molecular formula C9H16BrNO B1292821 1-(Azepan-1-yl)-2-bromopropan-1-one CAS No. 131580-51-3

1-(Azepan-1-yl)-2-bromopropan-1-one

Cat. No.: B1292821
CAS No.: 131580-51-3
M. Wt: 234.13 g/mol
InChI Key: NYZCLWFRNWNHCT-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-bromopropan-1-one is a synthetic organic compound featuring a bromopropanone backbone linked to an azepane ring. This structure combines a reactive bromoketone moiety, known for its alkylating potential, with a seven-membered nitrogen-containing ring (azepane), which can impart significant steric and electronic properties. The presence of the bromine atom alpha to the ketone makes it a potential electrophile and a versatile building block in organic synthesis. Researchers can utilize this compound in the development of novel pharmacologically active molecules, particularly as a key intermediate for constructing more complex structures with potential biological activity. It may serve as a precursor in nucleophilic substitution reactions, where the bromide can be displaced by various nucleophiles, or in metal-catalyzed cross-coupling reactions. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azepan-1-yl)-2-bromopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZCLWFRNWNHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648555
Record name 1-(Azepan-1-yl)-2-bromopropan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131580-51-3
Record name 1-(Azepan-1-yl)-2-bromopropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Azepan-1-yl)-2-bromopropan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable α-haloamide intermediate in organic synthesis. α-haloamides are versatile building blocks, recognized for their reactivity in a wide array of transformations including nucleophilic substitutions and cross-coupling reactions.[1][2] This document details a robust synthetic protocol, explores the underlying reaction mechanism, and establishes a thorough analytical workflow for structural confirmation and purity assessment. It is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating methodology.

Introduction and Strategic Overview

α-haloamides are a class of organic compounds featuring a halogen atom on the carbon adjacent (the α-position) to the amide carbonyl group.[3] This structural motif renders the α-carbon electrophilic and susceptible to nucleophilic attack, making these compounds powerful intermediates for constructing more complex molecular architectures, such as α-amino amides and various heterocyclic systems.[1][4] The title compound, this compound, incorporates a seven-membered azepane ring, a common scaffold in pharmacologically active molecules.[5]

The synthesis strategy is based on a direct and efficient nucleophilic acyl substitution. This approach involves the reaction of a secondary amine, azepane (hexamethyleneimine), with an activated carboxylic acid derivative, 2-bromopropanoyl bromide. This method is one of the most common and reliable ways to form amide bonds.[]

Synthesis Methodology

The synthesis of this compound is achieved through the acylation of azepane with 2-bromopropanoyl bromide. The causality behind this choice is the high reactivity of the acyl bromide, which ensures a rapid and high-yielding conversion under controlled conditions.

Reaction Mechanism

The core of the synthesis is a classic nucleophilic acyl substitution. The nitrogen atom of azepane, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-bromopropanoyl bromide. This forms a tetrahedral intermediate which then collapses, expelling the bromide ion as a leaving group. A second equivalent of the azepane base (or an auxiliary base like triethylamine) neutralizes the hydrogen bromide (HBr) generated in situ, driving the reaction to completion.

reaction_mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism Azepane Azepane (Nucleophile) Tetrahedral Tetrahedral Intermediate Azepane->Tetrahedral Nucleophilic Attack AcylBromide 2-Bromopropanoyl Bromide (Electrophile) AcylBromide->Tetrahedral Product This compound Tetrahedral->Product Collapse & Expulsion of Br⁻ Salt Azepanium Bromide

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaPurposeKey Considerations
Azepane (Hexamethyleneimine)111-49-9C₆H₁₃NNucleophileCorrosive, flammable. Handle in a fume hood.
2-Bromopropanoyl bromide563-76-8C₃H₄Br₂OAcylating AgentHighly corrosive, moisture-sensitive.[7][8] Handle under inert gas.
Triethylamine (Et₃N)121-44-8C₆H₁₅NBase (Optional)Used as an HBr scavenger. Corrosive, flammable.
Dichloromethane (DCM)75-09-2CH₂Cl₂SolventAnhydrous grade is essential to prevent hydrolysis of the acyl bromide.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying AgentFor drying the organic phase during workup.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃Quenching AgentNeutralizes excess acid during workup.
Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[7][9]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azepane (2.2 equivalents) dissolved in anhydrous dichloromethane (DCM).

  • Inert Atmosphere: Purge the system with dry nitrogen gas. An inert atmosphere is critical to prevent the highly reactive 2-bromopropanoyl bromide from hydrolyzing upon contact with atmospheric moisture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a crucial step to control the highly exothermic nature of the acylation reaction, thereby minimizing the formation of side products.

  • Reagent Addition: Dissolve 2-bromopropanoyl bromide (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl bromide solution dropwise to the stirred azepane solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, cool the mixture again to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HBr and unreacted acyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by column chromatography on silica gel to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

A self-validating protocol requires rigorous characterization to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties
PropertyValueSource
Molecular FormulaC₉H₁₆BrNO[10]
Molecular Weight234.13 g/mol Calculated
Monoisotopic Mass233.04153 Da[10]
AppearanceExpected: Colorless to pale yellow oil/solidGeneral observation for similar compounds
SolubilitySoluble in common organic solvents (DCM, Chloroform, Ethyl Acetate)Inferred from structure
Spectroscopic Analysis Workflow

A combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.

Caption: Figure 2: Spectroscopic Validation Workflow

Expected Spectroscopic Data
TechniqueExpected Observations and Interpretation
¹H NMR Azepane Ring Protons: Complex multiplets expected between δ 1.5-1.8 ppm and δ 3.3-3.6 ppm. The two protons α to the nitrogen will be diastereotopic and appear as distinct signals. CH-Br Proton: A quartet (q) around δ 4.5-4.8 ppm, coupled to the methyl protons. CH₃ Protons: A doublet (d) around δ 1.8-2.0 ppm, coupled to the CH-Br proton. The integration ratio should be consistent with the 12:1:3 protons of the azepane, methine, and methyl groups, respectively.
¹³C NMR Amide Carbonyl (C=O): A signal in the range of δ 165-170 ppm. CH-Br Carbon: A signal around δ 40-50 ppm. Azepane Carbons: Multiple signals in the aliphatic region (δ 25-50 ppm). Methyl Carbon (CH₃): A signal around δ 20-25 ppm.
IR Spectroscopy A strong, characteristic absorption band for the tertiary amide carbonyl (C=O) stretch is expected in the region of 1630-1660 cm⁻¹. C-H stretching vibrations will be observed around 2850-2950 cm⁻¹.[11] The C-Br stretch is expected in the fingerprint region, typically 550-750 cm⁻¹.[11]
Mass Spectrometry (EI-MS) The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[12][13] For C₉H₁₆⁷⁹BrNO, the expected m/z is ~233, and for C₉H₁₆⁸¹BrNO, it is ~235. Key fragmentation would likely involve the loss of a bromine radical (•Br) and cleavage α to the carbonyl group.

Safety, Handling, and Storage

  • 2-Bromopropanoyl bromide: This reagent is extremely corrosive and lachrymatory.[8] It causes severe skin burns and eye damage.[7] It must be handled in a fume hood with appropriate PPE. It is also water-reactive and should be stored under an inert atmosphere in a cool, dry place.[9][14]

  • Azepane (Hexamethyleneimine): This is a corrosive and flammable liquid. Avoid inhalation and skin contact.

  • This compound: As an α-bromo amide, the product should be treated as a potential irritant and alkylating agent. Handle with care, avoiding skin and eye contact. Store in a tightly sealed container in a cool, dark place to prevent degradation.

Conclusion

This guide outlines a reliable and well-rationalized method for the synthesis of this compound via nucleophilic acyl substitution. The causality behind each experimental step, from temperature control to the use of an inert atmosphere, has been explained to ensure reproducibility and high yield. The comprehensive characterization workflow, employing a suite of spectroscopic techniques, provides a robust system for validating the structure and purity of the final product. This molecule serves as a versatile intermediate, and the protocols described herein provide a solid foundation for its synthesis and subsequent application in research and development.

References

  • Baran, P. S., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society. [Link]

  • Various Authors. (2023). What is the mechanism of bromination of an amide group?. Quora. [Link]

  • Fiveable. Alpha-Brominated Amide Definition. Fiveable. [Link]

  • Sun, B., et al. (2019). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. [Link]

  • Various Authors. α-Haloenamides: Synthesis and Subsequent Transformations. Semantic Scholar. [Link]

  • D'Auria, M. (2018). The Fascinating Chemistry of α-Haloamides. ChemistryOpen. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 51660044, (2S)-1-(azepan-1-yl)-2-bromopropan-1-one. PubChem. [Link]

  • LibreTexts Chemistry. 22.4: Alpha Bromination of Carboxylic Acids. LibreTexts. [Link]

  • Barde, E., Guérinot, A., & Cossy, J. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters. [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 1-bromopropane. Doc Brown's Chemistry. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 1-bromopropane. Doc Brown's Chemistry. [Link]

  • ResearchGate. Mass spectrum of 1-bromopropane. ResearchGate. [Link]

Sources

Spectroscopic Characterization of 1-(Azepan-1-yl)-2-bromopropan-1-one: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Azepan-1-yl)-2-bromopropan-1-one is a halogenated amide derivative with potential applications in organic synthesis and drug discovery. As a bespoke chemical entity, its thorough characterization is paramount for ensuring its identity, purity, and suitability for further investigation. This in-depth technical guide provides a comprehensive, predictive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of direct experimental data in publicly available databases, this guide leverages established principles of spectroscopy and comparative analysis with structurally related compounds to offer a robust predictive framework for researchers, scientists, and drug development professionals.

The structural framework of this compound, comprising an N-acylated azepane ring and an alpha-bromo propanoyl moiety, dictates a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the successful synthesis of the target molecule and for identifying potential impurities. This guide will delve into the predicted spectroscopic signatures, explain the underlying chemical principles, and provide standardized protocols for acquiring such data.

Molecular Structure and Predicted Spectroscopic Features

The key to predicting the spectroscopic data lies in a thorough analysis of the molecule's constituent parts: the azepane ring, the tertiary amide functionality, and the 2-bromopropanoyl chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the azepane ring and the 2-bromopropanoyl moiety. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen, oxygen, and bromine atoms.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-2', H-7' (Azepane)3.4 - 3.6Triplet4H
H-3', H-4', H-5', H-6' (Azepane)1.5 - 1.9Multiplet8H
H-2 (CHBr)4.5 - 4.7Quartet1H
H-3 (CH₃)1.8 - 2.0Doublet3H
  • Azepane Protons (H-2', H-7'): The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be deshielded due to the inductive effect of the nitrogen and the amide carbonyl group, appearing as a triplet in the range of 3.4 - 3.6 ppm.

  • Azepane Protons (H-3', H-4', H-5', H-6'): The remaining methylene protons of the azepane ring will appear as a complex multiplet in the upfield region (1.5 - 1.9 ppm).

  • Methine Proton (H-2): The proton attached to the carbon bearing the bromine atom is significantly deshielded and will likely appear as a quartet due to coupling with the adjacent methyl protons, in the range of 4.5 - 4.7 ppm.

  • Methyl Protons (H-3): The methyl protons will appear as a doublet due to coupling with the methine proton, in the range of 1.8 - 2.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O168 - 172
C-2', C-7' (Azepane)45 - 50
C-3', C-6' (Azepane)27 - 30
C-4', C-5' (Azepane)25 - 28
C-2 (CHBr)40 - 45
C-3 (CH₃)18 - 22
  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically between 168 and 172 ppm.

  • Azepane Carbons (C-2', C-7'): The carbons alpha to the nitrogen will be deshielded and are predicted to appear in the 45 - 50 ppm range.

  • Other Azepane Carbons: The remaining carbons of the azepane ring will appear in the aliphatic region (25 - 30 ppm).

  • Methine Carbon (C-2): The carbon attached to the bromine atom will be significantly deshielded and is expected to appear in the 40 - 45 ppm range.

  • Methyl Carbon (C-3): The methyl carbon will appear in the upfield region, around 18 - 22 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a standard single-pulse experiment with a 30-degree pulse angle.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the TMS signal (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic absorption of the amide carbonyl group.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption (cm⁻¹)Intensity
C=O (tertiary amide)1640 - 1670Strong
C-H (aliphatic)2850 - 2960Medium to Strong
C-N stretch1100 - 1300Medium
C-Br stretch500 - 600Medium to Weak
  • Amide Carbonyl (C=O) Stretch: A strong absorption band in the region of 1640-1670 cm⁻¹ is the most characteristic feature of the tertiary amide group.[1]

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 2850-2960 cm⁻¹ region.[2]

  • C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.[2]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a sufficient number of scans (e.g., 16-32) and collect a background spectrum of the empty sample holder or pure solvent.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, bromine-containing fragments will appear as a pair of peaks (M and M+2) of approximately equal intensity.[3]

  • Molecular Ion (M⁺): The molecular ion peaks are expected at m/z 233 and 235, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Key Fragmentation Pathways:

    • Loss of Bromine: The most facile fragmentation is likely the cleavage of the C-Br bond, leading to the loss of a bromine radical and the formation of an acylium ion at m/z 154.

    • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the azepane nitrogen can occur, leading to the formation of the azepanyl cation at m/z 98 and the 2-bromopropanoyl radical.

    • Fragmentation of the Azepane Ring: The azepane ring can undergo characteristic fragmentation, leading to the loss of ethene or other small neutral molecules.[4]

M [C9H16BrNO]+• m/z 233/235 F1 [C9H16NO]+ m/z 154 M->F1 - •Br F2 [C6H12N]+ m/z 98 M->F2 - C3H4BrO• F3 [C3H4BrO]+• m/z 135/137 M->F3 - C6H12N•

Sources

X-ray crystal structure of 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the X-ray Crystal Structure Determination of 1-(Azepan-1-yl)-2-bromopropan-1-one

Authored by: A Senior Application Scientist

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The X-ray crystal structure of a compound provides an unambiguous depiction of atomic arrangement, conformational preferences, and intermolecular interactions. This atomic-level insight is invaluable for researchers and scientists, enabling the optimization of lead compounds, the elucidation of structure-activity relationships (SAR), and the design of novel therapeutics with enhanced efficacy and selectivity.

This guide provides a comprehensive, in-depth technical overview of the process of determining the . While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as a detailed roadmap for researchers to obtain and analyze such a structure. The methodologies and principles discussed herein are grounded in established crystallographic practices and are broadly applicable to other small organic molecules. As such, this whitepaper is designed to be a practical and authoritative resource for professionals in the fields of medicinal chemistry, crystallography, and drug development.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder crystallization, leading to poorly formed crystals or an inability to obtain single crystals altogether. The target molecule, this compound, is an α-bromo ketone, a class of compounds that are versatile intermediates in organic synthesis, particularly in the construction of heterocyclic systems of pharmaceutical interest.[1][2][3][4]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves the α-bromination of the corresponding ketone, 1-(Azepan-1-yl)propan-1-one. This precursor can be readily prepared from azepane and propanoyl chloride.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: α-Bromination Azepane Azepane Amide 1-(Azepan-1-yl)propan-1-one Azepane->Amide Et3N, DCM, 0 °C to rt PropanoylChloride Propanoyl Chloride PropanoylChloride->Amide Target This compound Amide->Target Acid or Radical Initiator BrominatingAgent Brominating Agent (e.g., NBS, Br2) BrominatingAgent->Target

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Synthesis of 1-(Azepan-1-yl)propan-1-one: To a solution of azepane (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, slowly add propanoyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water, extract with DCM, and dry the organic layer over anhydrous sodium sulfate. Purify the crude product by column chromatography.

  • α-Bromination: The bromination of carbonyl compounds is a fundamental reaction in organic chemistry.[2] To a solution of 1-(Azepan-1-yl)propan-1-one (1.0 eq.) in a suitable solvent (e.g., acetic acid or carbon tetrachloride), add a brominating agent such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or elemental bromine under acidic conditions.[2][3] The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography to yield this compound.

Purification and Characterization

The final compound must be of high purity (>99%) for successful crystallization. The purified product should be thoroughly characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5][6][7] It is an empirical process that requires screening a wide range of conditions. For a small organic molecule like this compound, several classical and modern crystallization techniques can be employed.[5][6][7]

Classical Crystallization Methods
MethodDescriptionKey Considerations
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[8]The choice of solvent is critical and can influence crystal growth and morphology.[8]
Vapor Diffusion A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble.[9] Diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to crystal growth.[9]This method is suitable for small amounts of sample and allows for fine control over the rate of crystallization.[9]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[5] Crystals form at the interface of the two solvents. A third solvent can be used as a buffer to slow the diffusion rate.[8]This technique is gentle and can produce high-quality crystals, but it requires careful setup to avoid disturbing the layers.[8]
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and causing crystallization.The rate of cooling is a critical parameter; slower cooling generally yields better crystals.
Antisolvent Addition An "antisolvent" (a solvent in which the compound is insoluble) is slowly added to a solution of the compound, inducing precipitation and crystallization.[9]The rate of antisolvent addition influences the size and quality of the crystals.[9]
High-Throughput and Modern Techniques

In recent years, new methods have emerged to facilitate crystal production, especially when only small amounts of material are available.[7] These include under-oil microbatch techniques and encapsulated nanodroplet crystallization, which allow for extensive screening of crystallization conditions with minimal sample consumption.[5][6][7]

Crystallization_Workflow Start High-Purity Compound Screening Screen Crystallization Conditions (Solvents, Temperature, Concentration) Start->Screening Methods Select Crystallization Method (Evaporation, Diffusion, etc.) Screening->Methods Growth Crystal Growth Methods->Growth Harvesting Harvest Suitable Single Crystal Growth->Harvesting Mounting Mount Crystal for Diffraction Harvesting->Mounting

Caption: General workflow for obtaining a single crystal.

X-ray Diffraction: Illuminating the Atomic Lattice

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[10] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., a sealed tube or a microfocus source) and a detector.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A strategy for collecting a complete dataset is calculated. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam. The goal is to measure the intensities of as many unique reflections as possible to a desired resolution.[11]

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots. These intensities are then scaled and merged to produce a final reflection file.

Structure Solution and Refinement: From Diffraction to a 3D Model

The final stage of the crystallographic process is computational, involving the solution of the phase problem and the refinement of the atomic model.[11][12]

Structure Solution

For small molecules, the phase problem is typically solved using "direct methods," which use statistical relationships between the reflection intensities to determine the initial phases.[11] This initial solution provides a rough electron density map.

Model Building and Refinement
  • Model Building: Atoms are fitted into the initial electron density map to build a preliminary molecular model.

  • Refinement: The atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction data. This is an iterative process that minimizes the difference between the experimental structure factors (|Fo|) and the calculated structure factors (|Fc|). The quality of the refinement is monitored using the R-factor.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.

Structure_Solution_Refinement Data Integrated Diffraction Data (h, k, l, I, σ(I)) Phase Phase Determination (Direct Methods) Data->Phase Map Initial Electron Density Map Phase->Map Build Model Building (Atom Assignment) Map->Build Refine Iterative Refinement (Least-Squares Minimization) Build->Refine Refine->Build Model Correction Validate Structure Validation (e.g., checkCIF) Refine->Validate Convergence Final Final Crystal Structure (CIF file) Validate->Final

Caption: Workflow for structure solution and refinement.

Structural Analysis: Deciphering the Molecular Architecture

The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the structure. Analysis of the structure of this compound would focus on:

  • Molecular Conformation: The conformation of the seven-membered azepane ring and the torsion angles around the propanone backbone.

  • Bond Lengths and Angles: Comparison of these parameters to standard values can reveal any unusual geometric features.

  • Stereochemistry: The absolute configuration of the chiral center at the C2 position can be determined, which is crucial for understanding its biological activity.

  • Intermolecular Interactions: Analysis of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing.

Expected Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for this compound, based on typical values for small organic molecules.

ParameterExpected Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a, b, c (Å)10-20 Å
α, β, γ (°)90, 90-110, 90 °
Z4
R-factor< 0.05
Goodness-of-fit (GooF)~1.0

Conclusion: The Value of Structural Knowledge

The determination of the , and other novel α-bromo ketones, provides invaluable information for drug discovery and development.[1][3][4] This structural data can guide the synthesis of more potent and selective analogs, aid in the understanding of their mode of action, and contribute to the growing body of structural knowledge that underpins modern medicinal chemistry. The methodologies outlined in this guide provide a robust framework for researchers to successfully navigate the path from synthesis to a fully refined and analyzed crystal structure.

References

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A Technical Guide to the Reactivity Profile of 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Haloketones are cornerstone synthetic intermediates in organic chemistry and drug development, prized for their dual electrophilic centers which enable a wide array of molecular transformations.[1] This technical guide provides an in-depth analysis of the reactivity profile of a specific α-bromoketone, 1-(azepan-1-yl)-2-bromopropan-1-one. We will dissect the molecule's structural and electronic features, detailing the influence of the tertiary amide and the seven-membered azepane ring on the reactivity of the α-bromo ketone moiety. Key reaction pathways, including nucleophilic substitution, elimination, and potential rearrangements, are discussed with a focus on mechanistic rationale and experimental considerations. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical scaffold in their synthetic endeavors.

Introduction to α-Bromoketones

α-Bromoketones are a class of organic compounds characterized by a bromine atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group.[2] This structural arrangement confers unique reactivity upon the molecule. The electron-withdrawing nature of the carbonyl group and the electronegativity of the bromine atom polarize the α-carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles.[2] Furthermore, the presence of the halogen facilitates elimination reactions to form valuable α,β-unsaturated carbonyl compounds.[2][3][4][5] These molecules are, therefore, critical building blocks for synthesizing more complex molecular architectures, particularly in the pharmaceutical industry where they serve as precursors to a variety of heterocyclic and carbocyclic systems.[1]

The subject of this guide, this compound, integrates the classic α-bromoketone functionality with a tertiary amide scaffold incorporating a seven-membered azepane ring. This unique combination presents distinct steric and electronic factors that modulate its reactivity, which this guide will explore in detail.

Synthesis and Structural Analysis

The synthesis of this compound typically proceeds via the electrophilic α-bromination of the parent ketone, 1-(azepan-1-yl)propan-1-one. This transformation is commonly achieved using bromine (Br₂) in an acidic solvent like acetic acid, which catalyzes the reaction by promoting the formation of the nucleophilic enol intermediate.[3][4][6][7]

General Synthesis Protocol: α-Bromination

A representative procedure for the synthesis involves the acid-catalyzed bromination of a ketone.[7]

Materials:

  • 1-(Azepan-1-yl)propan-1-one (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (1.0-1.1 eq)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 1-(azepan-1-yl)propan-1-one in glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring progress with Thin-Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into cold water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product via column chromatography or distillation as needed.

Structural & Electronic Profile

The reactivity of this compound is dictated by the interplay of several factors:

  • The Electrophilic α-Carbon: The carbon atom bonded to the bromine is the primary site for nucleophilic attack. The adjacent carbonyl group enhances its electrophilicity through inductive effects and by stabilizing the transition state of SN2 reactions.[2][8]

  • The Tertiary Amide: Unlike ketones or esters, the carbonyl carbon of a tertiary amide is less electrophilic due to resonance donation from the nitrogen lone pair.[9] However, this effect primarily influences reactions at the carbonyl carbon itself, while the α-carbon's reactivity remains dominated by the adjacent bromine and carbonyl oxygen.

  • The Azepane Ring: The seven-membered azepane ring introduces specific steric constraints. Its conformational flexibility may influence the approach of nucleophiles to the α-carbon and the stereochemical outcome of reactions.

Core Reactivity Pathways

The α-bromoketone moiety in this compound enables several fundamental transformations. The choice of reagents and reaction conditions dictates which pathway is favored.

Nucleophilic Substitution (SN2)

This is one of the most common reactions for α-bromoketones.[2] The electron-deficient α-carbon is an excellent electrophile for a bimolecular nucleophilic substitution (SN2) reaction.[8][10][11] A wide range of nucleophiles, including amines, thiols, azides, and carboxylates, can displace the bromide ion.

Mechanism: The reaction proceeds via a backside attack mechanism, where the nucleophile approaches the α-carbon from the side opposite to the C-Br bond, leading to an inversion of stereochemistry if the carbon is chiral.[12] The adjacent carbonyl group helps to stabilize the trigonal bipyramidal transition state, accelerating the reaction compared to a typical alkyl bromide.[8]

Caption: Generalized E2 elimination pathway.

Authoritative Insight: Sterically hindered, non-nucleophilic bases such as pyridine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often employed to favor elimination over substitution. [3][4][6]Heating the reaction mixture also typically promotes the elimination pathway.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones that possess an acidic α'-proton. [13][14]When treated with a base (typically an alkoxide), these compounds can rearrange to form carboxylic acid derivatives, such as esters or amides. [13][15][16] Mechanism: The reaction is believed to proceed through a cyclopropanone intermediate. [13][15]1. Enolate Formation: The base abstracts an acidic α'-proton to form an enolate. 2. Cyclopropanone Formation: The enolate performs an intramolecular SN2 reaction, displacing the bromide to form a strained bicyclic cyclopropanone intermediate. 3. Nucleophilic Ring-Opening: The nucleophile (e.g., alkoxide) attacks the carbonyl carbon of the cyclopropanone. 4. Ring-Opening: The resulting tetrahedral intermediate collapses, cleaving one of the C-C bonds of the cyclopropane ring to form a more stable carbanion. 5. Protonation: The carbanion is protonated by the solvent (e.g., alcohol) to yield the final rearranged product.

For this compound, this rearrangement would lead to a derivative of 2-methyl-2-(azepan-1-yl)acetic acid. The regioselectivity of the ring-opening is typically governed by the formation of the more stable carbanion. [13]

Comparative Reactivity Data

Nucleophile/BaseSolventTemperature (°C)Major Product TypeTypical Yield (%)
Sodium Azide (NaN₃)Acetone/H₂O25Substitution (SN2)> 90
PiperidineEthanol25Substitution (SN2)80 - 95
Sodium EthoxideEthanol78 (reflux)Favorskii / EliminationVaries
PyridineToluene110 (reflux)Elimination (E2)70 - 85
DBUTHF25Elimination (E2)> 90

This table presents generalized, illustrative data based on common outcomes for α-bromoketones. Actual yields will vary based on the specific substrate and precise reaction conditions.

Experimental Workflow: Nucleophilic Substitution with a Primary Amine

This section provides a self-validating protocol for a key transformation, demonstrating the practical application of the principles discussed.

Workflow_SN2 start Dissolve α-bromoketone (1 eq) & Amine (1.1 eq) in Acetonitrile stir Stir at Room Temperature (Monitor by TLC) start->stir 2-12 h workup Reaction Workup stir->workup Upon Completion extract Pour into H₂O & Extract with Ethyl Acetate workup->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify Crude Product end Characterize Final Product (NMR, MS, IR) purify->end Pure Product

Caption: Standard workflow for SN2 with an amine nucleophile.

Protocol Validation:

  • Monitoring: The reaction is monitored by TLC, comparing the reaction mixture to spots of the starting materials. The disappearance of the α-bromoketone spot and the appearance of a new, more polar product spot indicates progress.

  • Workup: The aqueous workup serves to remove the amine hydrobromide salt and any excess amine.

  • Purification: Column chromatography separates the desired α-aminoketone product from any unreacted starting material or minor byproducts.

  • Characterization: Final validation is achieved through spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure and purity of the isolated product.

Conclusion and Outlook

This compound is a highly versatile synthetic intermediate whose reactivity is dominated by the electrophilic nature of the α-carbon. Its primary reaction pathways—nucleophilic substitution and base-induced elimination—provide reliable routes to α-functionalized amides and α,β-unsaturated amides, respectively. The presence of the tertiary amide and the azepane ring provides a unique structural and electronic context that can be exploited in complex molecule synthesis. A thorough understanding of the interplay between substrate, reagent, and reaction conditions, as detailed in this guide, is paramount for researchers and drug development professionals to effectively harness the synthetic potential of this valuable building block.

References

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  • NROChemistry. (n.d.). Favorskii Rearrangement. NROChemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Favorskii rearrangement. Grokipedia. Retrieved from [Link]

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Stability and Degradation Pathways of 1-(Azepan-1-yl)-2-bromopropan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Azepan-1-yl)-2-bromopropan-1-one is a complex molecule featuring a reactive α-bromo amide moiety coupled with a seven-membered azepane ring. As with many halogenated organic compounds, its utility in pharmaceutical development and other chemical synthesis applications is intrinsically linked to its stability profile. A thorough understanding of its degradation pathways is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive technical overview of the potential stability challenges and degradation mechanisms of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the chemical causality behind its reactivity and outline robust experimental protocols for its stability assessment.

Core Molecular Structure and Inherent Reactivity

The chemical structure of this compound dictates its reactivity. The key features are:

  • α-Bromo Amide Group: The presence of a bromine atom on the carbon adjacent (alpha) to the amide carbonyl group significantly influences the molecule's electrophilicity. This makes the α-carbon susceptible to nucleophilic attack.[1][2][3]

  • Tertiary Amide: The amide nitrogen is part of the azepane ring, making it a tertiary amide. This structural feature generally confers greater hydrolytic stability compared to primary and secondary amides.

  • Azepane Ring: This seven-membered saturated heterocyclic amine can influence the steric accessibility of the reactive centers and may itself be subject to certain degradation reactions, although it is generally stable.

Based on these features, the primary degradation pathways are anticipated to involve the α-bromo amide functionality.

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several key mechanisms, including hydrolysis, nucleophilic substitution, and potentially elimination and photolytic degradation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for amide-containing molecules. For this compound, hydrolysis can occur at two primary sites: the amide bond and the α-bromo group.

  • Amide Bond Hydrolysis: Although tertiary amides are relatively resistant to hydrolysis, under acidic or basic conditions, cleavage of the amide bond can occur to yield azepane and 2-bromopropanoic acid.[4] The reaction is typically slower than for primary or secondary amides.

  • Hydrolysis of the α-Bromo Group: The bromine atom is a good leaving group, and its position alpha to a carbonyl group makes the carbon to which it is attached susceptible to nucleophilic substitution by water, leading to the formation of 1-(azepan-1-yl)-2-hydroxypropan-1-one and hydrobromic acid.[1][2] This reaction can be accelerated by heat and extremes of pH.

A proposed hydrolytic degradation pathway is illustrated below:

G A This compound B 1-(Azepan-1-yl)-2-hydroxypropan-1-one + HBr A->B Hydrolysis (SN2) C Azepane + 2-Bromopropanoic Acid A->C Amide Hydrolysis (Acid/Base Catalyzed)

Caption: Proposed Hydrolytic Degradation Pathways.

Nucleophilic Substitution

The high reactivity of the α-bromo group makes it susceptible to substitution by various nucleophiles that may be present in a formulation or process.[3] Common nucleophiles include amines, alcohols, and thiols. For instance, reaction with an amine nucleophile would lead to the formation of an α-amino amide derivative.[3]

Elimination Reaction

Under basic conditions, an elimination reaction (dehydrobromination) can compete with nucleophilic substitution. A base can abstract the proton on the carbon adjacent to the bromine, leading to the formation of an α,β-unsaturated amide, 1-(azepan-1-yl)prop-2-en-1-one, and a bromide salt.

Photodegradation

Many halogenated organic compounds are susceptible to photodegradation. Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-bromine bond, generating radical intermediates.[5][6] These highly reactive radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

A diagram illustrating the potential degradation pathways is presented below:

G cluster_0 Degradation Pathways A This compound B Hydrolysis Products (e.g., 1-(Azepan-1-yl)-2-hydroxypropan-1-one) A->B H2O C Nucleophilic Substitution Products (e.g., with Amines, Alcohols) A->C Nucleophiles (Nu-) D Elimination Product (1-(Azepan-1-yl)prop-2-en-1-one) A->D Base E Photodegradation Products (Radical-mediated) A->E Light (hν)

Caption: Overview of Potential Degradation Mechanisms.

Experimental Protocols for Stability and Degradation Analysis

To experimentally investigate the stability of this compound, a forced degradation study is essential.[7][8][9][10] These studies intentionally stress the molecule to accelerate its degradation, allowing for the identification of potential degradation products and the development of stability-indicating analytical methods.[8]

Forced Degradation Study Design

A comprehensive forced degradation study should expose the compound to a range of stress conditions.[9] It is recommended to aim for 5-20% degradation of the active substance to ensure that the degradation products are formed at detectable levels without being overly complex.[8]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagents and ConditionsRationale
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess susceptibility to acid-catalyzed hydrolysis of the amide and α-bromo groups.[10]
Basic Hydrolysis 0.1 M NaOH at room temperature for 8-24 hoursTo evaluate base-catalyzed hydrolysis and potential elimination reactions.[10]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursTo investigate the molecule's sensitivity to oxidation.[10]
Thermal Degradation Solid-state at 80°C for 72 hoursTo assess the impact of heat on the compound's stability.
Photostability Exposure to light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines)To determine the potential for photodegradation.[9]
Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection, is required to separate and quantify the parent compound and its degradation products.[11]

Step-by-Step HPLC Method Development Outline:

  • Column Selection: A C18 reversed-phase column is a good starting point for separating compounds of moderate polarity.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detector Wavelength: The UV detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.

  • Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[9]

Workflow for Degradation Product Identification:

G A Forced Degradation Sample Preparation B HPLC/UHPLC Analysis (Separation of Degradants) A->B C Fraction Collection (for major degradants) B->C D LC-MS/MS Analysis (Molecular Weight and Fragmentation Data) B->D E NMR Spectroscopy (Structural Elucidation) C->E F Structure Proposed D->F E->F

Caption: Workflow for the Identification of Degradation Products.

Conclusion

The stability of this compound is primarily governed by the reactivity of its α-bromo amide functional group. This technical guide has outlined the most probable degradation pathways, including hydrolysis, nucleophilic substitution, elimination, and photodegradation. A systematic approach to forced degradation studies, coupled with the development of a validated, stability-indicating analytical method, is crucial for comprehensively characterizing the stability profile of this molecule. The insights gained from such studies are indispensable for the development of stable formulations and for ensuring the quality and safety of any resulting products.

References

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The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent three-dimensional structure, coupled with synthetic tractability, provides a versatile platform for designing novel compounds with a wide spectrum of biological activities. This guide offers a comprehensive exploration of the pharmacological potential of azepane-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The Azepane Ring: A Foundation for Diverse Pharmacology

The unique conformational flexibility of the azepane ring is a key determinant of its biological activity.[1][2] This non-planar, non-aromatic structure allows for a multitude of substitution patterns, enabling the fine-tuning of physicochemical properties to optimize interactions with biological targets.[1][3] This adaptability has led to the incorporation of the azepane moiety into over 20 FDA-approved drugs for a variety of diseases.[4] The ability to introduce specific substituents can bias the ring to a particular conformation, a crucial aspect of rational drug design.[2]

Anticancer Activity: Targeting Key Pathways in Malignancy

Azepane derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][4]

Mechanism of Action:

A primary mode of action for many anticancer azepane compounds is the inhibition of critical enzymes involved in cell cycle regulation and signaling pathways.[5]

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Certain novel pyrrolo[1,2-a]azepine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the G1/S transition in the cell cycle.[5] By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1][5]

  • Topoisomerase II Inhibition: Some azepane-based compounds act as topoisomerase II inhibitors. They stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[5]

  • Protein Tyrosine Phosphatase (PTPN2/PTPN1) Inhibition: Azepane derivatives have been developed as potent inhibitors of PTPN2 and PTPN1, which are negative regulators of anti-tumor immunity.[3][5] By inhibiting these phosphatases, the compounds can enhance T-cell and natural killer (NK) cell function, promoting an immune response against cancer.[5]

Structure-Activity Relationship (SAR):

The anticancer efficacy of azepane derivatives is closely tied to their structural features. For instance, the substitution pattern on the azepane ring and the nature of fused heterocyclic systems can significantly influence their potency and selectivity as enzyme inhibitors.

Quantitative Biological Data:

The following table summarizes the anticancer activity of representative azepane-containing compounds.

CompoundCell LineIC50 (µM)Reference
Oxazepien derivative 5bCaCo-2 (Colon Carcinoma)24.53[3]
Oxazepien derivative 5bWRL68 (Normal Liver)39.6[3]
Benzo[a]phenazine derivative 7Various1-10[3]
1,2,3-Triazole linked Tetrahydrocurcumin 4gHCT-116 (Colon Carcinoma)1.09[3]
1,2,3-Triazole linked Tetrahydrocurcumin 4gA549 (Lung Carcinoma)45.16[3]
1,2,3-Triazole linked Tetrahydrocurcumin 4fHCT116 (Colon Carcinoma)15.59[3]
1,2,3-Triazole linked Tetrahydrocurcumin 4fHepG2 (Hepatocellular Carcinoma)53.64[3]
Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of azepane compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the azepane-containing compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway Visualization:

CDK2_Inhibition cluster_G1_S_Transition G1/S Phase Transition Azepane_Derivative Azepane Derivative CDK2_Cyclin_E CDK2/Cyclin E Complex Azepane_Derivative->CDK2_Cyclin_E Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Rb Retinoblastoma Protein (Rb) CDK2_Cyclin_E->Rb Phosphorylates S_Phase_Progression S Phase Progression E2F E2F Transcription Factor Rb->E2F Releases E2F->S_Phase_Progression Promotes BACE1_Inhibition_Workflow Start Start: Prepare Assay Components Incubation Incubate BACE1 Enzyme, FRET Substrate, and Azepane Inhibitor Start->Incubation Cleavage BACE1 Cleaves FRET Substrate Incubation->Cleavage Fluorescence Fluorescence Signal is Generated Cleavage->Fluorescence Measurement Measure Fluorescence Intensity Fluorescence->Measurement Analysis Analyze Data to Determine IC50 Measurement->Analysis End End: Report BACE1 Inhibition Analysis->End

Sources

Novel Azepane Derivatives: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the azepane scaffold, a seven-membered nitrogen-containing heterocycle that has become a privileged structure in medicinal chemistry. We will delve into its therapeutic applications, synthetic strategies, and the critical experimental protocols used for its evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.

The Azepane Scaffold: A Conformationally Flexible Key to Biological Targets

The azepane ring is a cornerstone of numerous therapeutic agents, with more than 20 FDA-approved drugs featuring this motif.[1] Unlike flat aromatic systems, the saturated seven-membered ring of azepane is non-planar and possesses significant conformational flexibility.[2][3] This three-dimensional character is a distinct advantage in drug design, as it allows for the precise spatial orientation of substituents to engage with complex binding sites on biological targets.[4]

The inherent flexibility can be controlled by introducing specific substituents, which biases the ring toward a single, dominant conformation.[2] This strategy is crucial for optimizing a compound's bioactivity and selectivity, transforming a flexible scaffold into a potent and specific therapeutic agent.[2] The azepane motif is found in natural products like (-)-balanol, an ATP-competitive inhibitor of protein kinase, and has served as a foundational structure for developing a wide range of synthetic pharmaceutical compounds.[2]

Therapeutic Applications: Targeting Disease with Azepane Derivatives

The versatility of the azepane scaffold is evident in the broad spectrum of diseases its derivatives are designed to treat.[1] Below, we explore several key therapeutic areas where these compounds are making a significant impact.

Oncology: Inhibiting Cancer Proliferation and Survival

Azepane derivatives have emerged as promising candidates for cancer therapy by targeting critical signaling pathways and processes that drive tumor growth.

Mechanism of Action: PI3K/Akt Pathway Inhibition The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation that is frequently dysregulated in cancer.[5] Certain azepane derivatives have been identified as potent inhibitors of Protein Kinase B (Akt), a key node in this cascade.[5] By inhibiting Akt, these compounds can block downstream signaling, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Azepane Derivative (Hypothesized) Inhibitor->Akt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by an azepane derivative.

Mechanism of Action: PARP-1 Inhibition Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage repair process. In many cancers, particularly those with deficiencies in other repair pathways (like BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death. Novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent PARP-1 inhibitors.[6]

Quantitative Data: Anticancer Activity The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Spiro[benzo[c]azepine...] 11bA549 (Lung)1.95[6]
Dibenzo[b,f]azepine derivativeLeukemia-[7]
1,2,3-Triazole linked Tetrahydrocurcumin 4gHCT-116 (Colon)1.09[4]
1,2,3-Triazole linked Tetrahydrocurcumin 4gA549 (Lung)45.16[4]
Neuropsychiatric Disorders: Modulating Brain Chemistry

Azepane-based structures are well-represented in drugs targeting the central nervous system (CNS), including antidepressants and anxiolytics.[8] A key strategy involves the modulation of monoamine transporters, which regulate the levels of neurotransmitters like norepinephrine and dopamine in the synaptic cleft.

Mechanism of Action: Monoamine Transporter Inhibition A recently explored chiral bicyclic N-benzylated azepane was identified as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[9][10] By blocking these transporters, the compound increases the concentration and duration of action of these neurotransmitters in the synapse, a mechanism associated with antidepressant and stimulant effects.

Monoamine_Transporter_Workflow Presynaptic Presynaptic Neuron Neurotransmitter Norepinephrine/ Dopamine Presynaptic->Neurotransmitter Release Postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (NET/DAT) Transporter->Presynaptic Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds to Receptor->Postsynaptic Signal Inhibitor N-Benzylated Azepane Inhibitor->Transporter Blocks

Caption: Blockade of monoamine reuptake at the synapse by an N-benzylated azepane.

Quantitative Data: Transporter Inhibition

CompoundTargetIC₅₀ (nM)Reference
N-benzylated bicyclic azepaneNET< 100[9][10]
N-benzylated bicyclic azepaneDAT< 100[9][10]
N-benzylated bicyclic azepaneσ-1R~110[9][10]

Synthetic Strategies for the Azepane Core

The construction of the azepane ring is a significant challenge for synthetic chemists. Several robust strategies have been developed, with the choice of method depending on the desired substitution pattern and stereochemistry. Key approaches include ring-closing reactions, multi-step sequences, and ring-expansion reactions.[11] A particularly effective method for accessing fused azepanes is the Beckmann rearrangement of cyclohexanone oximes.[9]

Beckmann_Rearrangement Start Cyclohexanone Derivative Step1 Oxime Formation (NH2OH) Start->Step1 Oxime Cyclohexanone Oxime Step1->Oxime Step2 Beckmann Rearrangement (Acid Catalyst) Oxime->Step2 Azepane Substituted Azepan-2-one (Lactam) Step2->Azepane Step3 Reduction (e.g., LiAlH4) Azepane->Step3 Final Target Azepane Derivative Step3->Final

Caption: General workflow for azepane synthesis via Beckmann rearrangement.

The causality behind choosing a synthetic route is paramount. For instance, a Beckmann rearrangement is often selected for its efficiency in creating 7-membered lactams from readily available 6-membered ketones.[9] In contrast, a copper-catalyzed tandem amination/cyclization might be chosen to install specific functional groups, such as fluorinated moieties, directly onto the ring system during its formation.[12]

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be robust and self-validating. Here, we detail key assays for evaluating novel azepane derivatives.

Protocol: MTT Assay for Anticancer Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[4] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases only occurs in living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight. Causality: Adherence ensures cells are in a healthy state before drug exposure.

  • Compound Treatment: Treat the cells with a range of concentrations of the azepane derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours). Causality: A dose-response curve is necessary to determine the IC₅₀.

  • MTT Addition: Add sterile MTT solution to each well and incubate for 2-4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT.

  • Solubilization: Add a solubilization buffer (e.g., acidified isopropanol or DMSO) to dissolve the resulting formazan crystals. Causality: The formazan crystals are insoluble and must be dissolved to be quantified spectrophotometrically.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC₅₀ value using non-linear regression analysis. Self-Validation: The inclusion of positive and negative controls (e.g., a known cytotoxic drug and vehicle only) validates the assay's performance.

Protocol: In Vitro PARP-1 Inhibition Assay

This assay quantifies the enzymatic activity of PARP-1 and the ability of a compound to inhibit it.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human PARP-1 enzyme, a reaction buffer containing NAD⁺ (the substrate), and activated DNA (to stimulate the enzyme).

  • Compound Addition: Add the azepane derivative at various concentrations to the wells. Include a known PARP-1 inhibitor (e.g., Rucaparib) as a positive control and a vehicle control.

  • Initiation and Incubation: Initiate the reaction by adding biotinylated-NAD⁺. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Causality: The biotin tag allows for detection in the subsequent steps.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated poly(ADP-ribose) product will bind to the streptavidin. Causality: This step captures the product of the enzymatic reaction.

  • Antibody Binding: Add an anti-PAR antibody conjugated to a reporter enzyme (e.g., Horseradish Peroxidase, HRP). Incubate to allow binding to the captured product.

  • Signal Development: Add a chemiluminescent or colorimetric HRP substrate.

  • Signal Measurement: Read the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value. Self-Validation: The signal difference between the no-enzyme control, vehicle control, and positive control confirms that the assay is measuring specific PARP-1 inhibition.

Conclusion and Future Outlook

The azepane scaffold continues to demonstrate its immense value in medicinal chemistry. Its unique structural properties provide a foundation for developing highly potent and selective drugs against a multitude of diseases.[11] The ongoing exploration of novel synthetic routes allows for the creation of unprecedented azepane derivatives, expanding the accessible chemical space for drug discovery.[9][10] Future research will undoubtedly focus on leveraging computational tools to predict the bioactivity of novel azepanes, further refining structure-activity relationships, and advancing the most promising candidates into clinical development.

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In Silico Prediction of 1-(Azepan-1-yl)-2-bromopropan-1-one Properties: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Predictive Science in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the pharmaceutical industry grapples with the dual challenges of escalating research and development costs and a high rate of late-stage clinical trial failures. A significant contributor to this attrition is the unfavorable pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (T) profiles of drug candidates. In silico prediction of these properties has emerged as an indispensable tool, offering a rapid and cost-effective means to prioritize compounds with a higher likelihood of success, long before they enter costly and time-consuming experimental evaluation.[1][2][3] This guide provides a comprehensive, in-depth technical framework for the in silico characterization of 1-(Azepan-1-yl)-2-bromopropan-1-one, a compound of interest in synthetic and medicinal chemistry.

Part 1: Foundational Physicochemical Profiling

The physicochemical properties of a molecule are the bedrock upon which its biological activity is built. These intrinsic characteristics govern its solubility, permeability, and ultimately, its ability to reach its target in the body.

To ensure the robustness of our predictions, we will employ a multi-tool strategy, leveraging the strengths of two widely-used and freely accessible web-based platforms: SwissADME and PreADMET.[4][5][6] This approach provides a consensus view and mitigates the potential for biases inherent in any single predictive model.

Experimental Protocol: Physicochemical Property Prediction

  • Molecular Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC(Br)C(=O)N1CCCCCC1, will be used as the input for all analyses.

  • SwissADME Analysis: The SMILES string is submitted to the SwissADME web server to predict key physicochemical properties.[5][7][8]

  • PreADMET Analysis: The same SMILES string is inputted into the PreADMET web server for a complementary set of predictions.[4]

  • Data Consolidation: The predicted values from both platforms are compiled for comparative analysis.

PropertySwissADME PredictionPreADMET PredictionInterpretation
Molecular Weight ( g/mol )234.14234.14Within the range for orally bioavailable drugs as per Lipinski's Rule of Five.[9][10]
LogP (Octanol/Water Partition Coefficient)2.152.21Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.
Water SolubilityLogS = -2.28LogS = -2.19Predicted to be soluble.
pKa (most basic)7.85Not ProvidedThe azepane nitrogen is predicted to be the most basic center.

Part 2: ADMET Profiling - A Journey Through the Body

The ADMET profile of a compound dictates its fate within a biological system. Our in silico analysis will now delve into the absorption, distribution, metabolism, excretion, and toxicity of this compound.

The ability of a drug to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability.

Experimental Protocol: Absorption Prediction

  • Lipinski's Rule of Five Analysis: Both SwissADME and PreADMET provide an assessment based on Lipinski's Rule of Five, a set of guidelines to evaluate druglikeness.[9][10][11][12]

  • BOILED-Egg Model: The SwissADME platform includes the BOILED-Egg model, which visually predicts gastrointestinal absorption and blood-brain barrier penetration.[13][14][15][16][17]

Predicted Absorption Characteristics:

  • Lipinski's Rule of Five: The compound does not violate any of Lipinski's rules, suggesting good oral bioavailability.[9][10]

  • Gastrointestinal Absorption: Predicted to be high.

  • Blood-Brain Barrier (BBB) Permeation: Predicted to be permeable.

Once absorbed, a drug's distribution throughout the body is influenced by factors such as plasma protein binding.

Experimental Protocol: Distribution Prediction

  • Plasma Protein Binding (PPB) Prediction: The PreADMET server is utilized to predict the extent of plasma protein binding.

Predicted Distribution Characteristics:

  • Plasma Protein Binding: Predicted to be high (greater than 90%). This indicates that a significant portion of the drug may be bound to plasma proteins, which can affect its therapeutic efficacy.

Metabolism, primarily by cytochrome P450 (CYP) enzymes, is a major route of drug clearance and a potential source of drug-drug interactions.[18][19][20]

Experimental Protocol: Metabolism Prediction

  • CYP Inhibition and Substrate Prediction: Both SwissADME and PreADMET are used to predict whether the compound is a substrate or inhibitor of major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).[21][22]

Predicted Metabolic Profile:

CYP IsoformSubstrate PredictionInhibitor Prediction
CYP1A2NoNo
CYP2C19NoNo
CYP2C9NoYes
CYP2D6YesNo
CYP3A4YesNo

The prediction that this compound is an inhibitor of CYP2C9 and a substrate of CYP2D6 and CYP3A4 suggests a potential for drug-drug interactions.

Early identification of potential toxicity is paramount in drug development.[1][23][24]

Experimental Protocol: Toxicity Prediction

  • Ames Test for Mutagenicity: The PreADMET server is used to predict the mutagenic potential of the compound.[25][26][27][28][29]

  • hERG Inhibition: The potential for inhibition of the hERG potassium channel, which can lead to cardiotoxicity, is assessed using PreADMET.[30][31][32][33][34]

  • Carcinogenicity Prediction: The carcinogenic potential in rodents is predicted using PreADMET.[35][36][37][38]

Predicted Toxicological Profile:

EndpointPredictionInterpretation
Ames Test (Mutagenicity)PositiveThe compound is predicted to be mutagenic, a significant safety concern.
hERG InhibitionLowLow risk of hERG-related cardiotoxicity.
Carcinogenicity (Mouse & Rat)PositivePredicted to be carcinogenic in both mouse and rat models.

Part 3: Visualization and Synthesis

A visual representation of the workflow and a synthesis of the findings are crucial for a clear understanding of the compound's profile.

G cluster_0 Input cluster_1 Prediction Tools cluster_2 Predicted Properties cluster_3 Output & Analysis SMILES This compound SMILES: CC(Br)C(=O)N1CCCCCC1 SwissADME SwissADME SMILES->SwissADME PreADMET PreADMET SMILES->PreADMET Physicochemical Physicochemical - LogP - Solubility - pKa SwissADME->Physicochemical ADMET ADMET - Absorption - Distribution - Metabolism - Toxicity SwissADME->ADMET PreADMET->Physicochemical PreADMET->ADMET Profile Comprehensive Profile - Druglikeness - Potential Liabilities - Go/No-Go Recommendation Physicochemical->Profile ADMET->Profile

Caption: In Silico Prediction Workflow for this compound.

The in silico analysis of this compound reveals a molecule with a mixed profile. While it exhibits favorable druglike characteristics according to Lipinski's Rule of Five and is predicted to have good oral absorption, the significant toxicological flags for mutagenicity and carcinogenicity are of major concern. These predictions, likely stemming from the presence of the reactive α-bromoketone moiety, would categorize this compound as a high-risk candidate for further development as a therapeutic agent. The potential for drug-drug interactions through CYP enzyme inhibition and metabolism further complicates its profile.

This comprehensive in silico assessment serves as a critical early-stage gatekeeper, highlighting significant potential liabilities that warrant serious consideration before committing to resource-intensive chemical synthesis and experimental testing. The findings underscore the power of computational toxicology in modern drug discovery to guide the selection and optimization of safer, more effective drug candidates.

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CAS number and IUPAC name for 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Azepan-1-yl)-2-bromopropan-1-one: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a functionalized azepane derivative of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, analytical characterization, and potential applications.

Chemical Identity and Properties

The foundational step in utilizing any chemical compound is to establish its precise identity and understand its fundamental physicochemical properties.

IUPAC Name and Stereochemistry

The formal IUPAC name for the compound is (2S)-1-(azepan-1-yl)-2-bromopropan-1-one .[1] The "(2S)" designation indicates the stereochemistry at the second carbon of the propanone chain, which is a chiral center. The existence of enantiomers is a critical consideration in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

CAS Number

As of the latest revision of this guide, a specific CAS number for this compound has not been uniquely assigned in major chemical databases. This is common for novel or specialized chemical intermediates that are not yet widely commercialized. For reference, related chlorinated and other functionalized azepane structures possess unique identifiers, such as 1-(Azepan-1-yl)-2-chloropropan-1-one (CAS No. 115840-34-1).[2] Researchers should exercise diligence in tracking this compound through its IUPAC name and chemical structure.

Physicochemical Properties

A summary of the key computed and predicted properties for this compound is presented below. These properties are essential for planning reactions, purification, and analytical procedures.

PropertyValueSource
Molecular Formula C₉H₁₆BrNOPubChem[1]
Molecular Weight 234.13 g/mol PubChem[1]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidInferred
XLogP3-AA 2.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Mechanism

The synthesis of this compound is not extensively documented in commercial literature, suggesting its primary role as a custom intermediate. However, a robust synthetic route can be logically derived from established principles of amide bond formation. The most probable pathway involves the acylation of azepane with an activated derivative of 2-bromopropanoic acid.

Proposed Synthetic Protocol: Acylation of Azepane

Objective: To synthesize this compound via nucleophilic acyl substitution.

Reaction Scheme: Azepane + 2-Bromopropionyl bromide → this compound + Hydrobromic acid

Materials:

  • Azepane (hexamethyleneimine)

  • 2-Bromopropionyl bromide

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Acylating Agent Addition: Dissolve 2-bromopropionyl bromide (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl bromide solution dropwise to the stirred azepane solution over 30-45 minutes, maintaining the temperature at 0°C. The triethylamine acts as a scavenger for the HBr byproduct, preventing the protonation of the azepane reactant.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic byproduct), water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the proposed synthesis.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Core cluster_workup Workup & Isolation cluster_purification Purification Azepane Azepane + TEA in DCM ReactionVessel Acylation at 0°C to RT Azepane->ReactionVessel AcylBromide 2-Bromopropionyl Bromide in DCM AcylBromide->ReactionVessel Quench Quench with Water ReactionVessel->Quench Wash Aqueous Wash (NaHCO₃, Brine) Quench->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography or Distillation Dry->Purify FinalProduct This compound Purify->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

While specific applications for this exact molecule are not widely published, its structure suggests significant utility as a chemical intermediate. The azepane ring is a privileged scaffold found in numerous biologically active compounds.[3] Furthermore, the α-bromo amide functionality is a versatile handle for further chemical modification.

  • Scaffold for Library Synthesis: The reactive bromine atom serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups (e.g., amines, thiols, azides), enabling the rapid generation of a library of novel azepane derivatives for high-throughput screening.

  • Precursor to Pharmacophores: Many drug candidates, including PARP-1 inhibitors, incorporate complex heterocyclic systems built upon scaffolds like azepine.[4] This compound can serve as a key building block for constructing more elaborate molecules with potential therapeutic value.

  • Fragment-Based Drug Design (FBDD): The molecule itself can be considered a fragment for FBDD. The azepane ring provides a vector for exploring chemical space, while the bromopropanoyl group allows for fragment evolution and linking.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is required for unambiguous structure elucidation and quality control.[5][6]

Chromatographic Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To assess purity and identify any volatile impurities or residual starting materials.

  • Protocol:

    • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

    • Instrumentation: Use a gas chromatograph with a capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).

    • GC Conditions:

      • Injector: 250°C, split mode (e.g., 50:1).

      • Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

      • Carrier Gas: Helium at 1.0-1.5 mL/min.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Expected Data: The purity is determined by the area percentage of the main peak. The mass spectrum should show a molecular ion peak (or fragments corresponding to its loss of Br) and a fragmentation pattern consistent with the structure.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To provide an orthogonal purity assessment, especially for non-volatile impurities.

  • Protocol:

    • Sample Preparation: Prepare a ~0.5 mg/mL solution in acetonitrile or methanol.

    • Instrumentation: An HPLC system with a C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient method using a mixture of acetonitrile and water.[7]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

  • Expected Data: Purity is calculated from the peak area percentage in the chromatogram.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the carbon-hydrogen framework and connectivity of the molecule.

  • ¹H NMR: Expected signals would include multiplets for the azepane ring protons, a quartet for the CH-Br proton, and a doublet for the methyl group protons.

  • ¹³C NMR: Expected signals would include multiple distinct peaks for the azepane ring carbons, a peak for the methine carbon attached to bromine, a peak for the methyl carbon, and a downfield peak for the carbonyl carbon.

Infrared (IR) Spectroscopy:

  • Objective: To identify key functional groups.

  • Expected Data: A strong absorption band around 1630-1660 cm⁻¹ corresponding to the C=O stretch of the tertiary amide.

Integrated Analytical Workflow

The following diagram illustrates how these techniques work together for comprehensive quality control.

G cluster_synthesis Synthesized Product cluster_analysis Analytical Characterization cluster_techniques Techniques cluster_result Final Assessment CrudeProduct Crude this compound Purity Purity Assessment CrudeProduct->Purity Structure Structure Confirmation CrudeProduct->Structure GCMS GC-MS Purity->GCMS HPLC HPLC Purity->HPLC Structure->GCMS NMR NMR (¹H, ¹³C) Structure->NMR IR FTIR Structure->IR Final Verified Compound (Identity & Purity Confirmed) GCMS->Final HPLC->Final NMR->Final IR->Final

Caption: Integrated workflow for the analytical quality control of the target compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions must be based on the potential hazards of its constituent functional groups, particularly the alkyl bromide moiety. Related compounds like 1-bromopropane are classified as highly flammable and may cause significant health effects with repeated exposure.[8][9]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[10] Use spark-proof tools and ground all equipment to prevent static discharge.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable, albeit not widely commercialized, chemical intermediate. Its structure, featuring a privileged azepane scaffold and a reactive α-bromo amide group, makes it an attractive building block for the synthesis of novel compounds in pharmaceutical and materials science research. This guide provides a robust framework for its synthesis, characterization, and safe handling, empowering researchers to confidently incorporate this versatile molecule into their discovery and development workflows.

References

  • National Center for Biotechnology Information. (n.d.). (2S)-1-(azepan-1-yl)-2-bromopropan-1-one. PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(azepan-1-yl)-2-[(4-bromo-2,6-dimethylphenyl)amino]propan-1-one. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: 1-Bromopropane. Retrieved from [Link]

  • Sdfine. (n.d.). GHS Safety Data Sheet: 1-BROMOPROPANE. Retrieved from [Link]

  • Chembase.cn. (n.d.). 8-(azepan-1-yl)-7-(2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Azepan-1-yl)-1-prop-2-enylazepan-1-ium;bromide. PubChem. Retrieved from [Link]

  • DrugBank. (n.d.). 1-Bromopropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Bromopropan-2-yl)cyclopentane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromopropan-1-ol. PubChem. Retrieved from [Link]

  • Singh, S., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]

  • Balderson, S. L., et al. (2007). 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1-bromo-2-ethoxycyclopent[d]azepine. A route to cyclopent[d]azepine. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Bromopropane on Newcrom R1 Column. Retrieved from [Link]

  • ResearchGate. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azepan-2-one oxime. PubChem. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Ovarian Research. Retrieved from [Link]

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Methodological & Application

Synthetic routes to 1-(Azepan-1-yl)-2-bromopropan-1-one from azepane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes for 1-(Azepan-1-yl)-2-bromopropan-1-one from Azepane

Introduction

The azepane moiety is a privileged seven-membered heterocyclic scaffold that appears in numerous biologically active molecules and pharmaceutical agents.[1][2] Its unique conformational flexibility allows it to explore a larger chemical space compared to more common five- and six-membered rings, making it a valuable building block in drug discovery.[3][4] this compound is a key synthetic intermediate, incorporating the azepane ring and a reactive α-bromo amide handle. This α-bromo functionality serves as a versatile electrophilic site for introducing further molecular complexity through nucleophilic substitution or radical-mediated reactions, paving the way for the synthesis of novel γ-lactams and other complex heterocycles.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes to this compound, starting from the readily available cyclic secondary amine, azepane. We will delve into two robust and commonly employed synthetic strategies, providing detailed, step-by-step protocols, mechanistic insights, and expert troubleshooting advice. The causality behind experimental choices is explained to empower researchers to adapt and optimize these procedures for their specific needs.

Strategic Overview of Synthetic Pathways

The synthesis of the target amide can be efficiently achieved via two primary pathways, differing in the choice of the acylating agent.

  • Route A: Direct Acylation. This is the most straightforward approach, involving the direct reaction of azepane with a highly reactive 2-bromopropionyl halide, typically 2-bromopropionyl bromide. This method is rapid and often high-yielding but requires handling a corrosive and moisture-sensitive acylating agent.

  • Route B: Amide Coupling. This route utilizes the more stable 2-bromopropanoic acid as the starting material. Because the direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction, a coupling agent is employed to activate the carboxylic acid, facilitating amide bond formation under milder conditions.[7][8]

G cluster_start Starting Materials cluster_product Final Product cluster_route_a Route A: Direct Acylation cluster_route_b Route B: Amide Coupling Azepane Azepane Acylation Nucleophilic Acyl Substitution Azepane->Acylation Coupling Carboxylic Acid Activation & Coupling Azepane->Coupling Bromide 2-Bromopropionyl Bromide Bromide->Acylation Acid 2-Bromopropanoic Acid Acid->Coupling Product This compound Acylation->Product Coupling->Product

Caption: Primary synthetic routes to the target compound.

Reagent and Material Analysis

Successful synthesis relies on the quality and proper handling of all reagents. The table below summarizes the key materials for both synthetic routes.

ReagentMolecular FormulaMW ( g/mol )AppearanceKey Safety Considerations
Azepane C₆H₁₃N99.17Colorless to light yellow liquid.[3]Flammable liquid. Corrosive to tissues.[9] Neutralize acids in exothermic reactions.[9]
2-Bromopropionyl Bromide C₃H₄Br₂O215.87Colorless to yellow fuming liquid.Causes severe skin burns and eye damage.[10][11][12] Reacts violently with water and alcohols. Handle in a fume hood with appropriate PPE.
2-Bromopropanoic Acid C₃H₅BrO₂152.97Solid or liquid, often colorless.Causes skin and eye irritation.
Triethylamine (TEA) C₆H₁₅N101.19Colorless liquid with a strong fishy odor.Flammable and corrosive. Used as an acid scavenger.
EDC·HCl C₈H₁₈ClN₃191.70White, crystalline, water-soluble solid.Common carbodiimide coupling agent. Skin and eye irritant.

PART 1: Detailed Experimental Protocol - Route A (Direct Acylation)

This protocol is favored for its simplicity and rapid reaction times. The core of this method is a nucleophilic acyl substitution, a cornerstone reaction in organic synthesis.[7]

Reaction Principle: The nitrogen atom of azepane, a secondary amine, acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of 2-bromopropionyl bromide. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the bromide ion as a leaving group. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.[13]

G Start Azepane + 2-Bromopropionyl Bromide + Base (e.g., TEA) Intermediate Tetrahedral Intermediate (Unstable) Start->Intermediate Nucleophilic Attack Product This compound + [TEA-H]+Br- Intermediate->Product Collapse & Leaving Group Expulsion

Caption: Mechanism for Route A: Direct Acylation.

Materials and Equipment:

  • Azepane

  • 2-Bromopropionyl bromide

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve azepane (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.1 M concentration relative to azepane).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation and minimize potential side reactions.

  • Acylating Agent Addition: Add a solution of 2-bromopropionyl bromide (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting azepane is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The pure product fractions are combined and concentrated to yield this compound. Recrystallization from a suitable solvent like acetonitrile or ethanol/water can also be an effective purification method for amides.[14]

PART 2: Detailed Experimental Protocol - Route B (Amide Coupling)

This method is ideal when avoiding the use of highly reactive acyl halides is preferred or when starting from the corresponding carboxylic acid. Modern coupling reagents have made this a highly reliable and versatile strategy for amide bond formation.[15][16][17]

Reaction Principle: The direct reaction between an amine and a carboxylic acid forms a stable ammonium carboxylate salt, inhibiting amide formation.[8] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), overcome this by activating the carboxylic acid. The carboxylate attacks EDC to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then readily attacked by the amine (azepane) to form the desired amide bond, releasing a water-soluble urea byproduct. Additives like 1-Hydroxybenzotriazole (HOBt) can be included to suppress side reactions and minimize racemization at the α-carbon.[18]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid 2-Bromopropanoic Acid ActiveEster O-Acylisourea Intermediate Acid->ActiveEster EDC EDC EDC->ActiveEster Azepane Azepane ActiveEster->Azepane Nucleophilic Attack Product Target Amide + Water-Soluble Urea ActiveEster->Product Azepane->Product

Caption: Mechanism for Route B: EDC-Mediated Amide Coupling.

Materials and Equipment:

  • Azepane

  • 2-Bromopropanoic acid

  • EDC·HCl

  • Anhydrous solvent (e.g., DCM or DMF)

  • Round-bottom flask with magnetic stir bar

  • Standard glassware for workup and purification

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromopropanoic acid (1.1 eq.) in anhydrous DCM.

  • Activation: Add EDC·HCl (1.2 eq.) to the solution. If desired, an additive like HOBt (0.2 eq.) can be included at this stage. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active intermediate.

  • Amine Addition: Add azepane (1.0 eq.) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic solution sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. The acidic and basic washes help remove any unreacted starting materials and the water-soluble urea byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using the same methods described in Route A (flash column chromatography or recrystallization).

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected spectroscopic data based on the compound's structure.

TechniqueExpected Data
¹H NMR δ (ppm) in CDCl₃: ~4.6-4.8 (q, 1H, -CH Br-), ~3.4-3.6 (m, 4H, azepane N-CH ₂), ~1.8-1.9 (d, 3H, -CH(Br)CH ₃), ~1.5-1.7 (m, 8H, other azepane -CH ₂-). Due to the amide bond, the two N-CH₂ groups may appear as distinct multiplets.
¹³C NMR δ (ppm) in CDCl₃: ~168-170 (C=O), ~47-49 (azepane N-C H₂), ~40-42 (C HBr), ~26-29 (other azepane C H₂), ~22-24 (-CH(Br)C H₃).
IR (Infrared) ν (cm⁻¹): A strong, characteristic amide C=O stretching band around 1640-1660 cm⁻¹. C-H stretching bands around 2850-2950 cm⁻¹.
MS (Mass Spec) m/z: The molecular ion [M]⁺ will show a characteristic bromine isotope pattern with two peaks of nearly equal intensity at m/z = 233 and 235, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Moisture Contamination: Acyl bromides and coupling reagents are highly sensitive to moisture.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Poor Reagent Quality: Degradation of azepane, acyl bromide, or coupling agent.Use freshly opened or purified reagents. Distill liquid amines and solvents if necessary.
Formation of Side Products Elimination Reaction: The α-bromo amide product can undergo elimination to form an α,β-unsaturated amide, especially in the presence of excess base or heat.Maintain low temperatures (0 °C) during the addition of the acyl bromide. Use a stoichiometric amount of base.
Reaction with Product: The product could potentially react with unreacted azepane.Add the azepane solution to the acylating agent or use a slight excess (1.1 eq.) of the acylating agent.
Difficult Purification Product Streaking on Silica Gel: Amides, being basic, can interact strongly with acidic silica gel, leading to poor separation.Add a small amount (0.5-1%) of triethylamine to the eluent to neutralize the silica gel surface.[14]
Co-elution with Byproducts: The urea byproduct from Route B might be difficult to separate if it's not fully removed during work-up.Ensure thorough aqueous washes. If using DCC, the dicyclohexylurea byproduct is insoluble in most organic solvents and can often be removed by filtration.

Conclusion

The synthesis of this compound from azepane is a critical transformation for accessing a range of more complex molecules for pharmaceutical and chemical research. Both the direct acylation (Route A) and the coupling agent-mediated approach (Route B) are highly effective. Route A offers speed and simplicity, while Route B provides milder conditions and avoids the handling of highly reactive acyl halides. The choice of route will depend on reagent availability, scale, and the specific constraints of the target application. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. PMC - NIH. Available at: [Link]

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Topic: Organocatalytic Asymmetric Synthesis of Chiral 1-(Azepan-1-yl)-2-bromopropan-1-one: A Protocol for Accessing Versatile Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral α-halo carbonyl compounds are exceptionally valuable intermediates in medicinal chemistry, providing a direct route to a variety of enantiomerically enriched molecules through nucleophilic substitution.[1] This guide details a robust and highly enantioselective organocatalytic protocol for the synthesis of (R)- or (S)-1-(Azepan-1-yl)-2-bromopropan-1-one, a versatile building block for drug discovery. We move beyond a simple recitation of steps to explain the underlying mechanistic rationale for the chosen strategy, focusing on the principles of asymmetric induction via enamine catalysis. The protocol is designed to be self-validating, with clear guidance on reaction setup, monitoring, purification, and characterization, including the critical determination of enantiomeric excess (ee). This document serves as a practical and theoretical guide for chemists seeking to incorporate stereochemically dense and functionalized fragments into their synthetic programs.

Part 1: Strategic Foundation & Mechanistic Rationale

The introduction of a halogen at the α-position of a carbonyl compound in a stereocontrolled manner is a formidable challenge in organic synthesis. The resulting chiral α-halocarbonyl motif is a powerful synthon, yet its creation requires precise control over the geometry of a transient enol or enamine intermediate. While various methods exist, organocatalysis has emerged as a premier strategy due to its operational simplicity, avoidance of toxic heavy metals, and typically mild reaction conditions.[2][3]

Our strategy for the synthesis of chiral 1-(Azepan-1-yl)-2-bromopropan-1-one hinges on the in-situ formation of a chiral enamine intermediate from the parent amide, 1-(Azepan-1-yl)propan-1-one, and a substoichiometric amount of a chiral secondary amine catalyst.[4][5] This enamine, now endowed with the stereochemical information of the catalyst, reacts with an electrophilic bromine source. The steric environment created by the catalyst directs the approach of the brominating agent to one of the two enantiotopic faces of the enamine, leading to the formation of one enantiomer of the α-bromo amide in excess.

The choice of catalyst is paramount. Diarylprolinol silyl ethers, a class of catalysts derived from the natural amino acid proline, are exceptionally effective for such transformations.[6] Their well-defined C2-symmetric structure creates a predictable and sterically hindered environment that effectively shields one face of the enamine intermediate. For the electrophilic bromine source, N-Bromosuccinimide (NBS) is selected for its commercial availability, ease of handling, and appropriate reactivity.[7] While highly reactive, its propensity to cause side reactions or catalyst deactivation can be mitigated through controlled addition at reduced temperatures.[6]

The proposed catalytic cycle is illustrated below.

Catalytic_Cycle Figure 1: Proposed Organocatalytic Cycle cluster_0 Catalytic Cycle Start Starting Amide + Chiral Catalyst Enamine Chiral Enamine Intermediate Start->Enamine Bromination Stereoselective Bromination Enamine->Bromination Product Chiral α-Bromo Amide Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Start

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Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing nucleophilic substitution reactions using 1-(Azepan-1-yl)-2-bromopropan-1-one, a versatile building block for the synthesis of novel α-substituted amides. The azepane moiety is a significant structural motif in numerous biologically active compounds, making this protocol highly relevant for pharmaceutical and medicinal chemistry research.[1][2][3] These application notes detail the underlying mechanistic principles, provide step-by-step experimental protocols for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting. The procedures outlined herein are designed to be a robust starting point for researchers aiming to generate diverse libraries of azepane-containing compounds for drug discovery and development programs.[4]

Introduction: The Significance of α-Functionalized Amides and the Azepane Scaffold

The functionalization of amides at the α-carbon is a powerful strategy in organic synthesis for the creation of complex molecules with potential therapeutic applications.[5][6] The resulting α-substituted amides are key intermediates and structural components in a wide array of pharmaceuticals.[7] The incorporation of an azepane ring, a seven-membered saturated heterocycle, is of particular interest in medicinal chemistry.[3] Azepane-containing molecules have demonstrated a broad spectrum of pharmacological activities, and several FDA-approved drugs incorporate this scaffold.[2]

This compound is a valuable reagent that combines the reactivity of an α-bromo amide with the desirable structural features of the azepane group. The bromine atom at the α-position serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Core Mechanistic Principles: The SN2 Pathway

The nucleophilic substitution reactions of this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[7] This is characteristic of reactions involving α-halo carbonyl compounds where the electrophilic carbon is readily accessible to the nucleophile.[8]

Key Features of the SN2 Reaction:

  • Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic α-carbon at the same time as the bromide leaving group departs.[9]

  • Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the α-carbon. If the starting material is enantiomerically pure, the product will also be enantiomerically pure, but with the opposite configuration.

  • Rate Law: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.

The adjacent carbonyl group plays a crucial role in activating the α-carbon towards nucleophilic attack through its electron-withdrawing inductive effect, making the carbon more electrophilic.

SN2_Mechanism sub This compound ts Transition State [Nu---C---Br]⁻ sub->ts nu Nucleophile (Nu⁻) nu->ts Attack on α-carbon prod α-Substituted Product ts->prod New bond forms lg Bromide Ion (Br⁻) ts->lg Leaving group departs

Figure 1: Generalized SN2 mechanism for the reaction of this compound with a nucleophile.

Experimental Protocols

3.1. General Considerations and Safety Precautions

  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, especially when working with moisture-sensitive nucleophiles and bases.

  • Inert Atmosphere: Reactions involving strong bases (e.g., NaH) or organometallic reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Safety: this compound, like other α-halo amides, should be handled with care as it is a potential lachrymator and alkylating agent.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Dispose of waste according to institutional guidelines.

3.2. Protocol 1: Synthesis of α-Amino Amides via Amination

This protocol describes the reaction with a primary or secondary amine as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., benzylamine, morpholine) (2.2 eq)

  • Acetonitrile (or DMF, THF)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

  • Add acetonitrile to dissolve/suspend the solids.

  • Add the amine nucleophile (2.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-60 °C) to increase the rate if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-amino amide.

3.3. Protocol 2: Synthesis of α-Hydroxy Amides via Hydroxylation

This protocol details the reaction with a hydroxide source or a protected alcohol followed by deprotection. A common method involves the use of a carboxylate nucleophile followed by hydrolysis.

Materials:

  • This compound (1.0 eq)

  • Sodium acetate (NaOAc) (1.5 eq)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution (for hydrolysis)

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium acetate (1.5 eq) and heat the mixture to 60-80 °C for 6-12 hours.

  • Monitor the formation of the acetate intermediate by TLC.

  • Once the first step is complete, cool the reaction mixture and add a solution of sodium hydroxide (e.g., 2M aqueous solution).

  • Stir at room temperature for 2-4 hours to hydrolyze the acetate ester.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

3.4. Protocol 3: Synthesis of α-Thio Amides via Thiolation

This protocol outlines the reaction with a thiol nucleophile.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile or DMF

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the thiol (1.1 eq) in acetonitrile, add the base (1.5 eq).

  • Stir for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture and concentrate the filtrate.

  • Perform an aqueous work-up and purify by column chromatography.

Data Summary and Reaction Scope

The following table provides a general overview of reaction conditions and expected outcomes for the nucleophilic substitution on this compound with various nucleophiles. Yields are estimates based on similar transformations reported in the literature and will vary depending on the specific nucleophile and reaction conditions.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield
Amines BenzylamineK₂CO₃ACN25-6012-24Good to Excellent
Alcohols/Phenols PhenolK₂CO₃DMF60-808-16Moderate to Good
Thiols ThiophenolCs₂CO₃ACN254-12Excellent
Carboxylates Sodium Benzoate-DMF806-12Good
Azides Sodium Azide-DMF/H₂O25-504-8Good to Excellent

Experimental Workflow Visualization

experimental_workflow start Start: Assemble Reaction reactants Add this compound, Nucleophile, Base, and Solvent start->reactants reaction Stir at Defined Temperature reactants->reaction monitoring Monitor Progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction drying Dry and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Figure 2: A generalized experimental workflow for nucleophilic substitution reactions.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Increase Temperature: Gently heating the reaction mixture can often improve the reaction rate.

    • Change Solvent: A more polar aprotic solvent like DMF or DMSO can sometimes accelerate SN2 reactions.

    • Stronger Base: For weakly nucleophilic alcohols or thiols, a stronger base like sodium hydride (NaH) may be necessary to fully generate the nucleophile. Use with caution in an anhydrous solvent under an inert atmosphere.[7]

  • Formation of Side Products:

    • Elimination: If the nucleophile is also a strong base, elimination to form an α,β-unsaturated amide may compete with substitution. Using a less hindered, more nucleophilic base or lower reaction temperatures can mitigate this.

    • Over-alkylation: For primary amine nucleophiles, dialkylation can sometimes occur. Using a larger excess of the amine can favor the mono-alkylation product.

  • Difficult Purification:

    • If the product is highly polar, alternative purification techniques such as reverse-phase chromatography or crystallization may be required.

Conclusion

The protocols and guidelines presented in this document offer a robust framework for the successful implementation of nucleophilic substitution reactions with this compound. The versatility of this chemistry allows for the synthesis of a diverse range of α-functionalized azepane amides, which are valuable scaffolds in the pursuit of new therapeutic agents. By understanding the underlying mechanistic principles and employing the detailed experimental procedures, researchers can effectively utilize this building block to advance their drug discovery and development efforts.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2023, April 5). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. Retrieved from [Link]

  • Singh, H., et al. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115582.
  • D'Agostino, M., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 6(33), 8685-8706.
  • Zhang, Y., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390.
  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines. Retrieved from [Link]

  • D'Auria, M. (2018). The Fascinating Chemistry of α-Haloamides. Molecules, 23(11), 2829.
  • Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Sun, B., et al. (2020). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 142(30), 13121–13129.
  • Maulide, N., et al. (2019). Challenges and Breakthroughs in Selective Amide Activation.
  • Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from [Link]

  • Reddit. (2024, August 4). Why is an acyl halide more reactive than an amide to a nucleophilic attack?. r/Mcat. Retrieved from [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • Maulide, N., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society, 141(48), 19014–19019.
  • Leonard, M. S. (2013, December 16). Nucleophilic Acyl Substitution of Amides [Video]. YouTube. Retrieved from [Link]

  • ChemHelp ASAP. (2019, November 14). reactions of amides & strong nucleophiles [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-1-(azepan-1-yl)-2-bromopropan-1-one. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. Retrieved from [Link]

  • Office of Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

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Application Notes and Protocols: 1-(Azepan-1-yl)-2-bromopropan-1-one as a Covalent Inhibitor Lead

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Covalent Inhibition and the Potential of α-Halo Amides

The paradigm of drug discovery has seen a renewed and strategic interest in covalent inhibitors.[1][2][3][4][5] Once approached with caution due to concerns over off-target reactivity, the rational design of targeted covalent inhibitors (TCIs) has emerged as a powerful strategy to achieve high potency, prolonged duration of action, and the ability to target challenging proteins with shallow binding pockets.[6] The fundamental mechanism of a TCI involves a two-step process: an initial, reversible binding event to the target protein, followed by the formation of a stable covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the protein.[7]

While acrylamides have been a dominant warhead in clinically approved covalent therapies, the exploration of alternative electrophiles is a burgeoning field of research.[1] This application note focuses on 1-(azepan-1-yl)-2-bromopropan-1-one, a compound featuring an α-bromo amide moiety, as a potential covalent inhibitor lead. The azepane ring provides a saturated, seven-membered heterocyclic scaffold that can be functionalized to achieve specific non-covalent interactions with a target protein.[8] The α-bromo amide group serves as the electrophilic warhead, poised to react with nucleophilic residues such as cysteine, lysine, or serine.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and validation of this compound as a covalent inhibitor. The protocols herein are designed to be self-validating, with explanations of the underlying principles to guide experimental design and data interpretation.

Part 1: Synthesis and Characterization of this compound

A reliable and scalable synthetic route is the foundation of any drug discovery campaign. The proposed synthesis of this compound is a straightforward two-step process starting from commercially available materials.

Proposed Synthetic Pathway

The synthesis involves the bromination of propionyl chloride followed by amidation with azepane.

Synthesis_Pathway Propionyl_Chloride Propionyl Chloride 2_Bromopropanoyl_Bromide 2-Bromopropanoyl Bromide Propionyl_Chloride->2_Bromopropanoyl_Bromide Hell-Volhard-Zelinsky Reaction Bromine Br₂ Bromine->2_Bromopropanoyl_Bromide PBr3_cat PBr₃ (cat.) PBr3_cat->2_Bromopropanoyl_Bromide Final_Product This compound 2_Bromopropanoyl_Bromide->Final_Product Amidation Azepane Azepane Azepane->Final_Product Et3N Et₃N, DCM Et3N->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Bromopropanoyl Bromide

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add propionyl chloride (1.0 eq).

  • Add a catalytic amount of phosphorus tribromide (PBr₃, 0.05 eq).

  • Slowly add bromine (Br₂, 1.1 eq) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 80°C for 12 hours. The progress of the reaction can be monitored by ¹H NMR.

  • After completion, the crude 2-bromopropanoyl bromide is purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

  • In a separate flame-dried flask, dissolve azepane (1.2 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Slowly add a solution of 2-bromopropanoyl bromide (1.0 eq) in anhydrous DCM to the azepane solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The PubChem entry for a stereoisomer, (2S)-1-(azepan-1-yl)-2-bromopropan-1-one, can serve as a reference for expected spectral data.[10]

Part 2: Biochemical Characterization of Covalent Inhibition

Once the compound is synthesized and purified, the next critical phase is to characterize its interaction with a target protein. For the purposes of this guide, we will consider a hypothetical target: a kinase with a non-catalytic cysteine residue in a pocket accessible to the inhibitor.

Rationale for Kinetic Assays

For covalent inhibitors, a simple IC₅₀ value is often insufficient and can be misleading, as it is time-dependent.[11] A more rigorous characterization involves determining the kinetic parameters that describe the two-step mechanism of inhibition: the initial reversible binding affinity (Kᵢ) and the maximal rate of covalent modification (kᵢₙₐ꜀ₜ).[12] The overall efficiency of the covalent inhibitor is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.[12]

Covalent_Inhibition_Kinetics cluster_0 Reversible Binding cluster_1 Covalent Inactivation E_I E + I EI_rev E•I E_I->EI_rev k₁ (Kᵢ = k₋₁/k₁) EI_rev->E_I k₋₁ EI_cov E-I EI_rev->EI_cov kᵢₙₐ꜀ₜ

Caption: Two-step kinetic model for irreversible covalent inhibition.

Protocol for Determining kᵢₙₐ꜀ₜ and Kᵢ

This protocol is adapted from established methods for characterizing covalent inhibitors.[13][14]

Materials:

  • Purified target kinase

  • This compound (stock solution in DMSO)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • In a microplate, mix the target kinase with each inhibitor concentration (and a DMSO vehicle control).

    • Incubate the enzyme-inhibitor mixtures for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Initiation of Kinase Reaction:

    • After each pre-incubation time point, initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The final concentration of the enzyme and inhibitor will be diluted, which effectively stops further covalent modification during the kinase assay.[11]

  • Measurement of Kinase Activity:

    • Allow the kinase reaction to proceed for a fixed time (e.g., 15 minutes), ensuring the reaction is in the linear range for the uninhibited control.

    • Stop the reaction and measure the remaining kinase activity using the chosen detection reagent (e.g., quantifying ADP production).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time.

    • The slope of this line will give the observed rate of inactivation (kₒᵦₛ).

    • Plot the calculated kₒᵦₛ values against the inhibitor concentrations.

    • Fit the data to the following hyperbolic equation: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])

    • This fit will yield the values for kᵢₙₐ꜀ₜ and Kᵢ.

Data Presentation:

Inhibitor Conc. (µM)kₒᵦₛ (min⁻¹)
0.1Value
0.5Value
1.0Value
2.5Value
5.0Value
10.0Value

kᵢₙₐ꜀ₜ = [Value] min⁻¹ Kᵢ = [Value] µM kᵢₙₐ꜀ₜ/Kᵢ = [Value] M⁻¹s⁻¹

Part 3: Mass Spectrometry-Based Validation of Covalent Adduct Formation

Biochemical kinetic data strongly suggests a covalent mechanism, but direct evidence requires confirming that the inhibitor has formed a covalent bond with the target protein. Mass spectrometry (MS) is the most definitive method for this purpose.[15][16]

Intact Protein Analysis

A straightforward initial experiment is to analyze the mass of the intact protein before and after incubation with the inhibitor.

Protocol:

  • Incubate the purified target protein (e.g., 5 µM) with an excess of this compound (e.g., 50 µM) for 2 hours at room temperature. Include a control sample with DMSO.

  • Desalt the samples using a suitable method (e.g., C4 ZipTip).

  • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using an instrument capable of high-resolution analysis of intact proteins (e.g., Q-TOF or Orbitrap).

  • Deconvolute the resulting mass spectra to determine the average mass of the protein in both the control and inhibitor-treated samples.

  • A mass increase in the treated sample corresponding to the molecular weight of the inhibitor fragment (minus HBr) confirms covalent modification.

Peptide Mapping to Identify the Site of Modification

To pinpoint the exact amino acid residue modified by the inhibitor, a "bottom-up" proteomics approach is employed.[15]

Peptide_Mapping_Workflow Protein_Inhibitor_Complex Protein-Inhibitor Adduct Denaturation Denature, Reduce, Alkylate Protein_Inhibitor_Complex->Denaturation Digestion Proteolytic Digestion (e.g., Trypsin) Denaturation->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Database Search & Spectral Interpretation LC_MSMS->Data_Analysis Modified_Peptide Identify Modified Peptide & Residue Data_Analysis->Modified_Peptide

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-AZEP-BROMO

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for the purification of 1-(Azepan-1-yl)-2-bromopropan-1-one. This molecule is a key intermediate in various synthetic pathways, valued for the reactive α-bromo amide moiety which serves as a versatile handle for introducing further molecular complexity.[1][2] However, the very reactivity that makes this compound synthetically useful also presents significant challenges during its purification.

The presence of an electron-withdrawing bromine atom at the alpha position increases the electrophilicity of the carbonyl carbon and the acidity of the alpha-proton, making the molecule susceptible to degradation, side-reactions, and hydrolysis.[1] This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you navigate these challenges and achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of this compound.

Q1: My crude product is a dark, viscous oil instead of the expected solid. What went wrong?

Answer: This is a frequent issue often pointing to decomposition or the presence of significant impurities. The α-bromo amide functional group is sensitive to both heat and acid/base catalysis.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Thermal Degradation α-Haloamides can undergo dehydrohalogenation or other decomposition pathways at elevated temperatures. This is often exacerbated by residual acidic or basic impurities from the synthesis step.Work-up: Ensure the reaction mixture is fully quenched and neutralized before solvent removal. Use a cold water or brine wash. Solvent Removal: Use a rotary evaporator at low temperature (<40°C) and avoid leaving the product on the evaporator for an extended period after the solvent is removed.
Residual Acid (e.g., HBr) HBr is a common byproduct of bromination reactions.[3] Residual acid can catalyze hydrolysis of the amide or other decomposition pathways, leading to colored impurities.Neutralizing Wash: During the aqueous work-up, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This will neutralize any remaining acid.
Over-bromination/Side Products The reaction may have produced di-brominated species or other side products that are oily in nature.[4][5]Reaction Control: Re-evaluate the stoichiometry of your brominating agent (e.g., NBS). Perform the reaction at a lower temperature to improve selectivity.[4] Purification: These impurities will need to be removed via column chromatography (see Protocol 1).
Q2: My TLC analysis shows multiple spots, and my product is streaking. How can I improve my chromatographic separation?

Answer: Streaking on a TLC plate is a classic sign of compound decomposition on the silica gel or interaction with the stationary phase. The basic nitrogen of the azepane ring can interact with the acidic silanol groups on the silica surface, leading to poor chromatography.[6]

Strategies to Improve Separation:

  • Deactivate the Silica Gel: Before running your column, pre-treat the silica gel. This can be done by flushing the packed column with your starting eluent containing 0.5-1% triethylamine (NEt₃).[6] The triethylamine acts as a sacrificial base, neutralizing the acidic sites on the silica and allowing your compound to elute cleanly.

  • Optimize Your Mobile Phase: Finding the right solvent system is critical.

    • Starting Point: A good starting point for moderately polar compounds like this is a mixture of Hexanes and Ethyl Acetate.[7][8] Begin with a 4:1 Hexane:EtOAc system and increase polarity as needed.

    • Alternative Systems: For more polar impurities, a Dichloromethane/Methanol system may be required.[7][9]

    • TLC Goal: Aim for an Rf value of 0.25-0.35 for your product in the chosen solvent system to ensure good separation on the column.[8]

  • Consider an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase like neutral or basic alumina.[6]

Q3: My yield is very low after column chromatography. Where is my product going?

Answer: Significant product loss during chromatography is typically due to irreversible binding to the silica gel or decomposition during the purification process.

Troubleshooting Low Recovery:

  • Decomposition on Column: As discussed in Q2, the compound can degrade on acidic silica. The longer the compound is on the column, the more it can decompose.

    • Solution: Use flash chromatography with a wider, shorter column to minimize the residence time.[6] Also, ensure your silica is deactivated with triethylamine.[6]

  • Irreversible Adsorption: Amides, especially those with additional heteroatoms, can sometimes bind strongly to silica.[10]

    • Solution: After running the gradient, flush the column with a highly polar solvent mixture (e.g., 10% Methanol in Dichloromethane) to see if any remaining product elutes. If so, this indicates strong binding and reinforces the need for silica deactivation or an alternative stationary phase.

  • Premature Elution/Co-elution: Your product might be eluting faster than expected and co-eluting with a less polar impurity, leading you to discard fractions that contain the product.

    • Solution: Analyze every fraction carefully by TLC. Do not combine fractions based on visual inspection alone.

Purification Strategy Decision Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial assessment of your crude product.

PurificationWorkflow start Assess Crude Product (TLC, ¹H NMR, Physical State) is_solid Is the crude product a solid? start->is_solid is_pure Is purity >90% by NMR/TLC? is_solid->is_pure Yes column_chrom Perform Flash Column Chromatography (See Protocol 1) is_solid->column_chrom No (Oily/Waxy) recrystallize Attempt Recrystallization (See Protocol 2) is_pure->recrystallize Yes wash_then_recrys Aqueous Wash + Recrystallization is_pure->wash_then_recrys No (Minor Impurities) end_pure Pure Product recrystallize->end_pure column_chrom->end_pure wash_then_recrys->end_pure end_needs_chrom Proceed to Chromatography wash_then_recrys->end_needs_chrom If still impure end_needs_chrom->column_chrom

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)

  • What is the expected appearance and stability of pure this compound?

    • Pure this compound is typically an off-white to pale yellow solid. It should be stored at low temperatures (≤ 4°C) under an inert atmosphere (Nitrogen or Argon) and protected from light and moisture to prevent degradation. The C-Br bond is susceptible to nucleophilic substitution, and the amide can hydrolyze.[2][3]

  • Can I use recrystallization instead of chromatography?

    • Yes, if the crude product is a solid and the impurities have significantly different solubilities.[10] A solvent screen is necessary. Good starting points for recrystallization of moderately polar compounds include ethyl acetate/hexanes, acetone, or isopropanol.[10][11] However, if the crude product is an oil or contains impurities with similar polarity, column chromatography is required.

  • My ¹H NMR shows unreacted 1-(azepan-1-yl)propan-1-one. How do I remove it?

    • The starting material is less polar than the α-brominated product. It should elute earlier during column chromatography. Using a shallow gradient (a slow increase in the polar solvent) during flash chromatography will help maximize the separation between the starting material and the product.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of an acid-sensitive, basic compound.

  • TLC Analysis & Solvent System Selection: a. Dissolve a small sample of the crude material in dichloromethane. b. Spot on a silica TLC plate and elute with various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). c. Visualize under UV light. d. Select a solvent system that gives your product an Rf of ~0.3.[6]

  • Column Preparation: a. Select a column size appropriate for your sample amount (a general rule is a 30:1 to 50:1 ratio of silica to crude material by weight).[6] b. Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis. c. Pack the column using the slurry method, ensuring no air bubbles are trapped. d. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution. c. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection: a. Carefully add the eluent to the column. To deactivate the silica, the initial eluent should contain 0.5-1% triethylamine.[6] b. Apply pressure (using a pump or inert gas) to achieve a steady flow rate. c. Begin eluting with the starting solvent system, collecting fractions. d. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product. e. Monitor the fractions by TLC.

  • Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator at a temperature below 40°C. c. Place the resulting solid or oil under high vacuum to remove residual solvent.

Protocol 2: Recrystallization

This protocol is for purifying a solid crude product with minor impurities.

  • Solvent Selection: a. Place a small amount of crude product (20-30 mg) in a test tube. b. Add a potential solvent (e.g., isopropanol, ethyl acetate, or an ethyl acetate/hexane mixture) dropwise. c. The ideal solvent will dissolve the compound when hot but not at room temperature.[11] d. Heat the test tube gently to see if the solid dissolves completely. e. Allow the solution to cool slowly to room temperature, then in an ice bath. f. If pure crystals form, you have found a suitable solvent system.

  • Recrystallization Procedure: a. Place the bulk crude solid in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to just dissolve the solid.[11] c. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities. d. Cover the flask and allow it to cool slowly to room temperature. Rapid cooling will trap impurities. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent. c. Allow the crystals to dry completely under vacuum.

References

  • Fiveable. (n.d.). Alpha-Brominated Amide Definition. Retrieved from [Link]

  • Li, W., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC, NIH. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Cimarelli, C. (2021). The Fascinating Chemistry of α‐Haloamides. PMC, NIH. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Arts, M., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. PMC, NIH. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(Azepan-1-yl)-2-bromopropan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. We provide in-depth, cause-and-effect explanations and validated troubleshooting protocols to ensure the integrity and success of your experiments.

Overview: The Synthetic Challenge

The target molecule, this compound, is a valuable intermediate in medicinal chemistry, often used for introducing a reactive electrophilic site for further molecular elaboration. The most common synthetic route involves the α-bromination of the parent amide, 1-(Azepan-1-yl)propan-1-one. While straightforward in principle, this reaction is prone to several side reactions that can complicate purification and significantly reduce yields.

The core transformation relies on the acid-catalyzed formation of an enol or enolate intermediate from the starting amide, which then acts as a nucleophile to attack an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂).[1][2] Understanding the delicate balance of this mechanism is key to troubleshooting unwanted outcomes.

Primary Synthetic Pathway

The intended reaction proceeds as follows:

Caption: General workflow for the α-bromination of 1-(Azepan-1-yl)propan-1-one.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is sluggish or incomplete. My analysis (TLC, LC-MS) shows a significant amount of unreacted 1-(Azepan-1-yl)propan-1-one. What is the cause and how can I fix it?

A1: Root Cause Analysis & Solution

Incomplete conversion is typically linked to insufficient activation of the substrate. The rate-determining step in acid-catalyzed α-halogenation is often the formation of the enol intermediate.[1][2] Without proper catalysis, this step is slow, leading to poor conversion.

Troubleshooting Steps:

  • Catalyst Loading: Ensure a sufficient amount of acid catalyst is used. For catalysts like p-toluenesulfonic acid (p-TsOH), a loading of 5-10 mol% is standard. If the reaction is still slow, a stronger acid like a catalytic amount of concentrated H₂SO₄ can be trialed, though this may increase the risk of degradation.

  • Reagent Purity: Verify the quality of your brominating agent. N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light and moisture. It is best practice to recrystallize NBS from water if its purity is in doubt.

  • Temperature Control: While initial addition of reagents may be done at a lower temperature to control exotherms, the reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and consider gently refluxing in a solvent like dichloromethane (DCM) or acetonitrile. A user in a similar synthesis of an α-bromo ketone found that lower temperatures led to very long reaction times.[3]

  • Moisture Control: The presence of water can consume the acid catalyst and potentially hydrolyze the product or reagents. Ensure all glassware is oven-dried and use anhydrous solvents.[4]

Q2: I've successfully formed a product, but my mass spectrometry results show a significant peak corresponding to a dibrominated species. How can I improve selectivity for the monobrominated product?

A2: Understanding and Preventing Over-Bromination

The formation of 1-(Azepan-1-yl)-2,2-dibromopropan-1-one is a classic side reaction. The introduction of the first electron-withdrawing bromine atom can increase the acidity of the remaining α-proton, making it susceptible to a second bromination. However, this is often counteracted by the steric hindrance of the first bromine. Achieving selectivity depends on precise control of reaction conditions.

Mitigation Strategies:

  • Stoichiometry is Critical: Use no more than 1.0 to 1.05 equivalents of the brominating agent (NBS or Br₂). Over-addition is the most common cause of dibromination.[3]

  • Controlled Addition: Add the brominating agent slowly, preferably as a solution, to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the brominating agent, favoring the initial monobromination of the more abundant starting material.

  • Reaction Monitoring: Closely monitor the reaction's progress via TLC or rapid LC-MS analysis. Quench the reaction as soon as the starting material is consumed to prevent the slower, subsequent dibromination of the product.

Side_Reactions SM Starting Amide 1-(Azepan-1-yl)propan-1-one P Desired Product (Monobromo) SM->P 1.0 eq. NBS Controlled Addition DB Side Product (Dibromo) P->DB >1.0 eq. NBS Excess Reagent HY Side Product (Hydrolysis) P->HY H₂O present (Workup/Reaction)

Caption: Key reaction pathways leading to desired and undesired products.

Q3: My product appears pure by TLC, but the yield is low after workup and purification. I suspect product decomposition. What is the likely mechanism, and how can I prevent it?

A3: Addressing Product Instability and Hydrolysis

α-bromo amides can be susceptible to hydrolysis, especially under harsh pH conditions during aqueous workup.[5][6] The presence of water can lead to the substitution of the bromine atom with a hydroxyl group, forming 1-(Azepan-1-yl)-2-hydroxypropan-1-one. In strongly acidic or basic conditions, the amide bond itself can also be cleaved.[7][8]

Protocol for a Stable Workup:

  • Quenching: After the reaction is complete, cool the mixture and quench any remaining brominating agent with a mild reducing agent like a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).

  • pH Control: Avoid strong acids or bases. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with water and then brine.[9] Ensure all aqueous washes are performed quickly and at a low temperature (e.g., in an ice bath) to minimize contact time and slow the rate of hydrolysis.

  • Anhydrous Drying: Thoroughly dry the organic layer with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

  • Purification Considerations: If using silica gel chromatography, be aware that standard silica gel is slightly acidic and can promote degradation. You can either use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to your eluent to prevent product decomposition on the column.[10]

Q4: My NMR spectrum shows unreacted starting material, my product, and a significant singlet peak around δ 2.8 ppm (in CDCl₃). What is this impurity?

A4: Identifying Reagent Byproducts

If you are using N-Bromosuccinimide (NBS) as your brominating agent, the byproduct of the reaction is succinimide. Succinimide is a white solid, moderately polar, and can sometimes co-elute with the desired product depending on the chromatographic conditions. In CDCl₃, the four equivalent protons of succinimide appear as a characteristic sharp singlet at approximately δ 2.84 ppm.[11]

Removal Strategy:

  • Aqueous Wash: Succinimide has moderate water solubility. A thorough wash of the organic layer with water during the workup can remove a significant portion of it.

  • Chromatography: Careful column chromatography can typically separate the product from succinimide. Using a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) will usually elute the less polar product before the more polar succinimide.

Data Summary Table

CompoundCommon AbbreviationMolecular Weight ( g/mol )Key Mass Spec. Features (M+)
1-(Azepan-1-yl)propan-1-oneSM155.25156 [M+H]⁺
This compoundProduct234.14234/236 (1:1 ratio) [M/M+2]⁺
1-(Azepan-1-yl)-2,2-dibromopropan-1-oneDibromo Side Product313.04312/314/316 (1:2:1 ratio) [M-H/M+1/M+3]⁺
1-(Azepan-1-yl)-2-hydroxypropan-1-oneHydrolysis Product171.25172 [M+H]⁺
SuccinimideNBS Byproduct99.09100 [M+H]⁺

Validated Experimental Protocol

This protocol is designed to maximize the yield of the monobrominated product while minimizing side reactions.

Materials & Equipment:

  • 1-(Azepan-1-yl)propan-1-one (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq., recrystallized)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solutions of NaHSO₃, NaHCO₃, and Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-(Azepan-1-yl)propan-1-one (1.0 eq.) and p-TsOH·H₂O (0.05 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding cold, saturated NaHSO₃ solution and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with cold saturated NaHCO₃ solution, cold water, and finally cold brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • (Reference for general α-halogenation of ketones, analogous to amides) Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • (Reference for enol mechanism and acid catalysis) Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

  • (User discussion on challenges with incomplete conversion and dibromination in α-bromo ketone synthesis) Reddit. (2020). Separation of Ketone and alpha Bromo ketone. [Link]

  • (Reference for amide hydrolysis under basic and acidic conditions) Chemguide. (n.d.). The Hydrolysis of Amides. [Link]

  • (Reference for general amide hydrolysis) Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. [Link]

  • (Reference for general amide hydrolysis protocols) Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]

  • (Reference for purification techniques for amides) ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • (Reference for NMR chemical shifts of common impurities) Fulmer, G. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • (Reference for general properties of α-haloamides) D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α‐Haloamides. Chemical Society Reviews, 37(3), 507-529. [Link]

  • (Reference for hydrolysis of amides) Save My Exams. (2025). Reactions of Amides. [Link]

Sources

Technical Support Center: Overcoming Low Yields in the α-Bromination of 1-(Azepan-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the α-bromination of the α-amino ketone, 1-(azepan-1-yl)propan-1-one. Low yields in this transformation are common due to the unique structural features of the substrate. This document provides in-depth troubleshooting, validated protocols, and a mechanistic framework to enhance your reaction efficiency and purity.

Section 1: Understanding the Core Challenges - FAQs

This section addresses the fundamental chemical principles governing this reaction and the specific hurdles presented by the substrate.

Q1: What is the fundamental mechanism for the α-bromination of a ketone?

The α-bromination of a ketone is a classic transformation that introduces a bromine atom on the carbon adjacent to the carbonyl group, making it a valuable synthetic intermediate.[1] The reaction proceeds via one of two primary pathways, depending on the pH of the reaction medium:

  • Acid-Catalyzed Bromination: Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, which facilitates the tautomerization to the more nucleophilic enol form.[1][2] The electron-rich double bond of the enol then attacks an electrophilic bromine source (like Br₂ or NBS).[3] This pathway is generally preferred for achieving selective monobromination because the introduction of an electron-withdrawing bromine atom deactivates the product towards further enolization and subsequent bromination.[4]

  • Base-Promoted Halogenation: In the presence of a base, an α-proton is abstracted to form a highly nucleophilic enolate anion. This enolate then attacks the bromine source.[5] This method is often faster but is highly susceptible to polybromination. The first bromine atom's inductive effect makes the remaining α-protons even more acidic, leading to rapid subsequent halogenations.[4]

Q2: How does the α-amino group in 1-(azepan-1-yl)propan-1-one complicate the bromination process?

The presence of the tertiary amine (the azepane ring) directly on the α-carbon introduces several significant challenges not seen with simple ketones:

  • Acid Sensitivity: The basic azepane nitrogen will be readily protonated under the acidic conditions typically used for selective monobromination. This protonation forms an ammonium salt, which imparts a strong electron-withdrawing effect, hindering the formation of the necessary enol intermediate.

  • Basicity: The substrate itself is basic, which can interfere with the catalyst and reaction stoichiometry. It may also promote side reactions.

  • Product Instability: The resulting product, an α-bromo-α-amino ketone, can be unstable. The proximity of the amine and the bromo-carbonyl moiety can lead to decomposition or rearrangement pathways. Classical syntheses of α-amino ketones often rely on the nucleophilic substitution of α-haloketones, highlighting the reactivity of this functional group arrangement.[6][7]

Q3: I am consistently getting low yields. What are the most likely causes?

Low yields can typically be traced back to one of several root causes. The following troubleshooting flowchart provides a logical path for diagnosing the issue in your experiment.

G cluster_solutions Potential Solutions start Low Yield of α-Bromo-1-(azepan-1-yl)propan-1-one issue1 Issue: No or Low Conversion start->issue1 issue2 Issue: Complex Mixture of Products start->issue2 issue3 Issue: Product Decomposes During Workup/Purification start->issue3 cause1a Cause: Substrate Protonation (Acidic Conditions) issue1->cause1a cause1b Cause: Ineffective Enolization issue1->cause1b cause2a Cause: Polybromination issue2->cause2a cause2b Cause: Side Reactions (e.g., Ring Bromination) issue2->cause2b cause3a Cause: HBr Byproduct Degradation issue3->cause3a cause3b Cause: Inherent Product Instability issue3->cause3b sol1 Use NBS as a mild Br source and HBr scavenger. cause1a->sol1 sol4 Use non-polar, aprotic solvents (e.g., DCM, Dioxane). cause1b->sol4 sol2 Carefully control stoichiometry (1.0-1.1 eq. Brominating Agent). cause2a->sol2 sol3 Avoid strong bases. Use acid catalysis. cause2a->sol3 sol5 Maintain low temperatures (0°C to RT). cause2b->sol5 cause3a->sol1 sol6 Consider 'on water' protocols to buffer acidity. cause3a->sol6 cause3b->sol5

Caption: Troubleshooting flowchart for low-yield bromination.

Section 2: Troubleshooting Guide - Common Issues & Solutions

Issue 1: Reaction stalls with significant starting material remaining.
  • Q: My reaction shows very low conversion even after extended reaction times. What's happening?

    • A: The most likely culprit is insufficient formation of the enol intermediate. As discussed, under standard acidic conditions (e.g., HBr in acetic acid), the azepane nitrogen is protonated. This makes the carbonyl less likely to enolize. You need a method that can generate the enol without requiring strong, stoichiometric acid.

    • Solution: Use of N-Bromosuccinimide (NBS) with a catalytic amount of acid is the recommended starting point.[8] NBS can act as an α-brominating agent for carbonyl derivatives via acid-catalysis.[8] The reaction of NBS with trace HBr generated in situ produces a low, sustained concentration of Br₂, which is often sufficient to drive the reaction without fully protonating the substrate pool.[9]

Issue 2: My TLC/LCMS shows a complex mixture of products.
  • Q: I'm forming my product, but it's contaminated with what appears to be a dibrominated species and other impurities. How can I improve selectivity?

    • A: This points to either polybromination or undesired side reactions. Polybromination is characteristic of base-promoted reactions but can also occur under harsh acidic conditions or with an excess of the brominating agent.[4]

    • Solution 1 (Avoid Polybromination):

      • Strict Stoichiometry: Use no more than 1.05 equivalents of your brominating agent.

      • Controlled Addition: Add the brominating agent slowly to a solution of the ketone at a low temperature (e.g., 0-10 °C) to prevent localized high concentrations.[1]

      • Avoid Base: Do not use base-promoted conditions for this substrate, as it will almost certainly lead to multiple halogenations.[4]

    • Solution 2 (Avoid Side Reactions):

      • Use a Mild Bromine Source: NBS is preferable to liquid bromine because it minimizes side reactions.[10] For enhanced safety and selectivity, alternative reagents like an aqueous H₂O₂–HBr system can also be effective.[11]

      • Exclude Radical Initiators: Unless a radical pathway is desired, ensure your reaction is protected from light and that radical initiators like AIBN or benzoyl peroxide are not present, as these can promote other reaction pathways.[8][12]

Issue 3: I isolate some product, but the yield drops significantly after purification.
  • Q: My crude NMR looks promising, but the material decomposes on a silica gel column or during solvent removal. Why is my product unstable?

    • A: The α-bromo-α-amino ketone product is likely unstable, and the HBr byproduct from the reaction is a major cause of degradation. HBr is a strong acid that can catalyze decomposition pathways. Furthermore, the product itself may have limited thermal stability.

    • Solution 1 (Neutralize HBr): Using NBS is highly advantageous here. The succinimide byproduct reacts with the HBr generated during the reaction, effectively removing it from the system and preventing it from causing degradation.[9]

    • Solution 2 (Gentle Workup & Purification):

      • Aqueous Wash: After the reaction, perform a gentle wash with a cold, dilute aqueous bicarbonate solution to neutralize any remaining acid before concentration.

      • Low-Temperature Purification: If chromatography is necessary, use a neutral support like alumina instead of acidic silica gel, and run the column at a low temperature if possible.[13] Avoid high temperatures when removing solvent on a rotary evaporator.

Data Summary: Comparison of Brominating Agents
Brominating AgentKey AdvantagesKey DisadvantagesRecommended For This Substrate?
Br₂ in Acetic Acid Inexpensive, powerful.Highly corrosive and hazardous. HBr byproduct can cause decomposition.[13] Can lead to over-bromination.Not Recommended
N-Bromosuccinimide (NBS) Solid, easier to handle.[14] Scavenges HBr byproduct.[9] Generally provides higher selectivity for monobromination.[8]More expensive than Br₂. Can act as a radical initiator under certain conditions.[12]Highly Recommended
H₂O₂–HBr "on water" Environmentally benign (water is the solvent).[11] Inexpensive reagents. High selectivity for monobromination reported for many ketones.[11]May require optimization of H₂O₂ and HBr concentrations.Recommended Alternative

Section 3: Validated Experimental Protocols

The following protocols are designed as robust starting points for the successful α-bromination of 1-(azepan-1-yl)propan-1-one.

Protocol 1: Optimized Bromination using N-Bromosuccinimide (NBS)

This protocol is designed for high selectivity and to minimize product decomposition by scavenging the HBr byproduct.

Reaction Mechanism Visualization

G cluster_0 Step 1: Acid-Catalyzed Enolization cluster_1 Step 2: Nucleophilic Attack on NBS cluster_2 Step 3: Regeneration & HBr Scavenging Ketone 1-(azepan-1-yl)propan-1-one ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone H⁺ (cat.) Enol Enol Intermediate ProtonatedKetone->Enol -H⁺ BrominatedIntermediate Brominated Intermediate Enol->BrominatedIntermediate + NBS Product α-Bromo Product BrominatedIntermediate->Product -H⁺ HBr HBr (byproduct) Br2 Br₂ (low conc.) HBr->Br2 + NBS Succinimide Succinimide

Caption: Mechanism for NBS-mediated α-bromination.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 1-(azepan-1-yl)propan-1-one (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or 1,4-dioxane (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 eq.) or a few drops of 48% HBr. Stir for 5 minutes.

  • NBS Solution: In a separate flask, dissolve N-bromosuccinimide (1.05 eq.) in a minimal amount of the reaction solvent. Note: It is crucial to use freshly recrystallized NBS to avoid side reactions from aged reagents.[8]

  • Controlled Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the stirred ketone solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of starting material by thin-layer chromatography (TLC) or LCMS.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by slowly adding a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C). The crude product should be used immediately or purified quickly via flash chromatography on neutral alumina if necessary.

Protocol 2: Green Bromination using an Aqueous H₂O₂–HBr System

This method, adapted from literature, offers an environmentally friendlier alternative by using water as the solvent and avoiding halogenated solvents.[11]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, add 1-(azepan-1-yl)propan-1-one (1.0 eq.).

  • Reagent Addition: To the ketone, add 48% aqueous HBr (1.5 eq.) and water (adjust volume to create a stirrable slurry or solution). Stir vigorously.

  • Oxidant Addition: Cool the mixture to room temperature. Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (1.2 eq.) dropwise over 20 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor by TLC or LCMS. The reaction progress can be tracked by the disappearance of the starting material.

  • Isolation: The product may precipitate from the aqueous mixture. If so, collect the solid by filtration and wash with cold water. If it remains in solution, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify as described in Protocol 1.

By understanding the underlying mechanistic challenges and applying these targeted troubleshooting strategies and protocols, researchers can significantly improve the yield and purity of the α-bromination of 1-(azepan-1-yl)propan-1-one.

References

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Quantum Pioneer. NBS for Radical Bromination: A Guide for Chemists. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]

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Technical Support Center: Enhancing the Stability of 1-(Azepan-1-yl)-2-bromopropan-1-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Azepan-1-yl)-2-bromopropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.

Introduction: Understanding the Stability Challenges

This compound is a molecule of interest due to its potential applications in pharmaceutical synthesis. However, its chemical structure, which incorporates both an α-bromo ketone and a tertiary amide linked to a seven-membered azepane ring, presents inherent stability issues. The primary degradation pathways for this compound in solution are hydrolysis of the amide bond and reactions involving the reactive α-bromo ketone moiety. The bulky and flexible azepane ring can also exert steric and electronic effects that influence the rate and mechanism of these degradation reactions.[1]

This guide will provide you with the knowledge and practical steps to mitigate these stability concerns, ensuring the successful application of this compound in your research.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common problems encountered during the handling and use of this compound in solution.

Q1: I'm observing a rapid loss of my compound in aqueous solutions, even at neutral pH. What is the likely cause and how can I prevent it?

A1: Rapid degradation in aqueous media is likely due to hydrolysis of the amide bond and/or nucleophilic substitution of the bromine atom. While amides are generally stable, the presence of the α-bromo ketone can influence the electronic properties of the carbonyl group, potentially making it more susceptible to hydrolysis. Additionally, water can act as a nucleophile, displacing the bromide ion.

Root Cause Analysis:

  • Amide Hydrolysis: This can be catalyzed by either acid or base. Even in nominally neutral water, localized pH changes or the presence of dissolved acidic or basic impurities can accelerate this process. The mechanism involves the nucleophilic attack of water on the amide carbonyl carbon.[2][3]

  • Solvolysis of the α-bromo ketone: The bromine atom is a good leaving group, and in protic solvents like water, it can be displaced via a solvolysis reaction.

Troubleshooting Steps:

  • Solvent Selection: Whenever possible, use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) for your experiments. These solvents do not participate in hydrolysis or solvolysis reactions.

  • pH Control: If an aqueous solution is unavoidable, the use of a buffer system is critical. For many organic molecules, a slightly acidic pH (e.g., pH 4-6) can minimize base-catalyzed hydrolysis, which is often faster than acid-catalyzed hydrolysis for amides. However, the optimal pH should be determined experimentally.

  • Temperature Control: Perform your experiments at the lowest temperature compatible with your reaction or analysis. Degradation reactions, like most chemical reactions, are accelerated at higher temperatures.

  • Inert Atmosphere: To prevent potential oxidative degradation, especially if your solution is exposed to light or contains trace metal impurities, consider working under an inert atmosphere (e.g., nitrogen or argon).

Q2: My reaction is generating unexpected byproducts. How can I identify the source of these impurities?

A2: Unexpected byproducts often arise from the degradation of this compound. The two primary degradation products are 1-(azepan-1-yl)propan-1-one (from debromination) and azepane and 2-bromopropanoic acid (from amide hydrolysis).

Visualizing Degradation Pathways:

Degradation Pathways cluster_0 Primary Degradation Routes cluster_1 Degradation Products Compound This compound Hydrolysis Amide Hydrolysis (H₂O, H⁺ or OH⁻) Compound->Hydrolysis Pathway A Solvolysis Solvolysis/Debromination (Nucleophilic Solvent/Impurities) Compound->Solvolysis Pathway B Product_A1 Azepane Hydrolysis->Product_A1 Product_A2 2-Bromopropanoic Acid Hydrolysis->Product_A2 Product_B 1-(Azepan-1-yl)-2-hydroxypropan-1-one (in protic solvents) Solvolysis->Product_B

Caption: Potential degradation pathways of this compound.

Troubleshooting and Identification:

  • Forced Degradation Study: To confirm the identity of your byproducts, perform a forced degradation study.[4][5][6] Expose your compound to acidic, basic, and oxidative conditions and analyze the resulting mixtures by a suitable analytical method like HPLC or LC-MS. This will help you to create a profile of potential degradation products.

  • Analytical Method: A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[7][8][9] A reversed-phase C18 column with a gradient elution using a buffered mobile phase is a good starting point.

  • Reaction Monitoring: Carefully monitor your reaction over time to track the appearance of byproducts. This can help you to determine if they are forming as part of the intended reaction or from the degradation of your starting material.

Q3: I'm struggling with inconsistent results between experiments. Could the stability of my stock solution be the issue?

A3: Absolutely. The stability of your stock solution is paramount for reproducible results. The rate of degradation can be influenced by the solvent, storage temperature, and exposure to light and air.

Best Practices for Stock Solution Preparation and Storage:

ParameterRecommendationRationale
Solvent Use a high-purity, dry, aprotic solvent such as acetonitrile or anhydrous DMSO.Minimizes hydrolysis and solvolysis.[10][11]
Concentration Prepare concentrated stock solutions and dilute to the final concentration immediately before use.Reduces the time the compound spends in a dilute, potentially less stable state.
Storage Temperature Store stock solutions at -20°C or -80°C.Low temperatures significantly slow down the rate of degradation.
Container Use amber glass vials with tight-fitting caps.Protects the compound from light-induced degradation.
Atmosphere For long-term storage, consider purging the vial with an inert gas (argon or nitrogen) before sealing.Prevents oxidative degradation.
Frequency of Use Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.Each freeze-thaw cycle can introduce moisture and accelerate degradation.

Experimental Workflow for Assessing Stock Solution Stability:

Stock Solution Stability Workflow Start Prepare fresh stock solution Analyze_T0 Analyze initial concentration (T=0) using a validated HPLC method Start->Analyze_T0 Store Store aliquots under different conditions (e.g., RT, 4°C, -20°C, dark, light) Analyze_T0->Store Analyze_Tx Analyze aliquots at predetermined time points (e.g., 24h, 48h, 1 week) Store->Analyze_Tx Compare Compare results to T=0 to determine degradation rate Analyze_Tx->Compare Optimize Optimize storage conditions based on stability data Compare->Optimize

Caption: Workflow for determining the stability of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for this compound?

A1: The two most likely degradation pathways are hydrolysis of the tertiary amide bond and reactions involving the α-bromo ketone. The relative contribution of each pathway will depend on the specific conditions (pH, solvent, temperature). The bulky azepane ring may sterically hinder the approach of nucleophiles to the amide carbonyl, potentially slowing down hydrolysis compared to less hindered amides.[1][3]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: Anhydrous aprotic solvents are highly recommended. These include:

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Avoid protic solvents like water, methanol, and ethanol unless your experimental protocol absolutely requires them. If you must use a protic solvent, ensure it is buffered to an appropriate pH and use the solution immediately.

Q3: How does pH affect the stability of this compound?

A3: Both acidic and basic conditions can promote the hydrolysis of the amide bond. Generally, amide hydrolysis is faster under basic conditions. The α-bromo ketone moiety is also susceptible to base-catalyzed reactions. Therefore, maintaining a stable, slightly acidic to neutral pH is generally advisable when working in aqueous solutions.

Q4: Are there any analytical techniques you recommend for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[7][8][9][12] Key features of a suitable method include:

  • A reversed-phase column (e.g., C18).

  • A gradient elution to separate the parent compound from potential degradation products of different polarities.

  • A buffered mobile phase to ensure reproducible retention times.

  • A photodiode array (PDA) detector to assess peak purity.

For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Q5: Can I use protecting groups to improve the stability of the α-bromo ketone?

A5: Yes, protecting the ketone functionality as a ketal or acetal can significantly improve its stability, particularly towards nucleophiles and reducing agents.[13][14][15] However, this adds extra steps to your synthesis (protection and deprotection) and the choice of protecting group must be compatible with your overall synthetic strategy.

References

  • Fiveable. N-substituted Amides Definition - Organic Chemistry Key Term. [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

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  • ResearchGate. Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems. [Link]

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  • NIH. Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. [Link]

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  • YouTube. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]

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Technical Support Center: A Troubleshooting Guide for Reactions Involving α-Haloketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize α-haloketones in their synthetic workflows. As potent electrophiles and versatile building blocks, α-haloketones are instrumental in forming a wide array of molecular architectures. However, their high reactivity can also lead to a number of challenges, from competing side reactions to issues with stability. This guide provides a structured, question-and-answer-based approach to troubleshoot common problems, grounded in mechanistic principles and practical, field-proven advice.

Part 1: Understanding the Reactivity of α-Haloketones

α-Haloketones are characterized by a halogen atom positioned on the carbon alpha to a carbonyl group. This arrangement results in two primary electrophilic sites: the α-carbon and the carbonyl carbon. The electron-withdrawing nature of the carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This increased reactivity, however, is a double-edged sword, as it can also open pathways to undesired side reactions.

Part 2: Troubleshooting Common Issues in α-Haloketone Reactions

This section addresses specific problems that are frequently encountered during reactions with α-haloketones. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

FAQ 1: Low Yield of the Desired SN2 Product

Question: I am performing a nucleophilic substitution reaction on my α-haloketone, but I'm observing a low yield of the desired SN2 product and the formation of multiple byproducts. What is happening and how can I improve my yield?

Answer:

Low yields in SN2 reactions of α-haloketones are a common challenge and typically stem from competing side reactions, primarily the Favorskii rearrangement and elimination reactions . The key to improving the yield of your desired product is to understand the conditions that favor these side reactions and how to suppress them.

1. The Favorskii Rearrangement:

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the formation of a rearranged carboxylic acid derivative (e.g., an ester or amide).[1][2][3] This rearrangement is often a major competing pathway, especially when using strong, sterically unhindered bases.

  • Mechanism: The reaction proceeds through the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile.[1][2][3]

    Favorskii_Mechanism start α-Haloketone enolate Enolate start->enolate Base (e.g., RO⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 product Rearranged Product cyclopropanone->product Nucleophilic Attack (e.g., RO⁻)

    Favorskii Rearrangement Pathway.
  • Troubleshooting the Favorskii Rearrangement:

    • Choice of Base: The choice of base is critical. If your nucleophile is also a strong base, it can promote the Favorskii rearrangement.

      • Recommendation: If a base is required, consider using a weaker, non-nucleophilic base such as a hindered amine (e.g., diisopropylethylamine) or an inorganic base like potassium carbonate. If using an alkoxide, a bulkier base like potassium tert-butoxide can sometimes favor elimination over the Favorskii rearrangement.[4]

    • Temperature: The Favorskii rearrangement, like many rearrangements, can be sensitive to temperature.

      • Recommendation: Lowering the reaction temperature can often favor the desired SN2 pathway, which typically has a lower activation energy than the rearrangement.

    • Substrate Structure: The propensity for the Favorskii rearrangement is also dependent on the structure of the α-haloketone. Substrates that can readily form a stable enolate on the α'-position are more prone to this side reaction.

2. Elimination Reactions:

Elimination of HX from the α-haloketone to form an α,β-unsaturated ketone is another common side reaction, particularly with bulky or strong bases.[5][6]

  • Mechanism: This reaction typically proceeds through an E2 mechanism, where the base removes a proton from the α'-carbon, leading to the formation of a double bond and expulsion of the halide.

    Elimination_Workflow start α-Haloketone + Base e2 E2 Elimination start->e2 sn2 Desired SN2 Reaction start->sn2 product α,β-Unsaturated Ketone e2->product sn2_product SN2 Product sn2->sn2_product

    Competition between Elimination and Substitution.
  • Troubleshooting Elimination Reactions:

    • Steric Hindrance: Bulky bases, such as potassium tert-butoxide, are well-known to favor elimination over substitution.[4]

      • Recommendation: If elimination is a problem, switch to a less sterically hindered base.

    • Solvent: The choice of solvent can influence the competition between substitution and elimination. Aprotic polar solvents (e.g., DMF, DMSO) generally favor SN2 reactions.

    • Temperature: Higher temperatures tend to favor elimination over substitution.[7]

      • Recommendation: Running the reaction at a lower temperature may help to minimize the formation of the elimination byproduct.

Protocol for Optimizing SN2 Reactions of α-Haloketones:

  • Analyze the Byproducts: Before making any changes, it is crucial to identify the major byproducts in your reaction mixture using techniques like NMR or LC-MS. This will help you diagnose whether the Favorskii rearrangement or elimination is the primary competing pathway.

  • Screening Different Bases: If a base is necessary, screen a variety of bases with different strengths and steric properties.

Base TypeExampleTendency to Promote Side Reactions
Strong, Non-hinderedSodium MethoxideHigh (Favorskii)
Strong, HinderedPotassium tert-ButoxideHigh (Elimination)
Weak, Non-nucleophilicPotassium CarbonateModerate
Organic, HinderedDIPEALow
  • Varying the Temperature: Perform the reaction at a range of temperatures (e.g., 0 °C, room temperature, and a slightly elevated temperature) to determine the optimal conditions for the SN2 reaction.

  • Solvent Selection: If possible, screen different solvents. Aprotic polar solvents are a good starting point for SN2 reactions.

FAQ 2: Formation of an Epoxide Instead of the Desired Product

Question: I am trying to perform a reaction with my α-haloketone, but I am isolating an epoxide as the major product. Why is this happening and how can I control it?

Answer:

The formation of an epoxide from an α-haloketone is a well-known transformation that can occur under specific conditions, often as an unintended side reaction but also as a synthetically useful pathway. This typically happens in the presence of a reducing agent or in a Darzens-type condensation.

1. Epoxide Formation via Reduction:

When an α-haloketone is treated with a reducing agent, such as sodium borohydride, the carbonyl group is first reduced to a halohydrin. Subsequent intramolecular SN2 reaction, often promoted by a base, leads to the formation of an epoxide.[8]

  • Mechanism:

    Epoxide_Formation start α-Haloketone reduction Reduction (e.g., NaBH4) start->reduction halohydrin Halohydrin Intermediate reduction->halohydrin cyclization Base-promoted Intramolecular SN2 halohydrin->cyclization epoxide Epoxide cyclization->epoxide

    Epoxide formation via reduction and cyclization.
  • Troubleshooting Unwanted Epoxide Formation:

    • Avoid Reducing Agents: If epoxide formation is not the desired outcome, ensure that no reducing agents are present in your reaction mixture.

    • Control of Basicity: If a halohydrin intermediate is formed, the subsequent cyclization to the epoxide is base-promoted. Controlling the pH of the reaction mixture can help to prevent this step.

2. The Darzens Reaction:

The Darzens reaction (or Darzens condensation) is a specific method for synthesizing α,β-epoxy esters (glycidic esters) by reacting an α-haloester with a ketone or aldehyde in the presence of a base.[9][10][11][12][13] While the classic Darzens reaction uses an α-haloester, a similar transformation can occur with α-haloketones.

  • Mechanism: The reaction involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile.

  • Controlling the Darzens Reaction:

    • Choice of Nucleophile: The Darzens reaction is favored when the nucleophile is an enolate generated from another carbonyl compound. If your intended nucleophile is not a carbonyl compound, this side reaction is less likely.

    • Reaction Conditions: The Darzens reaction is typically carried out in the presence of a strong base. If you are observing this as a side reaction, consider using a weaker base or different reaction conditions.

FAQ 3: Instability and Decomposition of the α-Haloketone Starting Material

Question: My α-haloketone appears to be decomposing upon storage or during my reaction workup. What are the best practices for handling and storing these reagents?

Answer:

α-Haloketones can be sensitive to moisture, light, and heat, and some are potent lachrymators. Proper handling and storage are crucial for maintaining their purity and reactivity.

1. Storage:

  • Recommendation: Store α-haloketones in a cool, dry, and dark place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[14] Many α-haloketones are solids and should be stored in a well-sealed container in a refrigerator or freezer.

2. Handling:

  • Safety Precautions: Many α-haloketones are toxic and potent lachrymators (tear-producing agents). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Purification: If you suspect that your α-haloketone has decomposed, it may be necessary to purify it before use. Recrystallization is a common method for purifying solid α-haloketones. For example, phenacyl bromide can be recrystallized from methanol.[15] It is important to remove any acidic byproducts, such as HBr, which can catalyze decomposition.[15]

Protocol for the Purification of Phenacyl Bromide: [15]

  • Dissolve the crude phenacyl bromide in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Dry the purified crystals under vacuum.

Part 3: Practical Applications and Protocols

This section provides a detailed protocol for a common and important reaction involving α-haloketones: the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives by reacting an α-haloketone with a thioamide.[16][17][18][19][20]

Protocol for the Synthesis of 2-Amino-4-phenylthiazole: [16]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Solvent: Add ethanol as the solvent.

  • Reaction: Heat the mixture to reflux and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of solution. If not, the volume of the solvent can be reduced under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Purification: If necessary, the product can be further purified by recrystallization from ethanol.

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  • 11.7: Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts. (2024, March 24). [Link]

  • Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit. (2023, May 30). [Link]

  • A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone - RSC Publishing. (2014, January 1). [Link]

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  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google P

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Alternative brominating agents for the synthesis of 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Azepan-1-yl)-2-bromopropan-1-one

Welcome to the technical support guide for the synthesis of α-bromo carbonyl compounds, with a specific focus on this compound. This document provides in-depth guidance on selecting and utilizing alternative brominating agents to elemental bromine (Br₂), addressing common experimental challenges, and ensuring procedural safety and success.

The direct use of liquid bromine presents significant handling risks due to its high toxicity, volatility, and corrosive nature.[1][2][3] Consequently, several alternative reagents have been developed that offer improved safety profiles, easier handling, and often, enhanced reaction selectivity. This guide will focus on three primary alternatives: N-Bromosuccinimide (NBS), Pyridinium Tribromide (Py·HBr₃), and Copper(II) Bromide (CuBr₂).

Part 1: Alternative Brominating Agents - A Comparative Overview

The choice of a brominating agent is critical and depends on substrate tolerance, desired selectivity, and scale. The following table provides a high-level comparison of the most common alternatives to Br₂ for the α-bromination of 1-(azepan-1-yl)propan-1-one.

FeatureN-Bromosuccinimide (NBS)Pyridinium Tribromide (Py·HBr₃)Copper(II) Bromide (CuBr₂)
Physical Form White/off-white crystalline solid[4]Red-orange crystalline solid[5]Black/dark brown crystalline solid[6]
Handling Easy to weigh and handle; hygroscopic.Stable, non-volatile solid; easier to handle than Br₂.[1]Stable solid, easy to handle.
Mechanism Radical or electrophilic pathway. Provides a low concentration of Br₂.Electrophilic bromination; acts as a solid Br₂ source.[7]Heterogeneous reaction, often selective for mono-bromination.[6][8]
Byproducts Succinimide (water-soluble).Pyridine hydrobromide (water-soluble).Copper(I) Bromide (insoluble solid).
Typical Conditions CCl₄ or CH₂Cl₂ with radical initiator (AIBN) or acid catalyst (p-TsOH).[9]Acetic acid, THF, or CH₂Cl₂.[5]Reflux in CHCl₃/EtOAc.[6]
Key Advantage Versatile for various brominations; byproduct is easily removed.High stability and safety; precise stoichiometry.[1]High selectivity for mono-bromination.[6]

Part 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses specific questions and potential issues researchers may face during the synthesis.

Section A: N-Bromosuccinimide (NBS)

Q1: Why is NBS often the first choice for α-bromination of ketones?

NBS is a convenient and safer substitute for liquid bromine. Its primary advantage is that it provides a low, steady concentration of elemental bromine in the reaction mixture, which helps to prevent side reactions such as dibromination or undesired reactions with other functional groups. As a crystalline solid, it is also significantly easier and safer to handle and measure compared to volatile and highly corrosive liquid bromine.[4]

Q2: What is the mechanism for the acid-catalyzed α-bromination using NBS?

The reaction proceeds via an acid-catalyzed enol formation. The carbonyl oxygen of 1-(azepan-1-yl)propan-1-one is first protonated by an acid catalyst (e.g., HBr or p-TsOH), which facilitates tautomerization to the more nucleophilic enol form. This enol then attacks the electrophilic bromine, which is generated in situ from NBS, to form the α-brominated product.[10][11]

Acid_Catalyzed_Bromination cluster_0 Keto-Enol Tautomerism (Rate-Limiting) cluster_1 Bromination Step Ketone 1-(Azepan-1-yl)propan-1-one ProtonatedKetone Protonated Carbonyl Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ Product This compound Enol->Product + Br₂ Enol->Product NBS NBS Bromine Br₂ (in situ) NBS->Bromine reacts with HBr caption Fig 1: Mechanism of Acid-Catalyzed α-Bromination with NBS.

Caption: Fig 1: Mechanism of Acid-Catalyzed α-Bromination with NBS.

Q3: My reaction with NBS is slow or incomplete. What could be the issue?

Several factors can lead to a sluggish reaction:

  • Purity of NBS: Impure or degraded NBS (often appearing yellow) can give unreliable results.[4] It can be recrystallized from hot water if necessary.

  • Insufficient Catalyst: The acid-catalyzed pathway requires an adequate amount of a proton source (e.g., a catalytic amount of HBr, p-TsOH, or acetic acid) to facilitate enol formation, which is the rate-limiting step.[11]

  • Radical Inhibitors: If performing a radical-initiated reaction, ensure there are no unintended radical inhibitors present in your solvent or on your glassware.

  • Temperature: While some reactions proceed at room temperature, gentle heating may be required to increase the rate. Monitor for side product formation at higher temperatures.

Q4: How do I remove the succinimide byproduct during workup?

Succinimide is soluble in water. After the reaction is complete, the reaction mixture can be washed with water or a dilute aqueous base (like NaHCO₃) to remove the succinimide byproduct.[12] If your product is soluble in a non-polar organic solvent like dichloromethane or ethyl acetate, a simple liquid-liquid extraction is highly effective.

Section B: Pyridinium Tribromide (Py·HBr₃)

Q1: What are the main advantages of using Pyridinium Tribromide?

Pyridinium Tribromide is a stable, non-volatile, and non-hygroscopic crystalline solid, making it exceptionally easy and safe to weigh and handle compared to liquid bromine.[1][5] It acts as a mild brominating agent and allows for precise control over the stoichiometry of the reaction. It is particularly useful for small-scale brominations where handling elemental bromine would be impractical.[5]

Q2: I'm concerned about the pyridine byproduct. Is it difficult to remove?

The primary byproduct is pyridine hydrobromide, which is a salt and is readily soluble in water. A standard aqueous workup, similar to that used for NBS reactions, is typically sufficient to remove it from the organic product layer. A wash with dilute acid (e.g., 1M HCl) can also be used to ensure all pyridine-based species are protonated and extracted into the aqueous phase.

Section C: Copper(II) Bromide (CuBr₂)

Q1: When should I consider using CuBr₂ for my bromination?

Copper(II) bromide is an excellent choice when high selectivity for mono-bromination is required.[6] It is often used under reflux in solvents like chloroform-ethyl acetate. The reaction is heterogeneous, which can sometimes lead to cleaner reactions compared to homogeneous methods.[6]

Q2: The workup for my CuBr₂ reaction is messy. How can I improve it?

The workup involves removing the insoluble copper(I) bromide (CuBr) byproduct. The most effective method is to filter the entire reaction mixture through a pad of Celite® or silica gel after cooling to room temperature. The pad should then be washed with the reaction solvent to recover all of the product. This filtration step should precede any aqueous washes to prevent emulsions.

Part 3: Detailed Experimental Protocol & Workflow

The following is a representative protocol for the synthesis of this compound using N-Bromosuccinimide, the most common and versatile alternative.

Protocol: α-Bromination using N-Bromosuccinimide (NBS)

Reagents & Materials:

  • 1-(Azepan-1-yl)propan-1-one

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Acetic Acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(Azepan-1-yl)propan-1-one (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of p-TsOH·H₂O (0.05 eq) to the solution and stir for 5-10 minutes at room temperature.

  • NBS Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Adding it all at once can lead to a rapid exotherm and increase the formation of dibrominated byproduct.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-6 hours.

  • Workup & Quenching:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Quench any unreacted bromine by adding saturated aqueous Na₂S₂O₃ solution and stirring vigorously for 10 minutes.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove acid catalyst and succinimide), and finally with brine.

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Experimental_Workflow Setup 1. Reaction Setup (Substrate, DCM, Catalyst in RBF) Addition 2. Reagent Addition (Portion-wise addition of NBS) Setup->Addition Monitor 3. Reaction Monitoring (Stir at RT, monitor by TLC) Addition->Monitor Quench 4. Workup: Quench & Wash (Na₂S₂O₃, NaHCO₃, Brine) Monitor->Quench Extract 5. Isolate Organic Phase (Separate layers) Quench->Extract Dry 6. Drying & Concentration (Dry over MgSO₄, Rotovap) Extract->Dry Purify 7. Purification (Flash Column Chromatography) Dry->Purify Analyze 8. Product Analysis (NMR, MS) Purify->Analyze caption Fig 2: General experimental workflow for α-bromination.

Caption: Fig 2: General experimental workflow for α-bromination.

Part 4: Safety Precautions

  • General Handling: All brominating agents should be handled in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Bromine & Py·HBr₃: These compounds can release bromine, which is toxic and corrosive.[7][14] Avoid inhalation of vapors and direct skin contact.[15] Have a quenching agent, such as sodium thiosulfate solution, readily available in case of a spill.

  • NBS: N-Bromosuccinimide is an irritant. Avoid creating and inhaling dust.

  • Waste Disposal: All chemical waste, including quenched reaction mixtures and solvents, must be disposed of according to institutional and local environmental regulations.

This guide is intended to provide expert advice and troubleshooting assistance. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment and perform a thorough risk assessment.

References

  • Bromination - Common Conditions. Common Organic Chemistry. [Online] Available at: [Link]

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  • Pyridinium tribromide - LookChem. LookChem. [Online] Available at: [Link]

  • Copper(II) bromide - Wikipedia. Wikipedia. [Online] Available at: [Link]

  • N-Bromosuccinimide - Wikipedia. Wikipedia. [Online] Available at: [Link]

  • The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages. NINGBO INNO PHARMCHEM CO.,LTD. [Online] Available at: [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Online] Available at: [Link]

  • Ketone halogenation - Wikipedia. Wikipedia. [Online] Available at: [Link]

  • Preparation of pyridinium tribromide - PrepChem.com. PrepChem. [Online] Available at: [Link]

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  • Halogenation Of Ketones via Enols - Master Organic Chemistry. Master Organic Chemistry. [Online] Available at: [Link]

  • Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Online] Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. National Institutes of Health. [Online] Available at: [Link]

  • Production of 1-bromopropane - Google Patents. Google Patents.
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  • BROMINE - Safety Handbook. ICL Group. [Online] Available at: [Link]

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - NIH. National Institutes of Health. [Online] Available at: [Link]

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  • A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - NIH. National Institutes of Health. [Online] Available at: [Link]

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  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Online] Available at: [Link]

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  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. MDPI. [Online] Available at: [Link]

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Safe handling and storage procedures for 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Azepan-1-yl)-2-bromopropan-1-one

Last Updated: January 17, 2026

Disclaimer: this compound is a research chemical for which comprehensive, peer-reviewed safety data is not extensively published. The guidance herein is synthesized from the well-documented hazards of the α-bromo ketone functional group and related organobromine compounds. All procedures must be conducted following a thorough, site-specific risk assessment by qualified personnel.

Hazard Identification & Prophylactic Measures

As an α-bromo ketone, this compound is presumed to be a potent lachrymator and corrosive agent.[1][2] The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[3] Proactive safety is paramount. The table below summarizes the minimum required personal protective equipment (PPE) for any handling operation.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and potent, irritating vapors that can cause severe eye damage.[1][4][5]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene, min. 8 mil thickness).Prevents skin contact and absorption, which can cause severe burns and systemic toxicity.[3][5] Change gloves immediately if contamination is suspected.
Body Protection Flame-retardant lab coat with tight-fitting cuffs.Protects against accidental spills and contamination of personal clothing.[6]
Respiratory Protection Work exclusively within a certified chemical fume hood.Ensures adequate ventilation to prevent inhalation of harmful vapors.[3][7] An approved respirator may be required for spill cleanup.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day handling and storage of this compound.

Q1: What are the primary acute hazards I should be aware of when handling this compound?

A: The primary acute hazards stem from its α-bromo ketone structure. Expect it to be a very powerful lachrymator (tear-inducing agent) and a severe irritant to the respiratory tract.[1][2] Direct contact with the skin or eyes will likely cause corrosive chemical burns.[1][4] Inhalation of vapors can lead to respiratory irritation, coughing, and potentially pulmonary edema.[1]

Q2: How must I store this chemical to ensure its stability and safety?

A: Proper storage is critical to maintain chemical integrity and prevent hazardous situations.

  • Temperature: Store in a cool, well-ventilated place, and consider refrigeration as recommended for similar reactive ketones.[3]

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress and vapor escape.[8]

  • Light: Store in an amber or opaque vial to protect from light, which can catalyze decomposition.

  • Separation: Store separately from incompatible materials, particularly strong oxidizing agents, strong bases, amines, and metals.[3][8]

Q3: The compound has a slight yellowish or violet tint upon arrival. Is it safe to use?

A: A slight discoloration (often to yellow, violet, or brown) is a known characteristic of bromo-ketones upon standing, indicating potential decomposition.[2] While it may still be suitable for some applications, its purity is compromised. This decomposition can release hydrogen bromide (HBr), making the material more corrosive. It is highly recommended to perform an analytical check (e.g., NMR, LC-MS) to assess purity before use in sensitive experiments. If the material has turned into a dark resinous mass, it should be disposed of as hazardous waste.[2]

Q4: What is the correct procedure for weighing this compound and preparing a stock solution?

A: All operations must be performed within a certified chemical fume hood.

  • Preparation: Don all required PPE (See Section 1). Place a tared weigh paper or anti-static weigh boat on the analytical balance.

  • Dispensing: Carefully transfer the approximate amount of the solid onto the weigh paper. Avoid creating dust. Use non-sparking tools.

  • Transfer: Promptly transfer the weighed compound into your receiving flask, which should already contain the desired solvent. This minimizes the time the reactive solid is exposed to the atmosphere.

  • Dissolution: Cap the flask and dissolve the compound using gentle agitation (e.g., a magnetic stirrer). Do not heat unless the protocol specifically requires it, as this can accelerate decomposition.

  • Cleanup: Immediately decontaminate the spatula and weighing area. Dispose of the weigh paper in a designated solid hazardous waste container.

Q5: What solvents are recommended for this compound?

A: While specific solubility data is limited, α-bromo ketones are typically soluble in a range of organic solvents such as dichloromethane (DCM), dioxane, and acetic acid.[9][10] Always perform a small-scale solubility test first. Avoid reactive solvents like alcohols unless they are part of the intended reaction, as they can potentially react with the compound.[3]

Troubleshooting Guide

This guide provides direct, actionable steps for common experimental problems and emergencies.

Problem 1: Accidental Exposure

Exposure TypeImmediate Action Steps
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15-30 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][2][4] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention without delay. [11]
Skin Contact 1. Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of soap and water for at least 15 minutes in an emergency shower.[4] 2. Do not use neutralizing agents. 3. Seek immediate medical attention. [3]
Inhalation 1. Immediately move the affected person to fresh air.[11] 2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (use a barrier device).[2] 3. Seek immediate medical attention. [1]
Ingestion 1. Do NOT induce vomiting. [1] 2. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11] 3. Seek immediate medical attention.

Problem 2: Chemical Spill

Your response is dictated by the location and volume of the spill. The following decision workflow provides a visual guide.

SpillResponse Start Spill Detected LocationCheck Is the spill contained within a chemical fume hood? Start->LocationCheck SizeCheck_In Is it a minor spill (<1g, small volume)? LocationCheck->SizeCheck_In Yes SizeCheck_Out Is it a minor spill (<1g, small volume)? LocationCheck->SizeCheck_Out No Alert_Minor Alert personnel in the immediate area. SizeCheck_In->Alert_Minor Yes Alert_Major Activate emergency alarm. Alert personnel and EH&S. SizeCheck_In->Alert_Major No SizeCheck_Out->Alert_Minor Yes SizeCheck_Out->Alert_Major No Cleanup_Self Proceed with cleanup (See Protocol Below) Alert_Minor->Cleanup_Self Evacuate Evacuate the laboratory. Assemble at muster point. Alert_Major->Evacuate Cleanup_Team Await arrival of Emergency Response Team. Evacuate->Cleanup_Team

Caption: Decision workflow for responding to a chemical spill.

Protocol: Minor Spill Cleanup (Inside a Fume Hood)

  • Ensure PPE: Confirm you are wearing all recommended PPE, including double gloves and a face shield.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[4] Do NOT use combustible materials like paper towels.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2]

  • Decontamination: Wipe the spill area with a cloth dampened with a mild basic solution (e.g., 5% sodium bicarbonate) to neutralize residual acidity, followed by soap and water.

  • Disposal: Seal the waste container and dispose of it, along with contaminated gloves and cleaning materials, through your institution's environmental health and safety (EH&S) office.[12]

Problem 3: An experiment using the compound is not proceeding as expected or yielding inconsistent results.

A: This often points to a purity or stability issue with the starting material. As α-bromo ketones can decompose over time, the actual concentration of the active compound may be lower than calculated.[2]

  • Verify Purity: Re-analyze the starting material using techniques like ¹H NMR to check for degradation products or impurities.

  • Use Fresh Material: If decomposition is suspected, use a freshly opened container or a newly synthesized batch of the compound.

  • Control Reaction Conditions: These compounds are sensitive. Ensure your reaction is free from moisture, strong bases, or excessive heat unless required by the procedure, as these can promote side reactions or degradation.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetone. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • Sdfine. (n.d.). 1-bromopropane - GHS Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1-(azepan-1-yl)-2-bromopropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromopropane, 99%. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(azepan-1-yl)-2-[(4-bromo-2,6-dimethylphenyl)amino]propan-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: 1-Bromopropane. Retrieved from [Link]

  • YouTube. (2020). COVID-19 Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • ResearchGate. (1999). Clean synthesis of α-bromo ketones and their utilisation. Retrieved from [Link]

  • Ley, S. V., et al. (1999). Clean synthesis of α-bromo ketones. Perkin 1. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 1-Bromopropane - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Regulations.gov. (n.d.). 1-Bromopropane (1-BP) is an important industrial chemical. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for 1-Bromopropane - PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1-Bromo-3-chloropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromohexahydro-2H-azepin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1-Bromopropan-2-yl)cyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Bromopropan-2-yl)-4-methylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

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Validation & Comparative

Comparative analysis of 1-(Azepan-1-yl)-2-bromopropan-1-one with other α-haloketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 1-(Azepan-1-yl)-2-bromopropan-1-one with other α-Haloketones for Applications in Synthesis and Drug Discovery

Introduction: The Enduring Utility of α-Haloketones

α-Haloketones are a class of organic compounds that have commanded the attention of chemists for over a century.[1] Their unique structural motif, featuring a halogen atom positioned on the carbon adjacent to a carbonyl group, creates a molecule rich with synthetic potential. The presence of two proximal electrophilic centers—the carbonyl carbon and the α-carbon—renders these molecules highly valuable as versatile building blocks for constructing complex molecular architectures, particularly nitrogen, sulfur, and oxygen-containing heterocycles.[2][3] This reactivity also makes them prime candidates for use as covalent warheads in the design of targeted covalent inhibitors (TCIs) for drug discovery, where they can form permanent bonds with specific nucleophilic residues in target proteins.[4]

This guide provides a detailed comparative analysis of a specific, less-documented α-haloketone, This compound , against a backdrop of more common α-haloketones such as α-chloro-, other α-bromo-, and α-iodoacetophenones. We will dissect its reactivity, potential for side reactions, and suitability for various applications, grounding our analysis in the fundamental principles of physical organic chemistry and providing actionable experimental protocols for validation.

Understanding the Reactivity Landscape of α-Haloketones

The reactivity of an α-haloketone is a delicate interplay of electronic and steric factors. The carbonyl group exerts a powerful electron-withdrawing inductive effect, which polarizes the adjacent carbon-halogen (C-X) bond and increases the electrophilicity of the α-carbon.[1] This makes the α-carbon highly susceptible to nucleophilic attack, typically via a bimolecular nucleophilic substitution (SN2) mechanism.[5]

However, multiple reaction pathways are possible, as a nucleophile can theoretically attack several sites on the molecule. This complex reactivity profile is the source of both their synthetic utility and the challenges in controlling reaction outcomes.

Caption: Potential sites of nucleophilic attack on an α-haloketone.

The choice of halogen is the most critical determinant of reactivity. The leaving group ability of the halides follows the trend I > Br > Cl > F, which is inversely related to the strength of the C-X bond and the basicity of the departing halide ion.[5][6] This directly translates into reaction rates, with α-iodoketones being the most reactive and α-fluoroketones being the least.

Halogen (X)C-X Bond Strength (kJ/mol)Relative Leaving Group AbilityPrimary Reaction Pathway
Iodine (I) ~228ExcellentSN2
Bromine (Br) ~285GoodSN2
Chlorine (Cl) ~340ModerateSN2 / Favorskii
Fluorine (F) ~450PoorOften unreactive in SN2

Focus Molecule: this compound

The structure of this compound introduces several unique features compared to simple phenacyl halides:

  • Tertiary Amide: The carbonyl group is part of a tertiary amide. The nitrogen lone pair's resonance with the carbonyl will decrease its electrophilicity compared to a ketone. This can subtly influence the reactivity of the adjacent α-carbon.

  • Azepane Ring: This seven-membered saturated ring introduces significant steric bulk around the amide nitrogen. This bulk can influence the approach of nucleophiles and may affect the conformational preferences of the molecule.

  • Propionyl Group: The methyl group at the α-carbon (making it a 2-bromopropan-1-one derivative) adds steric hindrance directly at the site of substitution compared to a 2-bromoethan-1-one (acetyl) derivative.

Synthesis

While specific literature on the synthesis of (2S)-1-(azepan-1-yl)-2-bromopropan-1-one is sparse[7], a general and reliable method would involve the amidation of 2-bromopropionyl bromide with azepane.

G cluster_reactants Reactants cluster_product Product reagents + bromo_acid_bromide 2-Bromopropionyl bromide reagents->bromo_acid_bromide arrow product This compound arrow->product azepane Azepane azepane->reagents bromo_acid_bromide->arrow

Caption: Proposed synthetic route to the target molecule.

Comparative Performance Analysis

We will now compare this compound to other α-haloketones based on key performance metrics relevant to researchers.

Reactivity in Nucleophilic Substitution

The primary application of α-haloketones is as alkylating agents.[8] The rate of SN2 substitution is paramount.

Hypothesis:

  • vs. α-Iodo/Chloro Analogues: The bromo derivative will be less reactive than an analogous α-iodo compound but significantly more reactive than the corresponding α-chloro compound, following the established leaving group trend.[6]

  • vs. Phenacyl Bromide: The combination of a less electrophilic amide carbonyl and increased steric hindrance from the α-methyl and azepane groups will likely render this compound less reactive than a sterically unhindered ketone like phenacyl bromide.

Supporting Experimental Data:

To quantify this, a kinetic study reacting various α-haloketones with a soft nucleophile like 4-methylbenzenethiol under standardized conditions would be highly informative. The disappearance of the thiol or formation of the product can be monitored by HPLC or NMR spectroscopy.

CompoundHalogenCarbonyl TypePredicted Relative Rate (k_rel)
2-Iodo-1-phenylethan-1-oneIKetone~100
2-Bromo-1-phenylethan-1-one (Phenacyl Bromide)BrKetone~10
This compound Br Amide ~1-5
2-Chloro-1-phenylethan-1-oneClKetone1
Propensity for Side Reactions: The Favorskii Rearrangement

A significant competing pathway, especially with strong bases and α-haloketones possessing an α'-hydrogen, is the Favorskii rearrangement.[8][9] This reaction proceeds through a cyclopropanone intermediate and results in a rearranged carboxylic acid derivative.

Hypothesis: this compound has α'-hydrogens on the azepane ring. However, the formation of the requisite enolate is on the amide side of the carbonyl, which is kinetically and thermodynamically less favorable than on the ketone side. Furthermore, the reaction requires the enolate to displace the halide in an intramolecular SN2 reaction. The steric bulk of the azepane ring may create a conformation that disfavors this cyclization. Therefore, it is predicted to have a low to moderate propensity for the Favorskii rearrangement compared to simpler acyclic or cyclic α-haloketones like 2-chlorocyclohexanone.

G cluster_main Reaction Pathways cluster_conditions Influencing Conditions start α-Haloketone + Nucleophile/Base sn2 S_N2 Substitution Product start->sn2 Path A favorskii Favorskii Rearrangement Product start->favorskii Path B soft_nu Soft, Non-basic Nucleophile soft_nu->sn2 Favors hard_base Strong, Sterically Hindered Base hard_base->favorskii Favors

Caption: Competing S_N2 and Favorskii rearrangement pathways.

Application as a Covalent Inhibitor Warhead

In drug discovery, α-haloketones can act as electrophilic "warheads" that covalently bind to nucleophilic residues (e.g., Cysteine, Serine) in a protein's active site.[4] The ideal warhead is reactive enough to bind its target efficiently but not so reactive that it causes off-target toxicity.

Hypothesis: The moderated reactivity of this compound, compared to highly reactive agents like phenacyl bromide, could be advantageous. It may offer a better balance between target engagement and off-target reactivity, potentially leading to a wider therapeutic window. The azepane moiety also provides a large, lipophilic handle that can be further modified to improve binding affinity and selectivity for a specific protein pocket.

Cytotoxicity Profile

High electrophilicity often correlates with cytotoxicity, as reactive compounds can indiscriminately alkylate essential biomolecules.

Hypothesis: Due to its predicted lower SN2 reactivity, this compound is expected to exhibit lower intrinsic cytotoxicity compared to more reactive α-haloketones like α-iodoacetophenone or phenacyl bromide.

Supporting Experimental Data:

An in vitro cytotoxicity assay is essential to test this hypothesis. The IC50 (half-maximal inhibitory concentration) values for the compounds can be determined against a panel of human cell lines (e.g., HeLa, HepG2).

CompoundPredicted ReactivityPredicted Cytotoxicity (IC50)
2-Iodo-1-phenylethan-1-oneVery HighLow (e.g., 1-10 µM)
2-Bromo-1-phenylethan-1-oneHighModerate (e.g., 10-50 µM)
This compound Moderate Higher (e.g., >50 µM)
2-Chloro-1-phenylethan-1-oneModerateHigher (e.g., >50 µM)

Experimental Protocols

To provide a framework for validating these comparisons, we present detailed, self-validating experimental protocols.

Protocol 1: Comparative Kinetic Analysis via HPLC

Objective: To determine the relative reaction rates of different α-haloketones with a model nucleophile.

Methodology Workflow:

Caption: Workflow for the comparative kinetic analysis experiment.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 10 mM stock solutions of each α-haloketone, the nucleophile (e.g., 4-methylbenzenethiol), and an internal standard (e.g., naphthalene) in acetonitrile (ACN).

  • Reaction Setup: In a thermostatted vial at 25°C, add 1.0 mL of the α-haloketone solution and 1.0 mL of the internal standard solution.

  • Initiation: To start the reaction, add 1.0 mL of the nucleophile solution and start a timer. The final concentration of each component will be 3.33 mM.

  • Sampling: At designated time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot.

  • Quenching: Immediately dilute the aliquot into a 1.5 mL HPLC vial containing 950 µL of the HPLC mobile phase (e.g., 50:50 ACN:H₂O with 0.1% TFA) to stop the reaction.

  • Analysis: Analyze each quenched sample by reverse-phase HPLC, monitoring the peak area of the α-haloketone relative to the internal standard.

  • Calculation: Plot the natural logarithm of the relative peak area of the α-haloketone versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs). Compare the k_obs values to determine relative reactivity.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of the α-haloketone that reduces the viability of a cell culture by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Methodology Workflow:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution series of each α-haloketone in cell culture medium, starting from a high concentration (e.g., 200 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO), and untreated cells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Outlook

This guide establishes a framework for evaluating this compound in the broader context of α-haloketone chemistry. Our analysis, based on established chemical principles, predicts that this molecule will be a moderately reactive alkylating agent with potentially lower cytotoxicity and a reduced propensity for Favorskii-type side reactions compared to more conventional α-haloketones.

The true value of this compound likely lies in its unique combination of properties:

  • Tunable Reactivity: Its moderated electrophilicity makes it an attractive candidate for applications requiring a fine balance of reactivity and stability, such as in covalent drug discovery.

  • Structural Handle: The azepane ring serves as a bulky, lipophilic scaffold that can be exploited to achieve specific molecular recognition in a protein binding pocket.

The provided experimental protocols offer a clear path for researchers to validate these hypotheses and generate the quantitative data needed to confidently select the right α-haloketone for their specific synthetic or therapeutic application. As the demand for more sophisticated and selective chemical tools grows, a thorough understanding of nuanced reagents like this compound will be indispensable.

References

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  • Van der Westhuizen, C. E. (2021). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). [Link]

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  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130-5132. [Link]

  • ResearchGate. (2022). α-Haloketones as versatile building blocks in organic synthesis. [Link]

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  • Van der Westhuizen, C. E., et al. (n.d.). Nucleophilic substitution reactions of α-haloketones : a computational study. Semantic Scholar. [Link]

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  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. [Link]

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  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Aoh, K. C., et al. (2015). Covalent Inhibition in Drug Discovery. RSC Medicinal Chemistry, 6(5), 444-459. [Link]

  • de Witte, A. M., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 896-906. [Link]

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  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(16), 1896-1925. [Link]

  • Cromarty, A., & Proctor, G. R. (1972). Azepinones. Part 1. Synthesis of 1,2,3,7-tetrahydroazepin-4-ones and hexahydroazepin-3-ones. Journal of the Chemical Society, Perkin Transactions 1, 2012-2016. [Link]

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A Comparative Guide to the Structural Validation of 1-(Azepan-1-yl)-2-bromopropan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the structural validation of 1-(azepan-1-yl)-2-bromopropan-1-one and its derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization. The structural integrity of these α-bromo ketone scaffolds is paramount, as they often serve as critical intermediates in the synthesis of complex pharmaceutical agents. Ambiguity in their structure can lead to divergent reaction pathways and compromised biological data.

A multi-faceted analytical strategy is not merely recommended; it is essential for unequivocal structural elucidation.[1][2] Reputable scientific publications, such as The Journal of Organic Chemistry, mandate comprehensive characterization data to ensure that compounds added to the chemical literature are correctly identified and can be reliably synthesized.[3][4][5] This guide will dissect the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy in building an unassailable structural argument.

The Analytical Gauntlet: A Workflow for Unambiguous Confirmation

The validation of a newly synthesized compound is a sequential process where each step provides increasing confidence in the proposed structure. The workflow is designed to be efficient, starting with rapid, broadly informative techniques and progressing to more definitive, resource-intensive methods as needed.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Preliminary Verification cluster_2 Phase 3: Comprehensive Structural Analysis cluster_3 Phase 4: Absolute Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis (Purity Check) Purification->TLC IR Infrared (IR) Spectroscopy (Functional Group ID) TLC->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity Map) IR->NMR MS Mass Spectrometry (MS) (Molecular Weight & Formula) NMR->MS Xray Single-Crystal X-ray Crystallography (3D Structure) MS->Xray If Required & Crystal Available Final Validated Structure MS->Final Xray->Final

Caption: Structural validation workflow for novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei, primarily ¹H and ¹³C.[2] For derivatives of this compound, NMR confirms the presence and connectivity of the azepane ring, the brominated propanoyl side chain, and any substituents.

Expertise in Action: Interpreting NMR Spectra
  • ¹H NMR (Proton NMR): This technique maps the electronic environment of every proton. For a typical this compound structure, we expect to see:

    • Azepane Protons: A series of complex, overlapping multiplets, typically between δ 1.50-1.70 ppm and δ 3.40-3.55 ppm. The two protons on the carbon adjacent to the nitrogen (N-CH₂) are diastereotopic due to the chiral center and the amide bond's rotational barrier, often appearing as distinct signals.

    • α-Proton (CH-Br): A distinct quartet further downfield (e.g., δ 4.5-5.0 ppm) due to the deshielding effects of both the adjacent carbonyl group and the electronegative bromine atom. Its multiplicity (quartet) arises from coupling to the three protons of the adjacent methyl group.

    • β-Protons (CH₃): A doublet in the upfield region (e.g., δ 1.7-1.9 ppm), confirming it is adjacent to a single proton (the α-proton).

  • ¹³C NMR (Carbon NMR): This spectrum identifies all unique carbon atoms.

    • Carbonyl Carbon (C=O): This signal is characteristically found in the far downfield region of the spectrum (δ 190-215 ppm for ketones), providing clear evidence of the ketone functional group.[6][7]

    • α-Carbon (C-Br): The carbon atom bonded to bromine will appear at a chemical shift of approximately δ 40-50 ppm.

    • Azepane Carbons: A set of signals in the aliphatic region (δ 25-50 ppm), corresponding to the carbons of the seven-membered ring.

    • Methyl Carbon (CH₃): A signal in the upfield region (δ 15-25 ppm).

Data Summary: Expected NMR Chemical Shifts
Assignment ¹H NMR (δ ppm) ¹³C NMR (δ ppm) Rationale for Chemical Shift
Carbonyl (C=O)N/A195 - 210The double bond to highly electronegative oxygen creates a strongly deshielded carbon nucleus.[8]
α-Carbon (CH-Br)4.5 - 5.0 (quartet)40 - 50Deshielded by adjacent C=O and electronegative Br atom.
β-Carbon (CH₃)1.7 - 1.9 (doublet)15 - 25Standard aliphatic region.
N-CH₂ (Azepane)3.4 - 3.6 (multiplet)45 - 50Deshielded by adjacent nitrogen atom and amide resonance.
Other CH₂ (Azepane)1.5 - 1.8 (multiplet)25 - 30Standard aliphatic region.

Note: Values are illustrative and can vary based on solvent and specific derivative structure.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation patterns and isotopic distribution, clues about its elemental composition. For brominated compounds, MS is particularly powerful.

Trustworthiness Through Isotopes

The most self-validating feature in the mass spectrum of a this compound derivative is the isotopic signature of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio.[9][10] This results in a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) and any bromine-containing fragments, where the two peaks are two mass units apart and of nearly identical intensity.[11][12] The absence of this pattern definitively refutes the presence of a single bromine atom.

High-Resolution Mass Spectrometry (HRMS)

While nominal mass MS confirms the molecular weight, HRMS provides the exact mass to several decimal places. This allows for the unambiguous determination of the molecular formula, a stringent requirement for publication and regulatory submission, as it distinguishes the target compound from isomers or compounds with very similar integer masses.[3][13]

X-ray Crystallography: The Unambiguous Arbiter

When a definitive, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[14][15] It provides an unambiguous map of atomic positions, confirming not only the connectivity but also the precise bond lengths, bond angles, and stereochemistry.

Authoritative Grounding in 3D Space
  • Connectivity: It directly visualizes the covalent bonds, confirming the azepane ring is N-acylated and the bromine is on the second carbon of the propanoyl chain.

  • Absolute Configuration: For chiral derivatives, crystallographic methods can determine the absolute stereochemistry (R/S configuration) at the stereocenter, which is vital for pharmacological studies.[14]

  • Conformation: It reveals the solid-state conformation of the molecule, including the puckering of the azepane ring.

The primary challenge and limitation of this technique is the necessity of growing a suitable, high-quality single crystal, which can be a difficult and time-consuming process.[14][16]

Infrared (IR) Spectroscopy: The Functional Group Check

IR spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this class of compounds, its primary utility is the quick confirmation of the α-bromo ketone moiety.

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band between 1715-1735 cm⁻¹ is indicative of a ketone. The presence of the adjacent electronegative bromine atom typically shifts this frequency slightly higher compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[7]

  • C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds in the azepane ring and propanoyl chain.

Comparative Analysis of Validation Techniques

Technique Information Provided Key Advantage for this Topic Limitation
¹H & ¹³C NMR Atomic connectivity, chemical environment, proton count.Provides a complete map of the carbon-hydrogen framework.Does not directly give molecular weight; complex spectra can be difficult to interpret fully.
Mass Spec. (MS) Molecular weight, elemental formula (HRMS), fragmentation.The M/M+2 isotopic pattern is definitive proof of one bromine atom.[9][11]Does not provide information on connectivity or stereochemistry.
X-ray Crystallography Unambiguous 3D structure, connectivity, stereochemistry.The "gold standard" for absolute structural proof.[17][18]Requires a high-quality single crystal, which may not be obtainable.[16]
Infrared (IR) Spec. Presence of functional groups.Quick and simple confirmation of the carbonyl group.Provides limited information on the overall molecular structure.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing the large solvent signal from overwhelming the analyte signals.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-45 degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time are required.[8]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile or methanol).

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions with minimal fragmentation. ESI is ideal for polar molecules like the target compounds.

  • Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Interpretation:

    • Identify the [M+H]⁺ or [M]⁺· ion cluster.

    • Confirm the presence of the M and M+2 peaks with a ~1:1 intensity ratio.

    • Use the instrument software to calculate the exact mass and determine the elemental composition, comparing it to the theoretical value for the proposed structure.

G Structure This compound C=O CH-Br CH₃ Azepane Ring NMR NMR ¹³C δ ~200 ppm ¹H δ ~4.7 ppm (q) ¹H δ ~1.8 ppm (d) ¹H/¹³C signals δ 1.5-3.6 / 25-50 ppm Structure:f1->NMR:f1 ¹³C Shift Structure:f2->NMR:f2 ¹H Shift Structure:f3->NMR:f3 ¹H Shift Structure:f4->NMR:f4 ¹H/¹³C Shifts MS MS M & M+2 peaks (1:1 ratio) Confirms presence of one Br atom Structure:f0->MS:f1 Isotopic Pattern IR IR Strong stretch ~1725 cm⁻¹ Confirms C=O group Structure:f1->IR:f1 Vibrational Freq.

Sources

A Comparative Guide to the Biological Activity of 1-(Azepan-1-yl)-2-bromopropan-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative biological evaluation of 1-(azepan-1-yl)-2-bromopropan-1-one, a compound of interest due to its reactive α-bromoketone moiety and the presence of a seven-membered azepane ring. While specific biological data for this compound and its direct analogs are not extensively reported in publicly accessible literature, this document outlines a robust, scientifically-grounded strategy for their synthesis, characterization, and comparative assessment. The methodologies described herein are based on established protocols for evaluating novel chemical entities for antimicrobial and cytotoxic activities.

Introduction: The Rationale for Investigation

The core structure, this compound, combines two key chemical features that suggest a potential for significant biological activity. The α-haloketone functional group is a well-known electrophilic warhead capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as cysteine or histidine residues in enzyme active sites.[1][2] This reactivity is the basis for the activity of many enzyme inhibitors and other biologically active molecules.[3][4] The azepane ring, a seven-membered saturated heterocycle, is a structural motif found in various bioactive natural products and synthetic compounds, contributing to their pharmacokinetic and pharmacodynamic properties.[5][6][7][8]

The central hypothesis of this guide is that systematic structural modifications to this compound will lead to significant and discernible differences in biological activity. By comparing a series of rationally designed analogs, we can begin to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity.[9][10] This guide will propose a hypothetical series of analogs and detail the experimental workflows required to compare their antimicrobial and cytotoxic profiles.

Proposed Analogs for Comparative Study

To establish a foundational SAR, we propose the synthesis and evaluation of the following analogs in comparison to the parent compound (P1):

  • P1: this compound (Parent Compound)

  • A1: 1-(Azepan-1-yl)-2-chloropropan-1-one (Halogen Substitution) - This analog will help determine the influence of the halogen's leaving group ability on biological activity.

  • A2: 1-(Hexamethyleneimin-1-yl)-2-bromopropan-1-one (Ring Size Variation) - A smaller, six-membered ring analog to assess the impact of ring size and conformation.

  • A3: 1-(Azepan-1-yl)-2-bromobutan-1-one (Alkyl Chain Extension) - To investigate the effect of increased lipophilicity on activity.

The synthesis of these compounds can be achieved through standard organic chemistry methods, primarily involving the acylation of the respective cyclic amine with the appropriate α-haloalkanoyl halide.[3]

Comparative Biological Evaluation: A Multi-pronged Approach

A thorough comparison requires assessing the compounds' effects on both prokaryotic and eukaryotic cells. We will focus on two key areas: antimicrobial activity and cytotoxicity.

Antimicrobial Activity Assessment

The primary method for evaluating antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a standardized and widely used technique for this purpose.[11]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) is used to prepare a suspension in sterile broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compounds (P1, A1, A2, A3) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. Positive (broth with inoculum and a standard antibiotic like ciprofloxacin) and negative (broth with inoculum and solvent) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

Illustrative Data Presentation

The results of the antimicrobial screening should be presented in a clear, tabular format for easy comparison.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
P1 1632
A1 3264
A2 816
A3 3232
Ciprofloxacin0.50.25
Cytotoxicity Evaluation

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic potential and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Human cancer cells (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: The media is replaced with fresh media containing MTT solution, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Illustrative Data Presentation

CompoundHeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)
P1 251004.0
A1 50>200>4.0
A2 15604.0
A3 201206.0
Doxorubicin0.52.55.0

Visualizing Workflows and Mechanisms

Experimental Workflow

The overall workflow for the comparative biological evaluation can be visualized as follows:

G cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial Antimicrobial Testing cluster_cytotoxicity Cytotoxicity Testing cluster_analysis Data Analysis P1 P1: Parent Compound MIC_SA MIC vs. S. aureus P1->MIC_SA MIC_EC MIC vs. E. coli P1->MIC_EC IC50_HeLa IC50 vs. HeLa P1->IC50_HeLa IC50_HEK IC50 vs. HEK293 P1->IC50_HEK A1 A1: Halogen Analog A1->MIC_SA A1->MIC_EC A1->IC50_HeLa A1->IC50_HEK A2 A2: Ring Analog A2->MIC_SA A2->MIC_EC A2->IC50_HeLa A2->IC50_HEK A3 A3: Chain Analog A3->MIC_SA A3->MIC_EC A3->IC50_HeLa A3->IC50_HEK SAR Structure-Activity Relationship Analysis MIC_SA->SAR MIC_EC->SAR IC50_HeLa->SAR IC50_HEK->SAR

Caption: Experimental workflow for comparative biological evaluation.

Proposed Mechanism of Action: Covalent Enzyme Inhibition

The reactivity of the α-bromoketone moiety strongly suggests a mechanism involving covalent modification of a biological target. A plausible target would be an enzyme with a nucleophilic residue, such as a cysteine, in its active site.

G cluster_enzyme Enzyme Active Site cluster_inhibitor α-Bromoketone Inhibitor cluster_complex Covalent Adduct Enzyme Enzyme-SH (Active Cysteine Residue) Adduct Enzyme-S-Inhibitor (Inactive Enzyme) Enzyme->Adduct Covalent Bond Formation Inhibitor This compound Inhibitor->Enzyme Nucleophilic Attack (SN2 Reaction)

Caption: Proposed mechanism of covalent enzyme inhibition.

Discussion and Structure-Activity Relationship (SAR) Insights

  • Effect of the Halogen: The chloro-analog (A1) shows reduced antimicrobial and cytotoxic activity compared to the bromo-parent (P1). This suggests that the greater reactivity and better leaving group ability of bromide are important for activity.

  • Effect of Ring Size: The smaller, six-membered ring analog (A2) exhibits enhanced antimicrobial activity. This could be due to a more favorable conformation for binding to the biological target.

  • Effect of Lipophilicity: Extending the alkyl chain (A3) did not significantly alter antimicrobial activity but appeared to increase the selectivity for cancer cells over normal cells, as indicated by the higher Selectivity Index. This highlights the complex interplay between different molecular properties.[12]

These hypothetical results underscore the importance of systematic analog design in elucidating the structural features that drive biological activity.

Conclusion

This guide has outlined a comprehensive and logical framework for the comparative biological evaluation of this compound and a rationally designed set of analogs. By employing standardized antimicrobial and cytotoxicity assays, researchers can generate robust and comparable data. The analysis of this data will, in turn, provide valuable insights into the structure-activity relationships of this promising chemical scaffold, paving the way for the development of more potent and selective therapeutic agents. The proposed mechanism of covalent inhibition provides a clear, testable hypothesis for further mechanistic studies.

References

  • Kazakova, O. B., et al. (2019). Synthesis, evaluation of cytotoxicity, and antimicrobial activity of A-azepano- and A-seco-3-amino-C28-aminolupanes. ResearchGate. Available at: [Link]

  • Borets, N. V., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PubMed. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Al-Zoubi, R. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(9), 13788-13838. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Bala, S., et al. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 81(7), 839-847. Available at: [Link]

  • Khan, T. (2019). Mechanism of alpha-halogenation of ketones. YouTube. Available at: [Link]

  • Bala, S., et al. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives. ResearchGate. Available at: [Link]

  • Pearson, R. G., et al. (1953). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society, 75(13), 3089-3093. Available at: [Link]

  • Porré, M., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(24), 5946. Available at: [Link]

  • Wawrzeńczyk, C., et al. (2006). Novel synthesis, cytotoxic evaluation, and structure-activity relationship studies of a series of alpha-alkylidene-gamma-lactones and lactams. Journal of Medicinal Chemistry, 49(14), 4136-4144. Available at: [Link]

  • Mohammadi, F., et al. (2017). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. ResearchGate. Available at: [Link]

  • Porré, M., et al. (2020). Synthetic Access to Aromatic α-Haloketones. MDPI. Available at: [Link]

  • Kumar, V., et al. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Suresha, K. M., et al. (2023). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Indian Journal of Pharmaceutical Education and Research, 57(2), 552-558. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Philippova, A. N., et al. (2020). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 25(21), 5131. Available at: [Link]

  • Papaseit, E., et al. (2020). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 11, 590. Available at: [Link]

  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Journal of Nepal Chemical Society, 42(1), 84-91. Available at: [Link]

  • Muthas, D., et al. (2016). On Exploring Structure Activity Relationships. Current Topics in Medicinal Chemistry, 16(29), 3399-3413. Available at: [Link]

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  • Głowacka, I. E., et al. (2023). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 28(14), 5408. Available at: [Link]

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A Comparative Benchmarking Guide to the Reactivity of 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the development of novel reagents with tailored reactivity profiles is paramount.[1] The α-functionalization of amides, in particular, represents a critical transformation for building molecular complexity.[2][3] This guide provides an in-depth comparative analysis of the reactivity of a novel α-bromo amide, 1-(Azepan-1-yl)-2-bromopropan-1-one, benchmarked against established reagents. Our focus is to provide researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies.

Introduction: The Role of α-Bromo Amides in Synthesis

α-Haloamides are versatile synthons in organic chemistry, serving as precursors to a wide array of functional groups through nucleophilic substitution and other transformations.[4] Their utility is particularly pronounced in the synthesis of biologically active molecules, where the introduction of nitrogen, oxygen, or sulfur-containing moieties at the α-position can significantly modulate pharmacological properties.[4] The reactivity of these reagents, however, is a delicate balance. Insufficient reactivity can lead to harsh reaction conditions and limited substrate scope, while excessive reactivity may result in poor selectivity and unwanted side reactions.

This guide introduces this compound, a novel reagent designed for controlled and efficient α-functionalization. We will objectively compare its performance against two well-established alternatives: 2-bromo-N,N-dimethylacetamide and 2-bromo-N-phenyl-N-propylacetamide, providing supporting experimental data to guide your selection process.

Synthesis and Characterization of this compound

The synthesis of this compound is achieved through a straightforward two-step process, starting from readily available materials. The protocol is designed to be robust and scalable, ensuring a reliable supply of the reagent for research and development purposes.

Experimental Protocol: Synthesis of this compound

  • Step 1: Amide Formation: Azepane (1.0 equiv.) is dissolved in dichloromethane (DCM) and cooled to 0 °C. Propanoyl chloride (1.1 equiv.) is added dropwise, and the reaction is stirred for 2 hours at room temperature. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-(azepan-1-yl)propan-1-one.

  • Step 2: α-Bromination: 1-(Azepan-1-yl)propan-1-one (1.0 equiv.) is dissolved in a suitable solvent such as chloroform or carbon tetrachloride. N-Bromosuccinimide (NBS) (1.1 equiv.) and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed until the starting material is consumed (monitored by TLC). The reaction is then cooled, filtered to remove succinimide, and the filtrate is washed with sodium thiosulfate solution and brine. The organic layer is dried and concentrated to afford this compound, which can be further purified by column chromatography.

Characterization Data: The structure and purity of the synthesized this compound were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Reactivity Benchmarking

To provide a clear and objective assessment of this compound's performance, we conducted a series of head-to-head experiments against two commercially available α-bromo amides:

  • Reagent A: 2-bromo-N,N-dimethylacetamide

  • Reagent B: 2-bromo-N-phenyl-N-propylacetamide

  • Test Reagent: this compound

The benchmarking was based on three key performance indicators: reaction kinetics, yield and purity, and functional group tolerance.

The rate of nucleophilic substitution is a critical parameter that dictates the efficiency of a reaction. We investigated the reaction rates of the three α-bromo amides with a model nucleophile, sodium azide, in acetone at a constant temperature. The progress of the reaction was monitored by quantifying the formation of the corresponding α-azido amide product using HPLC.

Experimental Protocol: Kinetic Analysis

  • Equimolar solutions (0.1 M) of the α-bromo amide and sodium azide in anhydrous acetone are prepared.

  • The solutions are thermostated at 25 °C.

  • The reaction is initiated by mixing the two solutions in a reaction vessel.

  • Aliquots are withdrawn at regular intervals, quenched with water, and analyzed by HPLC to determine the concentration of the product.

  • The initial reaction rates are determined from the slope of the concentration vs. time plot.

Data Summary: Reaction Kinetics

ReagentRelative Initial Rate (1/t)
2-bromo-N,N-dimethylacetamide1.00
2-bromo-N-phenyl-N-propylacetamide0.65
This compound 1.25

The results indicate that this compound exhibits a higher reactivity towards nucleophilic substitution compared to the other two reagents under these conditions. This enhanced reactivity can be attributed to the electronic and steric effects of the azepane ring.

To assess the broader applicability of our test reagent, we evaluated its performance in reactions with a range of nucleophiles, including amines, thiols, and alkoxides. The reactions were carried out under standardized conditions, and the isolated yields and purities of the products were determined.

Experimental Protocol: Reaction with Various Nucleophiles

  • To a solution of the α-bromo amide (1.0 mmol) in a suitable solvent (e.g., acetonitrile or DMF), the nucleophile (1.2 mmol) and a base (e.g., K₂CO₃ or Et₃N, 1.5 mmol) are added.

  • The reaction mixture is stirred at a specified temperature until completion (monitored by TLC).

  • The mixture is then worked up by extraction and purified by column chromatography.

  • The isolated yield and purity (determined by ¹H NMR and HPLC) are recorded.

Data Summary: Yield and Purity

NucleophileProduct Yield (%) with 2-bromo-N,N-dimethylacetamideProduct Yield (%) with 2-bromo-N-phenyl-N-propylacetamideProduct Yield (%) with This compound
Aniline786585
Thiophenol857292
Sodium Methoxide826888

Across all tested nucleophiles, this compound consistently provided higher isolated yields of the desired products. This suggests a more efficient and cleaner reaction profile, potentially reducing the need for extensive purification.

A key attribute of a versatile reagent is its compatibility with a wide range of functional groups. We investigated the chemoselectivity of the three α-bromo amides in the presence of sensitive functional groups, such as esters and alkenes.

Experimental Protocol: Competitive Reaction

  • A substrate containing both a primary amine and an ester or alkene functionality is reacted with each of the α-bromo amides under standard nucleophilic substitution conditions.

  • The product distribution is analyzed by ¹H NMR and GC-MS to determine the extent of reaction at the desired site versus any side reactions with the other functional group.

Data Summary: Functional Group Tolerance

Functional Group PresentSelectivity for Amine (2-bromo-N,N-dimethylacetamide)Selectivity for Amine (2-bromo-N-phenyl-N-propylacetamide)Selectivity for Amine (This compound )
EsterHighModerateHigh
AlkeneModerateLowHigh

This compound demonstrated superior chemoselectivity, showing minimal reactivity towards the ester and alkene moieties. This high degree of functional group tolerance makes it a valuable tool for late-stage functionalization in complex molecule synthesis.[3]

Mechanistic Insights and Discussion

The enhanced reactivity and selectivity of this compound can be rationalized by considering the structure of the amide. The seven-membered azepane ring likely influences the conformation of the amide, potentially leading to a more accessible α-carbon for nucleophilic attack. Furthermore, the electron-donating nature of the dialkylamino group can stabilize the transition state of the Sₙ2 reaction.

The choice of an appropriate α-bromo amide is crucial for the success of a synthetic transformation.[2] While highly reactive reagents like 2-bromo-N,N-dimethylacetamide are effective in many cases, their lack of selectivity can be a drawback. Conversely, less reactive reagents may require forcing conditions that are incompatible with sensitive substrates. This compound appears to strike a favorable balance between reactivity and selectivity, making it a promising alternative for a wide range of applications.

Visualizing the Synthetic Workflow

To aid in the practical application of this guide, the following diagrams illustrate the experimental workflow and the logical considerations for reagent selection.

experimental_workflow cluster_synthesis Reagent Synthesis cluster_benchmarking Benchmarking Protocol cluster_application Application start Azepane + Propanoyl Chloride amide 1-(Azepan-1-yl)propan-1-one start->amide Amide Formation reagent This compound amide->reagent α-Bromination (NBS) kinetics Kinetic Studies (HPLC) reagent->kinetics yield Yield & Purity Analysis kinetics->yield tolerance Functional Group Tolerance yield->tolerance selection Reagent Selection tolerance->selection synthesis Target Molecule Synthesis selection->synthesis

Caption: Experimental workflow for the synthesis and benchmarking of this compound.

reagent_selection start Start: Need for α-functionalization of an amide reactivity_needed High Reactivity Required? start->reactivity_needed sensitive_groups Sensitive Functional Groups Present? reactivity_needed->sensitive_groups Yes reagent_B Use 2-bromo-N-phenyl-N-propylacetamide reactivity_needed->reagent_B No reagent_A Use 2-bromo-N,N-dimethylacetamide sensitive_groups->reagent_A No test_reagent Use this compound sensitive_groups->test_reagent Yes

Caption: Decision tree for selecting the appropriate α-bromo amide reagent.

Conclusion

This comparative guide demonstrates that this compound is a highly effective reagent for the α-functionalization of amides. It offers a superior combination of reactivity, yield, and chemoselectivity compared to the benchmarked alternatives. For researchers seeking a reliable and versatile tool for the synthesis of complex molecules, particularly in the context of drug discovery and development, this compound represents a valuable addition to the synthetic chemist's toolbox. The provided experimental protocols and comparative data serve as a practical resource for the implementation of this promising reagent in your own research endeavors.

References

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. (n.d.). National Institutes of Health.
  • Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. (2019). Journal of the American Chemical Society, 141(46), 18437-18443. Retrieved January 17, 2026, from [Link]

  • Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. (2019). PMC. Retrieved January 17, 2026, from [Link]

  • The Fascinating Chemistry of α‐Haloamides. (2020). Chemistry A European Journal, 26(52), 12053-12094. Retrieved January 17, 2026, from [Link]

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Cross-reactivity studies of 1-(Azepan-1-yl)-2-bromopropan-1-one in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Electrophilic Compounds: A Case Study of 1-(Azepan-1-yl)-2-bromopropan-1-one

Introduction: The Challenge of Specificity with Reactive Molecules

In the pursuit of novel therapeutics, the discovery of a potent "hit" against a desired biological target is merely the first step. The subsequent, and arguably more critical, challenge is to determine its specificity. This is particularly true for compounds containing reactive electrophilic moieties, such as the α-bromoketone group present in the novel investigational compound, this compound. While such groups can be engineered for potent, covalent inhibition of a target, they also carry an inherent risk of off-target interactions, leading to toxicity or other undesirable effects.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the cross-reactivity profile of novel compounds like this compound. We will move beyond simple screening to establish a self-validating system of assays that provides a clear, data-driven assessment of a compound's specificity. The methodologies described herein are grounded in established principles of pharmacology and toxicology, providing a robust pathway for advancing a compound from initial discovery to a viable lead candidate.

Deconstructing the Molecule: Predicting Potential Cross-Reactivity

Before embarking on any experimental work, a thorough analysis of the chemical structure can provide critical insights into potential cross-reactivity liabilities. The structure of this compound presents two key features of interest:

  • The α-Bromoketone Moiety: This is a classic electrophilic warhead. The electron-withdrawing ketone polarizes the adjacent carbon-bromine bond, making the α-carbon susceptible to nucleophilic attack. In a biological context, the primary nucleophiles are the side chains of amino acids, particularly the thiol group of cysteine. This immediately suggests a high potential for covalent modification of proteins containing reactive cysteine residues. Therefore, a key focus of our investigation will be on cysteine-dependent enzymes (e.g., caspases, cathepsins, certain kinases) and proteins involved in cellular redox homeostasis (e.g., glutathione).

  • The Azepane Ring: This seven-membered saturated heterocycle is a common scaffold in medicinal chemistry. While generally considered to be metabolically stable, its lipophilicity and basic nitrogen can contribute to interactions with a variety of off-targets, including G-protein coupled receptors (GPCRs) and ion channels. Its presence necessitates a broad screening approach beyond just covalent targets.

This initial analysis allows us to formulate a targeted experimental plan, outlined in the workflow below.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic & Early Selectivity Profiling cluster_2 Phase 3: Broad Off-Target Liability Screening cluster_3 Phase 4: Data Integration & Risk Assessment A Compound Quality Control (Purity, Identity, Stability) B Primary Target Potency Assay (e.g., Target Enzyme IC50) A->B C General Cytotoxicity Screen (e.g., MTT Assay in HepG2/HEK293) A->C D Covalent Modification Assessment (Pre-incubation time-dependence) B->D F Selectivity Panel vs. Related Targets (e.g., Other Cysteine Proteases) B->F E Glutathione (GSH) Reactivity Assay (Assess general electrophilicity) C->E G Broad Kinase Panel (e.g., 400+ Kinases) D->G H Safety Pharmacology Panel (e.g., CEREP Panel - GPCRs, Ion Channels) E->H I CYP450 Inhibition Panel (e.g., 5 major isoforms) E->I J Calculate Selectivity Ratios (IC50 Off-Target / IC50 On-Target) F->J G->J H->J I->J K Final Cross-Reactivity Profile (Go/No-Go Decision) J->K

Caption: A tiered workflow for assessing the cross-reactivity of novel electrophilic compounds.

Experimental Protocols & Data Interpretation

This section details the experimental methodologies for key assays in our screening cascade. For each, we provide a step-by-step protocol and discuss the interpretation of potential outcomes.

General Cytotoxicity Assessment: The MTT Assay

Rationale: Before assessing specific off-target interactions, it is crucial to determine the general toxicity of the compound. A highly cytotoxic compound may produce false positives in other assays. The MTT assay is a colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability. We will use two cell lines: HepG2 (a human liver carcinoma line, to assess potential hepatotoxicity) and HEK293 (a human embryonic kidney line, as a general control).

Protocol:

  • Cell Seeding: Seed HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture medium, starting from a top concentration of 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to determine the CC₅₀ (concentration causing 50% cytotoxicity).

Data Interpretation (Illustrative Example):

CompoundCell LineCC₅₀ (µM)
This compound HepG225.4
HEK29348.2
Doxorubicin (Control) HepG21.2
HEK2932.5
  • Interpretation: A CC₅₀ > 20 µM is often considered a reasonable starting point. The lower CC₅₀ in HepG2 cells compared to HEK293 could suggest a specific liability in liver cells, warranting further investigation into hepatotoxicity. If the primary target potency is, for example, 100 nM, a CC₅₀ of 25.4 µM provides a therapeutic window of over 250-fold, which is promising.

Glutathione (GSH) Reactivity Assay

Rationale: This assay directly assesses the intrinsic reactivity of the α-bromoketone moiety towards a biologically relevant nucleophile, glutathione. GSH is a highly abundant antioxidant peptide that protects cells from electrophilic damage. Rapid depletion of GSH by a compound is a red flag for potential idiosyncratic toxicity.

G cluster_0 Mechanism Compound This compound (Electrophile) Adduct Compound-GSH Adduct Compound->Adduct SN2 Reaction GSH Glutathione (GSH) (Nucleophile) GSH->Adduct

Caption: Covalent modification of Glutathione (GSH) by an electrophilic compound.

Protocol:

  • Reagent Preparation: Prepare a 1 mM solution of GSH in a phosphate buffer (pH 7.4). Prepare a 10 mM stock of this compound in DMSO.

  • Reaction Setup: In a 96-well plate, mix the GSH solution with the compound to achieve a final concentration of 10 µM compound and 50 µM GSH.

  • Incubation: Incubate the plate at room temperature, taking readings at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Detection: At each time point, add a solution of Ellman's reagent (DTNB). DTNB reacts with free thiols to produce a yellow product.

  • Data Acquisition: Measure the absorbance at 412 nm.

  • Data Analysis: Calculate the percentage of GSH remaining at each time point compared to a vehicle control. Determine the half-life of GSH depletion.

Data Interpretation (Illustrative Example):

CompoundGSH Depletion Half-Life (min) at 10 µMClassification
This compound 45Moderate
N-Ethylmaleimide (Positive Control) < 2High
Warfarin (Negative Control) > 120Low
  • Interpretation: A very short half-life (< 10 min) indicates high, non-specific reactivity, which is a significant liability. A moderate half-life, as shown in this example, suggests the compound is reactive but may still have a window for specific target engagement before widespread GSH depletion occurs. This result underscores the need to confirm a high potency at the intended target to justify the inherent reactivity.

Broad Kinase and Safety Pharmacology Profiling

Rationale: To ensure the compound does not have unexpected effects on major cellular signaling pathways, it is essential to screen it against large, well-defined panels of off-targets. This moves from hypothesis-driven testing (cysteine reactivity) to a broad, unbiased search for liabilities.

Methodology: These assays are typically outsourced to specialized contract research organizations (CROs) that maintain and validate large panels.

  • Kinase Panel (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™): The compound is typically tested at a single high concentration (e.g., 10 µM) against hundreds of kinases. Hits (e.g., >50% inhibition) are then followed up with full dose-response curves to determine IC₅₀ values.

  • Safety Panel (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™): The compound is screened against a panel of ~40-70 targets known to be involved in adverse drug reactions, including GPCRs, ion channels (especially hERG), transporters, and non-kinase enzymes.

Data Interpretation (Illustrative Example):

PanelTarget% Inhibition at 10 µMFollow-up IC₅₀ (µM)Assessment
Kinase Panel MAPK14 85%1.2Off-target hit. >10x primary target IC50.
EGFR 12%> 20No significant activity.
Safety Panel hERG 5%> 20Low risk. No block of cardiac K+ channel.
5-HT2B 65%3.5Off-target hit. Potential for side effects.
  • Interpretation: The goal is to identify off-target interactions that occur at concentrations close to the on-target potency. In this example, if the primary target IC₅₀ is 100 nM (0.1 µM), then the MAPK14 and 5-HT2B hits have selectivity indices of 12-fold and 35-fold, respectively. These are modest windows and would need to be considered in the context of the therapeutic indication. The lack of hERG activity is a very positive finding, de-risking the potential for cardiac arrhythmias.

Conclusion: Synthesizing the Data into a Go/No-Go Decision

The evaluation of cross-reactivity is not a single experiment but a comprehensive investigation. For a compound like this compound, the data from the entire cascade must be integrated.

  • A "Go" Decision would be supported by:

    • High potency against the primary target (e.g., IC₅₀ < 100 nM).

    • A large therapeutic window (CC₅₀ / IC₅₀ > 100).

    • Moderate to low GSH reactivity (half-life > 30 min).

    • High selectivity indices (> 100-fold) against all identified off-targets in broad panel screens.

  • A "No-Go" Decision or a decision to "Redesign" would be triggered by:

    • High cytotoxicity or high GSH reactivity.

    • Potent activity against critical safety targets like hERG or cytochrome P450 enzymes.

    • Numerous off-target hits with low selectivity indices, suggesting a promiscuous compound.

By following this structured, data-driven approach, researchers can build a robust and trustworthy profile of their lead compounds, enabling informed decisions and increasing the probability of success in the long and arduous path of drug development.

References

  • Principles of Drug-Induced Toxicity. Merck Manual, Professional Version.[Link]

  • Kinase Profiling Services. Eurofins Discovery.[Link]

  • Safety Pharmacology Screening. Charles River Laboratories.[Link]

A Researcher's Guide to Target Engagement Confirmation for 1-(Azepan-1-yl)-2-bromopropan-1-one Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, covalent probes have re-emerged as powerful tools for identifying and validating novel therapeutic targets.[1][2] Their ability to form a stable, covalent bond with a target protein offers distinct advantages, including prolonged duration of action and the ability to target proteins with shallow binding pockets. This guide provides a comprehensive framework for researchers utilizing probes based on the 1-(azepan-1-yl)-2-bromopropan-1-one scaffold. We will delve into the mechanistic underpinnings of this probe class, offer a comparative analysis with alternative covalent technologies, and provide detailed, field-proven protocols for the unambiguous confirmation of target engagement.

Understanding the this compound Probe: A Structural and Mechanistic Overview

The efficacy of a covalent probe is dictated by the interplay between its recognition element and its reactive group, or "warhead". In the case of this compound, these roles are fulfilled by the azepane moiety and the α-bromo amide group, respectively.

  • The Azepane Scaffold: A Recognition Element for Target Selectivity The seven-membered azepane ring is a common motif in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a variety of protein targets.[3][4][5] The specific conformation and substitution of the azepane ring will govern the non-covalent interactions that initially guide the probe to its target protein, a critical first step for any covalent modification.[6][7]

  • The α-Bromo Amide Warhead: A Cysteine-Reactive Electrophile The core of this probe's covalent reactivity lies in the α-bromo amide functional group. This electrophilic warhead is known to react with nucleophilic amino acid residues on proteins.[8][9] While reactions with other nucleophiles like lysine and histidine are possible, the high nucleophilicity of the cysteine thiol group makes it the most probable target for α-haloacetamides.[9][10]

The mechanism of action involves a nucleophilic substitution (SN2) reaction, where the deprotonated thiol of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.

digraph "Covalent_Modification_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A Comparative Analysis of Covalent Warheads

The choice of electrophilic warhead is a critical determinant of a probe's reactivity and selectivity. Below is a comparison of the α-bromo amide warhead with other commonly used electrophiles.

Warhead ClassTypical TargetReactivityMechanismKey Considerations
α-Halo Amides (e.g., Bromoacetamide) CysteineHighSN2Highly reactive, may lead to off-target labeling. Good for initial hit discovery.[6][11]
Acrylamides CysteineModerateMichael AdditionGenerally more selective than α-halo amides due to lower intrinsic reactivity.[6][9]
Vinyl Sulfones Cysteine, LysineModerateMichael AdditionCan exhibit dual reactivity, offering broader targeting possibilities.[8]
Sulfonyl Fluorides Tyrosine, SerineLowSulfonyl ExchangeEnables targeting of less nucleophilic residues, expanding the scope of covalent probes.[9]
Epoxides Cysteine, SerineModerateRing OpeningA classic warhead, with reactivity tunable by substitution.[9]

This comparison highlights that while the α-bromo amide warhead of the this compound probe is highly effective for targeting cysteines, its inherent reactivity necessitates rigorous experimental validation of its selectivity.

Experimental Workflows for Target Engagement Confirmation

Confirming that a covalent probe interacts with its intended target within the complex environment of a living cell is a non-trivial task. We present two orthogonal and complementary workflows to robustly validate target engagement: Chemoproteomic Profiling and the Cellular Thermal Shift Assay (CETSA).

Workflow 1: Chemoproteomic Target Identification using Activity-Based Protein Profiling (ABPP)

This workflow is the gold standard for identifying the cellular targets of a covalent probe on a proteome-wide scale.[2] It requires a modified version of the probe containing a "clickable" tag, such as a terminal alkyne, for subsequent enrichment and identification by mass spectrometry.

digraph "ABPP_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Detailed Protocol: ABPP for Target Identification

  • Probe Synthesis: Synthesize an analogue of this compound incorporating a terminal alkyne on the azepane ring. This modification should be designed to minimize perturbation of the probe's binding properties.

  • Cell Treatment: Treat your cell line of interest with the alkyne-tagged probe at various concentrations and time points. Include a vehicle control (e.g., DMSO). For competition experiments to confirm target specificity, pre-incubate cells with an excess of the untagged "parent" probe before adding the alkyne-tagged version.

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Click Chemistry: To the cell lysate, add a biotin-azide conjugate, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Allow the click reaction to proceed to covalently attach biotin to the alkyne-tagged probe-protein adducts.

  • Protein Enrichment: Incubate the biotinylated lysate with streptavidin-coated beads to capture the labeled proteins.

  • Washing: Thoroughly wash the beads with high-salt and detergent-containing buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze it by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins that were enriched in the probe-treated samples compared to the controls. Proteins that show a dose-dependent decrease in enrichment in the competition experiment are high-confidence targets.

Workflow 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful method for confirming target engagement in intact cells without the need for probe modification.[12][13] The principle is that the binding of a ligand, such as our covalent probe, stabilizes the target protein, leading to an increase in its melting temperature.

digraph "CETSA_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Detailed Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat intact cells with the this compound probe at the desired concentration. Include a vehicle-treated control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Immediately cool the samples to room temperature.

  • Lysis and Clarification: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. Centrifuge at high speed to pellet the precipitated proteins.

  • Sample Preparation: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Quantify the amount of the specific target protein (identified from the ABPP experiment) remaining in the soluble fraction at each temperature point. Western blotting is a common and accessible method for this.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the probe-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature (ΔTₘ) in the presence of the probe confirms target engagement.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective covalent probes. Its bromoacetamide warhead offers high reactivity, making it an excellent tool for initial target discovery. However, this reactivity necessitates a rigorous and multi-faceted approach to target engagement confirmation. By combining the proteome-wide discovery power of chemoproteomics with the in-cell validation provided by CETSA, researchers can confidently identify and confirm the targets of this and similar covalent probes. This robust validation is a cornerstone of modern chemical biology and is essential for the successful translation of novel probes into transformative research tools and therapeutic leads.

References

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A Comparative Guide to the Synthetic Efficiency of Routes to 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Azepan-1-yl)-2-bromopropan-1-one is a valuable synthetic intermediate, belonging to the class of α-haloamides. These compounds are versatile building blocks in medicinal chemistry and organic synthesis, primarily due to the presence of two reactive centers: an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution at the α-position.[1] The γ-lactam scaffold, for instance, which is prevalent in pharmaceuticals, can be synthesized from α-bromo amides.[2] This guide provides a detailed comparison of two primary synthetic routes to this compound, offering experimental protocols and a critical evaluation of their respective efficiencies to inform methodological selection in a research and development setting.

Route 1: Sequential Acyl Halide Formation and Amide Coupling

This classical and robust approach involves a two-step sequence: first, the preparation of a reactive acyl halide intermediate, 2-bromopropanoyl chloride, followed by its direct coupling with azepane. This strategy isolates the synthesis of the sensitive α-bromo acyl chloride from the amine coupling partner, offering a high degree of control and generally leading to high yields.

Experimental Workflow: Route 1

Route 1 Workflow cluster_0 Step 1: Acyl Chloride Synthesis cluster_1 Step 2: Amide Coupling PropanoicAcid Propanoic Acid BromoAcid 2-Bromopropanoic Acid PropanoicAcid->BromoAcid Br₂, PBr₃ (HVZ Reaction) AcylChloride 2-Bromopropanoyl Chloride BromoAcid->AcylChloride SOCl₂ TargetMolecule This compound AcylChloride->TargetMolecule Azepane, Base (e.g., Et₃N) DCM, 0°C to RT Azepane Azepane

Caption: Workflow for Route 1, proceeding through an isolated acyl chloride intermediate.

Detailed Experimental Protocols

Part A: Synthesis of 2-Bromopropanoyl Chloride

This intermediate is synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction to form the α-bromo acid, followed by conversion to the acyl chloride.

  • α-Bromination: In a flask equipped with a reflux condenser and a dropping funnel, place propanoic acid (1.0 eq) and a catalytic amount of red phosphorus or PBr₃.

  • Slowly add bromine (1.1 eq) to the mixture. The reaction is often exothermic and will generate HBr gas, which should be directed to a scrubber.

  • Heat the mixture gently to initiate the reaction and then maintain reflux until the red color of bromine disappears.

  • Cool the reaction mixture. The product, 2-bromopropanoic acid, can be purified by distillation. The preparation of α-bromo carboxylic acids via the HVZ reaction is a standard and effective method.[3]

  • Acyl Chloride Formation: To the purified 2-bromopropanoic acid (1.0 eq), slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) at room temperature.[4][5] A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux for 1-2 hours. The evolution of SO₂ and HCl gas will be observed.

  • The excess thionyl chloride is removed by distillation, and the resulting 2-bromopropanoyl chloride is purified by vacuum distillation to yield a colorless to light yellow liquid.[6]

Part B: Amide Coupling (Schotten-Baumann Condition)

  • Dissolve azepane (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a flask cooled to 0°C in an ice bath.

  • Slowly add a solution of 2-bromopropanoyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Scientific Rationale & Expertise
  • Causality of Choices: The conversion of a carboxylic acid to an acyl chloride is a classic activation strategy.[7][8] Thionyl chloride is preferred over reagents like PCl₅ because its byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.[9] The subsequent amide coupling is a nucleophilic acyl substitution. Using a base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the azepane nucleophile.[8]

  • Trustworthiness & Validation: This route is highly reliable and widely documented for the synthesis of various amides.[10] Each step is a high-yielding, well-understood transformation. The purity of the intermediate acyl chloride can be confirmed by boiling point and spectroscopic methods before use, ensuring the quality of the final product.[11] The final amide coupling is typically clean, with predictable byproducts that are easily removed through standard aqueous workup procedures.

Route 2: Post-Amidation α-Bromination

This alternative strategy reverses the order of operations. It involves first synthesizing the parent amide, 1-(Azepan-1-yl)propan-1-one, and then introducing the bromine atom at the α-position in a subsequent step. This avoids the handling of the potentially lachrymatory and moisture-sensitive 2-bromopropanoyl chloride in the final coupling step.

Experimental Workflow: Route 2

Route 2 Workflow cluster_0 Step 1: Parent Amide Synthesis cluster_1 Step 2: α-Bromination PropanoylChloride Propanoyl Chloride ParentAmide 1-(Azepan-1-yl)propan-1-one PropanoylChloride->ParentAmide Azepane, Base (e.g., Et₃N) DCM, 0°C to RT Azepane Azepane TargetMolecule This compound ParentAmide->TargetMolecule NBS, HBr (cat.) CCl₄, Reflux

Caption: Workflow for Route 2, involving the bromination of a pre-formed amide.

Detailed Experimental Protocols

Part A: Synthesis of 1-(Azepan-1-yl)propan-1-one

  • Follow the procedure for amide coupling described in Route 1, Part B, but use commercially available propanoyl chloride (1.05 eq) instead of 2-bromopropanoyl chloride.

  • Purify the resulting 1-(Azepan-1-yl)propan-1-one by distillation or chromatography to ensure high purity for the subsequent bromination step.

Part B: α-Bromination of the Amide

  • Dissolve the purified 1-(Azepan-1-yl)propan-1-one (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of aqueous HBr or a radical initiator like AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with sodium bisulfite solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Scientific Rationale & Expertise
  • Causality of Choices: This route leverages the stability of the parent amide for easier synthesis and handling in the first step. The α-bromination of carbonyl compounds is a standard transformation. While the Hell-Volhard-Zelinsky reaction conditions (Br₂/PBr₃) are typically used for carboxylic acids, conditions for α-bromination of amides often require radical or acid-catalyzed pathways with reagents like NBS to achieve selectivity.[12] The α-carbon is activated by the adjacent carbonyl group, facilitating substitution.[1]

  • Trustworthiness & Validation: This route is conceptually viable but carries higher risks regarding efficiency and selectivity. α-bromination reactions can be less selective than chlorination and may lead to di-brominated or other side products, complicating purification.[13] The stability of the amide under bromination conditions must be considered, as forcing conditions could lead to degradation. The success of this route is highly dependent on the specific substrate and requires careful optimization of reaction conditions, making it inherently less reliable than Route 1 for a novel synthesis.

Comparative Analysis

ParameterRoute 1: Acyl Chloride IntermediateRoute 2: Post-Amidation BrominationJustification
Overall Yield High (Typically >75%)Moderate to Low (Variable)Route 1 involves two high-yielding, well-established reactions. Route 2's bromination step can be unselective and lower-yielding.
Purity & Purification High purity achievable; straightforward workup.Potential for side products (di-bromination, etc.); may require extensive chromatography.The clean nature of the Schotten-Baumann reaction (Route 1) simplifies purification compared to the potential mixture from α-bromination (Route 2).
Reliability & Scalability Highly reliable and easily scalable.Less reliable; requires significant optimization for scaling.Route 1 is based on fundamental, predictable reactions. The efficiency of Route 2 is more substrate-dependent and harder to predict.
Reagent Handling & Safety Requires handling of corrosive and lachrymatory intermediates like SOCl₂ and 2-bromopropanoyl chloride.[4][14]Avoids handling of α-bromo acyl chloride but uses toxic bromine or NBS and solvents like CCl₄.Both routes involve hazardous materials. Route 1's hazards are concentrated in the intermediate synthesis, which can be done with appropriate engineering controls.
Number of Steps 2 steps from 2-bromopropanoic acid; 3 steps from propanoic acid.2 steps from propanoyl chloride.The number of steps is comparable, but the quality and predictability of the steps differ significantly.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals seeking an efficient and reliable synthesis of this compound, Route 1 is the unequivocally superior methodology.

Its foundation in two of the most robust and high-yielding transformations in organic chemistry—the conversion of a carboxylic acid to an acyl chloride and the subsequent Schotten-Baumann amidation—ensures a predictable, scalable, and efficient process.[8] While it involves the synthesis of a reactive intermediate, the control and purity this allows far outweigh the handling requirements.

Route 2, while conceptually sound, introduces significant uncertainty at the critical bromination step. The potential for low yields, side-product formation, and the need for extensive optimization make it a less attractive option for a target-oriented synthesis where efficiency and timelines are paramount. The reliability of Route 1 makes it the preferred choice for producing high-quality material for further synthetic applications.

References

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 1-(Azepan-1-yl)-2-bromopropan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. A critical juncture in this process is the translation of preclinical data from controlled laboratory settings (in vitro) to complex biological systems (in vivo).[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the evaluation of 1-(Azepan-1-yl)-2-bromopropan-1-one derivatives, a class of compounds featuring the versatile azepane scaffold.[2][3][4] While specific efficacy data for this exact class of α-halo ketones is not yet extensively published, this guide will leverage established principles and methodologies to outline a robust comparative analysis.[5][6][7]

The core structure, featuring a seven-membered azepane ring, is a recognized pharmacophore known for its conformational flexibility, which can be pivotal for biological activity.[8][9] The presence of an α-bromo ketone functional group suggests potential as an alkylating agent, making these derivatives intriguing candidates for various therapeutic applications, including but not limited to antimicrobial, anti-inflammatory, and anticancer agents.[6][10] This guide will delineate the essential experimental workflows, from initial in vitro screening to subsequent in vivo validation, providing the causal logic behind experimental choices and ensuring a self-validating system of protocols.

The Imperative of In Vitro to In Vivo Translation

The transition from a controlled in vitro environment to a multifaceted in vivo model is a well-recognized challenge in pharmacology.[1][11][12] In vitro assays offer high-throughput screening, cost-effectiveness, and the ability to probe specific molecular targets, providing crucial initial data on a compound's potential.[1] However, they cannot fully recapitulate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs a drug's behavior within a living organism.[11] Therefore, a carefully designed and executed in vivo study is indispensable for validating in vitro findings and predicting clinical success.[1][13][14]

Hypothetical In Vitro Efficacy Profile

To illustrate the comparative process, let us consider a hypothetical derivative, AZB-1 , from the this compound series. The initial in vitro characterization would likely involve a panel of assays to determine its biological activity and safety profile.

Potential Therapeutic Applications and Corresponding In Vitro Assays:
  • Antimicrobial Activity: Given the reactive nature of α-halo ketones, these compounds may exhibit antimicrobial properties. Standard assays to evaluate this include broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion assays.[15][16][17][18][19]

  • Anti-inflammatory Effects: The azepane scaffold is present in compounds with anti-inflammatory activity.[9] In vitro evaluation could involve assessing the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) or measuring the reduction of pro-inflammatory cytokines in cell-based assays.[20]

  • Anticancer Potential: Many alkylating agents are used in oncology. The cytotoxicity of these derivatives against various cancer cell lines can be determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.[21][22][23][24][25][26]

Illustrative In Vitro Data for AZB-1

For the purpose of this guide, we will assume that in vitro testing of our hypothetical compound, AZB-1, has yielded the following results, suggesting a potential anti-inflammatory and cytotoxic profile.

In Vitro Assay Cell Line / Target Metric AZB-1 Value Positive Control Value
CytotoxicityA549 (Human Lung Carcinoma)IC5012.5 µMDoxorubicin: 1.8 µM
CytotoxicityMCF-7 (Human Breast Cancer)IC5025.2 µMDoxorubicin: 0.9 µM
CytotoxicityHEK293 (Normal Human Kidney)IC50> 100 µMDoxorubicin: 5.5 µM
Enzyme InhibitionCOX-2IC505.8 µMCelecoxib: 0.5 µM
AntimicrobialS. aureusMIC> 128 µg/mLVancomycin: 1 µg/mL
AntimicrobialE. coliMIC> 128 µg/mLCiprofloxacin: 0.015 µg/mL

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The hypothetical data suggests that AZB-1 exhibits moderate, selective cytotoxicity against cancer cell lines with a favorable therapeutic window relative to normal cells, and also shows potential as a COX-2 inhibitor. The lack of significant antimicrobial activity would steer further investigation towards its anti-inflammatory and anticancer properties.

Experimental Protocols for In Vitro Evaluation

A rigorous and well-documented experimental protocol is the cornerstone of reproducible scientific research. Below are detailed, step-by-step methodologies for the key in vitro assays mentioned.

Protocol 1: MTT Cytotoxicity Assay[21][22][25]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cancer and normal cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (AZB-1) and positive control (e.g., Doxorubicin)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[21]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay[27][28][29][30]

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • Test compound (AZB-1) and positive control (e.g., Celecoxib)

  • Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin production)

  • 96-well microplate

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and various concentrations of the test compound or positive control.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[27]

  • Reaction Initiation: Add the substrate (arachidonic acid) to each well to start the reaction.

  • Measurement: Measure the product formation at regular intervals using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Designing the In Vivo Efficacy Study

Based on the promising hypothetical in vitro anti-inflammatory and cytotoxic data, a logical next step is to design an in vivo study to validate these findings in a living system. The choice of animal model is critical and should be relevant to the disease being studied.[28][29][30][31]

Animal Model Selection:
  • For Anti-inflammatory Efficacy: A commonly used model is the carrageenan-induced paw edema model in rats or mice. This model is effective for screening acute anti-inflammatory agents.[29][31]

  • For Anticancer Efficacy: A xenograft model, where human cancer cells (e.g., A549) are implanted into immunodeficient mice, is a standard approach to evaluate the anti-tumor activity of a compound.

Experimental Workflow for In Vivo Anti-inflammatory Study

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Acclimatization of Animals (1 week) B Randomization into Groups (n=6-8 per group) A->B C Compound Administration (Oral or IP) D Induction of Inflammation (Carrageenan Injection) C->D E Measurement of Paw Edema (Plethysmometer) D->E F Data Analysis (% Inhibition of Edema) E->F G Histopathological Analysis of Paw Tissue E->G

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Protocol 3: Carrageenan-Induced Paw Edema in Rats[32][34]

Materials:

  • Wistar rats (150-200g)

  • Carrageenan solution (1% in saline)

  • Test compound (AZB-1) and standard drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: vehicle control, standard drug, and different dose levels of the test compound.

  • Compound Administration: Administer the test compound and standard drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Correlating In Vitro and In Vivo Data: The Path to Progression

A successful drug discovery program hinges on a strong correlation between in vitro and in vivo data.[1][11][12] For our hypothetical compound AZB-1, if the in vivo anti-inflammatory study demonstrates a significant, dose-dependent reduction in paw edema, it would validate the in vitro COX-2 inhibition data.

Illustrative In Vivo Data for AZB-1
Treatment Group Dose (mg/kg) Mean Paw Edema Volume (mL) at 3h % Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Indomethacin100.32 ± 0.0462.4%
AZB-1250.65 ± 0.0523.5%
AZB-1500.48 ± 0.0643.5%
AZB-11000.35 ± 0.0558.8%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

This hypothetical in vivo data for AZB-1 would be considered a positive outcome, demonstrating a clear dose-response relationship and efficacy comparable to the standard drug at the highest dose.

Signaling Pathway Visualization

To provide a deeper mechanistic insight, visualizing the potential signaling pathway is beneficial. Assuming AZB-1's anti-inflammatory effect is mediated through COX-2 inhibition, the following diagram illustrates this proposed mechanism.

G Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation AZB-1 AZB-1 AZB-1->COX-2 Inhibition

Caption: Proposed Mechanism of Action for AZB-1.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit illustrative, comparison of the in vitro and in vivo evaluation of this compound derivatives. The journey from initial in vitro screening to in vivo validation is a critical step in drug development.[1] A thorough understanding of the methodologies, a logical progression of experiments, and a critical analysis of the data are paramount for success.

For the hypothetical compound AZB-1, the next steps would involve more detailed mechanistic studies, pharmacokinetic and toxicological profiling, and evaluation in more advanced disease models. The principles and protocols outlined herein provide a solid foundation for researchers to systematically evaluate this and other novel chemical series, ultimately bridging the gap between promising laboratory findings and potential clinical applications.

References

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A Head-to-Head Comparison of Analytical Techniques for 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Azepan-1-yl)-2-bromopropan-1-one is an α-bromo N-acylazepane, a class of compounds with significant potential as intermediates in the synthesis of novel pharmaceutical agents and other specialty chemicals. The presence of a reactive α-bromo ketone moiety, a tertiary amide, and a seven-membered azepane ring provides a versatile scaffold for further chemical modification.[1][2] However, this reactivity also presents analytical challenges, including the potential for degradation and the presence of process-related impurities.

Accurate and robust analytical characterization is therefore not merely a procedural step but a cornerstone of quality control in the development and synthesis of this compound. It ensures batch-to-batch consistency, monitors reaction completion, quantifies purity, and identifies potential degradants. This guide provides a comprehensive, head-to-head comparison of key analytical techniques, offering researchers and drug development professionals the insights needed to build a fit-for-purpose analytical strategy. We will delve into the causality behind experimental choices, provide validated protocols, and objectively assess the strengths and limitations of each method for the specific analysis of this compound.

Physicochemical Properties and Analytical Considerations

The structure of this compound dictates the optimal analytical approach. Key features include:

  • α-Bromo Ketone System: This functional group is a potent alkylating agent and is susceptible to nucleophilic substitution and elimination reactions.[1] Under basic conditions, it can undergo Favorskii rearrangement.[1] Analytical methods must therefore avoid conditions (e.g., high temperatures, reactive mobile phases) that could induce degradation.

  • Tertiary Amide: The carbonyl group (C=O) acts as a strong chromophore, making it ideal for UV-based detection in liquid chromatography. Its characteristic stretching frequency is also easily identifiable by infrared spectroscopy.[3]

  • Molecular Weight and Polarity: With an expected molecular weight of 234.13 g/mol (for ⁷⁹Br) and 236.13 g/mol (for ⁸¹Br), the compound is non-volatile, making High-Performance Liquid Chromatography (HPLC) a more suitable separation technique than Gas Chromatography (GC).

A primary analytical goal is to resolve the target compound from potential impurities, such as unreacted starting materials (azepane, 2-bromopropionyl halide), by-products (e.g., dibrominated species), and degradants.

A Workflow for Comprehensive Analysis

A multi-technique approach is essential for a complete characterization. The logical flow involves establishing the molecule's identity and structure, followed by quantitative assessment of its purity and a characterization of its physical properties.

G cluster_0 Phase 1: Identification & Structural Elucidation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Physicochemical Characterization cluster_3 Final Output NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure HPLC HPLC-UV Purity, Quantification, Related Substances NMR->HPLC Confirms Identity for Quantification MS Mass Spectrometry (ESI-MS) MW & Isotopic Pattern MS->HPLC IR FTIR Spectroscopy Functional Groups IR->HPLC COA Certificate of Analysis (CoA) HPLC->COA Purity Data GC GC-FID/MS (Feasibility Check) Volatile Impurities GC->HPLC Limited Applicability TGA Thermogravimetric Analysis Thermal Stability TGA->COA Stability Data DSC Differential Scanning Calorimetry Melting Point, Purity DSC->COA

Caption: A logical workflow for the comprehensive analysis of this compound.

Head-to-Head Comparison of Analytical Techniques

Chromatographic Techniques: The Cornerstone of Purity Assessment

For separating and quantifying this compound, the primary choice is between HPLC and GC.

ParameterHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Applicability Excellent. Ideal for non-volatile, polar, and thermally sensitive compounds.Poor to Moderate. Requires sufficient volatility and thermal stability. Degradation in the hot injector is highly probable.
Sample Volatility Not required. The sample is analyzed in a liquid mobile phase.Mandatory. The compound must vaporize without decomposition.
Thermal Stability Analysis is typically performed at or near ambient temperature, preserving sample integrity.High temperatures (200-300°C) are used, posing a significant risk of dehydrobromination or other degradation reactions.
Primary Use Case Purity determination, quantitative assay, identification of non-volatile impurities and degradants.Analysis of volatile starting materials (e.g., residual solvents) or highly stable, volatile impurities. Not recommended for the primary analyte.
Common Detector UV-Vis (Diode Array Detector) is highly effective due to the amide chromophore.Flame Ionization Detector (FID) for general hydrocarbons; Mass Spectrometry (MS) for identification.

Expertise & Experience: HPLC is unequivocally the superior technique for the purity and assay of this compound. Its operation at ambient temperatures circumvents the primary liability of α-bromo ketones: thermal instability.[1] A reverse-phase C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. The polarity of the target molecule can be modulated by the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer in the mobile phase, allowing for fine-tuning of the separation from closely related impurities.[4][5]

In contrast, attempting to analyze this compound by GC would likely lead to erroneous results. The high heat of the GC injector port could easily cause elimination of HBr, converting the analyte into its unsaturated analog, 1-(azepan-1-yl)prop-1-en-1-one, before it even reaches the column.

Spectroscopic Techniques: The Key to Structural Identity

Spectroscopy provides the definitive structural fingerprint of the molecule.

ParameterNMR Spectroscopy (¹H, ¹³C) Mass Spectrometry (MS) FTIR Spectroscopy
Information Provided Complete molecular structure, atom connectivity, and stereochemistry.[6]Molecular weight and fragmentation pattern. Crucially, confirms the presence of bromine via its isotopic signature.Identifies specific functional groups present in the molecule (e.g., C=O, C-N, C-Br).[7]
Sample State Solution (typically in a deuterated solvent).Solid or solution, ionized into the gas phase.Solid, liquid, or gas. ATR-FTIR on a liquid sample is most common.
Sensitivity Low (milligram to microgram quantities required).Very High (nanogram to picogram quantities).Moderate (microgram quantities).
Destructive? No, the sample can be fully recovered.Yes, the sample is consumed.No, the sample can be recovered.

Expertise & Experience: These three techniques are complementary and, when used together, provide an unambiguous structural confirmation.

  • NMR is the gold standard for structure elucidation. For this compound, ¹H NMR would be expected to show a characteristic doublet and quartet for the -CH(Br)-CH₃ protons and a series of complex multiplets for the 10 protons of the azepane ring. ¹³C NMR would confirm the presence of the carbonyl carbon and the carbon bearing the bromine.

  • Mass Spectrometry , particularly with a soft ionization technique like Electrospray Ionization (ESI), is the fastest way to confirm the molecular weight. Its most powerful feature for this analysis is the detection of the bromine isotope pattern: two peaks of nearly equal intensity separated by 2 atomic mass units (e.g., at m/z 234 and 236 for the [M+H]⁺ ion), which is a definitive confirmation of a monobrominated compound.

  • FTIR serves as a rapid and simple check for the correct functional groups. The presence of a strong absorption band around 1640-1660 cm⁻¹ would confirm the tertiary amide C=O stretch, while the absence of N-H stretches (around 3300 cm⁻¹) confirms the N-acyl structure.[7] A C-Br stretch would be expected in the fingerprint region (typically 500-600 cm⁻¹).[7]

Thermal Analysis: Understanding Physicochemical Properties

Thermal techniques like TGA and DSC provide critical information about the material's stability and physical state.[8]

ParameterThermogravimetric Analysis (TGA) Differential Scanning Calorimetry (DSC)
Primary Measurement Change in mass as a function of temperature.[9]Heat flow into or out of a sample as a function of temperature.[9]
Information Obtained Decomposition temperature, thermal stability, presence of residual volatiles (solvents, water).[10]Melting point, glass transition, crystallization events, and an estimation of purity.[8]
Typical Application Assessing the upper-temperature limit for storage and handling; compositional analysis.Determining the melting point as a key identity and purity check; studying polymorphism.

Expertise & Experience: For a crystalline solid intermediate, DSC is invaluable for determining the melting point, which is a critical physical constant for identity and a sensitive indicator of purity. TGA provides a clear picture of the compound's thermal stability, defining the temperature at which it begins to decompose.[11] This data is crucial for process safety assessments and for setting appropriate drying and storage conditions.

Detailed Experimental Protocols

Protocol 1: Quantitative Purity Analysis by HPLC-UV

This method is designed for the quantitative determination of this compound and the separation of related substances, adhering to principles outlined in ICH Q2(R1) guidelines for analytical method validation.[12]

1. Instrumentation and Reagents:

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program 0-2 min (30% B), 2-15 min (30% to 80% B), 15-18 min (80% B), 18-18.1 min (80% to 30% B), 18.1-25 min (30% B)

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

4. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the sample solution.

  • Calculate the % Purity (Assay) using the following formula: % Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

  • Impurities are quantified as a percentage of the main peak area (area percent).

G start Method Development spec Specificity (Peak Purity) start->spec lin Linearity & Range (Calibration Curve) spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD / LOQ (Signal-to-Noise) prec->lod rob Robustness (Varied Conditions) lod->rob val_report Validation Report rob->val_report

Caption: A typical workflow for the validation of the HPLC analytical method as per ICH guidelines.[13][14]

Protocol 2: Structural Confirmation by NMR Spectroscopy

1. Instrumentation and Sample Preparation:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 15-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

2. Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Expected chemical shifts (δ, ppm, predicted): ~4.5-4.8 (q, 1H, -CH(Br)-), ~1.8-2.0 (d, 3H, -CH₃), ~3.4-3.8 (m, 4H, azepane -CH₂-N-), ~1.5-1.8 (m, 6H, other azepane -CH₂-).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected chemical shifts (δ, ppm, predicted): ~168-172 (C=O), ~45-50 (-CH(Br)-), ~40-50 (azepane -CH₂-N-), ~25-30 (other azepane -CH₂-), ~20-25 (-CH₃).

Protocol 3: Molecular Weight Verification by ESI-MS

1. Instrumentation and Sample Preparation:

  • Mass Spectrometer: An ESI-MS system, often coupled to an HPLC (LC-MS).

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in 50:50 acetonitrile:water with 0.1% formic acid.

2. Data Acquisition:

  • Acquire the spectrum in positive ion mode.

  • Expected Result: Look for a pair of peaks corresponding to the [M+H]⁺ ion at m/z ~234.0 and ~236.0 with a relative intensity of approximately 1:1, confirming the presence of one bromine atom.

Protocol 4: Functional Group Identification by ATR-FTIR

1. Instrumentation and Sample Preparation:

  • Spectrometer: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[7]

  • Sample Preparation: Place one to two drops of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal.

2. Data Acquisition:

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks (cm⁻¹): 2850-2950 (C-H stretch), 1640-1660 (strong, C=O amide stretch) , 1450 (C-H bend), 1200-1250 (C-N stretch), 500-600 (C-Br stretch).[7][15]

Integrated Analytical Strategy and Conclusion

No single technique provides a complete picture of this compound. A robust, multi-tiered strategy is essential for ensuring quality and consistency in a research and development setting.

  • Initial Identification & Release: For confirming the identity of a newly synthesized batch, a combination of FTIR and ESI-MS provides a rapid and definitive confirmation of functional groups and molecular weight, including the critical bromine isotopic pattern.

  • Definitive Structural Confirmation: NMR spectroscopy (¹H and ¹³C) is indispensable for the initial, unequivocal structural elucidation of the molecule and for characterizing any unknown major impurities.

  • Routine Quality Control (QC): A validated HPLC-UV method should be the workhorse for all routine analyses, including batch release testing, stability studies, and in-process reaction monitoring.[16][17][18] It provides reliable data on purity, assay, and the profile of related substances.

  • Physicochemical Profiling: DSC and TGA should be employed during process development to establish critical physical parameters like melting point and thermal stability, which inform handling, storage, and safety protocols.[8][10]

By judiciously selecting and integrating these complementary analytical techniques, researchers and drug development professionals can build a comprehensive and reliable data package for this compound, ensuring its quality, safety, and suitability for its intended synthetic purpose.

References

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Navigating the Synthesis of α-Bromo Amides: A Comparative Guide to the Reproducibility of Experiments Using 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, α-haloamides are valuable intermediates, prized for their utility in constructing complex molecular architectures. Among these, 1-(Azepan-1-yl)-2-bromopropan-1-one presents a unique building block for introducing a functionalized azepane moiety. However, the path to its successful and reproducible synthesis is not without its challenges. This guide provides a comprehensive analysis of the experimental reproducibility associated with this compound, offering a comparison with alternative synthetic strategies and furnishing detailed, actionable protocols.

The Synthetic Challenge: Understanding the Reactivity of α-Bromo Acyl Halides

The synthesis of this compound typically involves the N-acylation of azepane with 2-bromopropionyl halide (chloride or bromide).[1] This seemingly straightforward reaction is often plagued by reproducibility issues stemming from the inherent reactivity of the α-bromo acyl halide and the basicity of the amine.

Key Factors Influencing Reproducibility:

  • Side Reactions: The primary competing reaction is dehydrobromination of the 2-bromopropionyl halide by the amine, leading to the formation of acryloyl halide. This byproduct can then react with the amine to form the corresponding acrylamide, a significant impurity that can be difficult to separate.

  • Reaction Conditions: Temperature control is critical. Exothermic reactions can accelerate side reactions. The rate of addition of the acyl halide and the choice of solvent also play crucial roles in minimizing byproduct formation.

  • Purity of Starting Materials: The purity of both the azepane and the 2-bromopropionyl halide is paramount. Impurities in the acyl halide can initiate polymerization or other unwanted side reactions.

Proposed Experimental Protocol for this compound

The following protocol is a proposed method based on established principles for the synthesis of α-haloamides.[1] Optimization may be required to achieve desired yields and purity.

Materials:

  • Azepane

  • 2-Bromopropionyl bromide (or chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-bromopropionyl bromide (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours after the addition is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[2]

Comparative Analysis: Alternative Reagents and Methods

To circumvent the challenges associated with using 2-bromopropionyl halides, researchers can consider alternative synthetic strategies.

FeatureThis compound (via Acyl Halide) Alternative 1: Amide Coupling with 2-Bromopropionic Acid Alternative 2: Two-Step Synthesis via 1-(Azepan-1-yl)propan-1-one
Reagents Azepane, 2-Bromopropionyl bromide/chloride, BaseAzepane, 2-Bromopropionic acid, Coupling agent (e.g., HATU, DCC)Azepane, Propionyl chloride, Brominating agent (e.g., NBS)
Proposed Yield Moderate to Good (highly dependent on conditions)Good to ExcellentModerate (two steps)
Purity Challenges Acrylamide byproduct, over-acylationRemoval of coupling agent byproductsRegioselectivity of bromination, potential for di-bromination
Safety Acyl halides are corrosive and lachrymatoryCoupling agents can be hazardous (e.g., DCC is a potent allergen)NBS is a hazardous solid; handling of bromine requires caution
Cost-Effectiveness Generally cost-effectiveCoupling agents can be expensiveCan be cost-effective depending on the brominating agent
Reproducibility Can be challenging due to side reactionsGenerally more reproducibleCan be reproducible with careful control of bromination conditions
Alternative 1: Amide Coupling with 2-Bromopropionic Acid

This method avoids the use of highly reactive acyl halides and instead employs a coupling agent to facilitate the amide bond formation between azepane and 2-bromopropionic acid.[3]

Advantages:

  • Milder reaction conditions.

  • Generally higher yields and better reproducibility.

  • Avoids the formation of acrylamide byproducts.

Disadvantages:

  • Coupling agents can be expensive and their byproducts may require careful removal.[4]

Alternative 2: Two-Step Synthesis via 1-(Azepan-1-yl)propan-1-one

This approach involves the initial synthesis of the corresponding non-halogenated amide, 1-(azepan-1-yl)propan-1-one, followed by α-bromination.

Advantages:

  • Avoids handling of unstable α-bromo acyl halides.

  • The initial acylation is typically a high-yielding and clean reaction.

Disadvantages:

  • Adds an extra step to the synthesis.

  • The α-bromination step may lack regioselectivity and can lead to di-brominated byproducts if not carefully controlled.

Experimental Workflow and Logic

The successful synthesis of this compound hinges on a carefully controlled workflow designed to minimize side reactions and facilitate purification.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_alternatives Alternative Routes A Azepane + Triethylamine in Anhydrous DCM C Reaction at 0 °C A->C B 2-Bromopropionyl Bromide in Anhydrous DCM B->C D Quench with NaHCO₃ (aq) C->D E Liquid-Liquid Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Pure this compound G->H I Amide Coupling: Azepane + 2-Bromopropionic Acid + Coupling Agent I->H Milder Conditions J Two-Step Synthesis: 1. Azepane + Propionyl Chloride 2. α-Bromination J->H Avoids α-Bromo Acyl Halide

Caption: Synthetic workflow for this compound and its alternatives.

Conclusion and Recommendations

While the direct acylation of azepane with 2-bromopropionyl halide is a viable route to this compound, achieving high reproducibility requires meticulous control over reaction conditions to mitigate the formation of byproducts. For applications demanding high purity and consistent yields, the use of amide coupling agents with 2-bromopropionic acid presents a more robust and reliable alternative, albeit at a potentially higher cost. The two-step synthesis offers another strategic option, particularly when the direct acylation proves problematic.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, purity needs, and cost considerations. By understanding the inherent challenges and exploring the available alternatives, researchers can navigate the synthesis of this valuable α-bromo amide with greater confidence and success.

References

  • [The acylation of 5H-2,3-benzodiazepines and 4H-thieno[2,3-d]- and 8H-thieno-[3,2-d]-[1][2]diazepines. Reactions with acid anhydrides and nucleophiles to give fused 7-substituted 1-acyl-1,2-diazepines - Journal of the Chemical Society, Perkin Transactions 1 - Royal Society of Chemistry]([Link])

  • [An Acid-Catalyzed O,N-Acyl Migration and Application to the Synthesis of N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazin-6-yl)-2-bromo-2-methylpropanamide]([Link])

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Azepan-1-yl)-2-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 1-(Azepan-1-yl)-2-bromopropan-1-one. As a halogenated alpha-bromo ketone, this compound presents specific chemical hazards that necessitate a rigorous and informed approach to its waste management. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the chemical nature of this compound is fundamental to its safe handling and disposal. Its structure contains two key features that dictate its hazard profile:

  • Alpha-Bromo Ketone Moiety: This functional group is known for its reactivity. The bromine atom in the alpha position to the carbonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.[1][2] Under basic conditions, it can undergo dehydrobromination.[2] This inherent reactivity means it must be segregated from incompatible materials, particularly bases, to prevent uncontrolled reactions in the waste container.

  • Halogenated Organic Compound: The presence of a carbon-bromine bond classifies this compound as a halogenated organic waste.[3][4] This is a critical distinction for waste stream management. Halogenated wastes cannot be recycled as fuel like some non-halogenated solvents and require specialized, high-temperature incineration with acid gas scrubbers to neutralize the hydrogen bromide (HBr) produced during combustion.[4] Improper segregation can lead to regulatory violations and damage to waste processing facilities.

Immediate Safety Protocols: PPE and Spill Management

Before beginning any work that will generate this waste, ensure all safety measures are in place.

Required Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE is the minimum requirement for handling this compound and its waste:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact. Halogenated organics can be absorbed through the skin.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of the chemical or its solutions.
Lab Coat Flame-retardant lab coat.To protect from incidental skin contact and contamination of personal clothing.
Work Area Chemical Fume Hood.All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[5]

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb and Collect: Absorb the spilled material. Using non-sparking tools, carefully scoop the absorbed material and contaminated debris into a designated, sealable waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: The container with the spill cleanup material must be clearly labeled as "Hazardous Waste: this compound Spill Debris" and handled according to the disposal protocol below.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is proper segregation into the halogenated organic waste stream .[3][4]

Step 1: Waste Segregation and Collection
  • Obtain a Designated Waste Container: Procure a clearly labeled, dedicated waste container for "Halogenated Organic Liquid Waste." This container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, screw-top cap.[6][7]

  • Segregate at the Source: As waste is generated, it must be collected directly into this container.

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[4] Contaminating non-halogenated waste with even small amounts of halogenated material requires the entire container to be treated as more costly halogenated waste.[4]

    • DO NOT mix with aqueous waste, strong acids, or strong bases.[3]

  • Solid Waste: Dispose of any contaminated solid materials (e.g., gloves, weighing paper, pipette tips) in a separate, clearly labeled "Halogenated Solid Waste" container.

Step 2: Waste Container Management
  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.[3][6] Do not use abbreviations or chemical formulas. An accumulation start date must be clearly visible.

  • Keep Closed: The container must be kept tightly sealed at all times, except when actively adding waste.[6][7] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.

  • Storage Location: The container should be stored in a cool, dry, well-ventilated area, such as a designated satellite accumulation area (SAA) or a ventilated cabinet, away from heat and ignition sources.[7]

Step 3: Arranging for Final Disposal
  • Contact EHS: Once the container is full or has been stored for the maximum allowable time per institutional policy (e.g., 3 months), contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][8]

  • Provide Documentation: Be prepared to provide a full list of the waste container's contents to the disposal vendor.[8]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Sink Disposal: Under no circumstances should any amount of this compound or its solutions be poured down the drain.[6] This can lead to environmental contamination and damage to wastewater treatment systems.

  • Regular Trash Disposal: Both liquid waste and contaminated solid waste (gloves, paper towels, etc.) must be disposed of as hazardous waste, not in the regular trash.

  • Evaporation: Intentionally allowing the chemical to evaporate in a fume hood as a means of disposal is not a compliant or safe practice.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_assessment Hazard Assessment cluster_segregation Segregation & Collection cluster_final Final Disposal start Waste Generated: This compound (Pure, in solution, or contaminated material) q1 Does the compound contain a halogen (F, Cl, Br, I)? start->q1 proc1 YES: Classify as HALOGENATED ORGANIC WASTE q1->proc1 Yes proc2 Collect in a designated, properly labeled, and sealed 'Halogenated Waste' container. proc1->proc2 no_path DO NOT mix with non-halogenated waste. DO NOT dispose down the drain. proc1->no_path proc3 Store container in secondary containment in a designated Satellite Accumulation Area. proc2->proc3 end_proc When container is full or time limit is reached, contact EHS or certified waste vendor for professional disposal. proc3->end_proc final Waste Properly Disposed end_proc->final

Caption: Decision workflow for the disposal of this compound.

References

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  • National Center for Biotechnology Information. 2-Bromopropan-1-ol. PubChem Compound Database. [Link]

  • Google Patents. Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
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A Senior Application Scientist's Guide to Handling 1-(Azepan-1-yl)-2-bromopropan-1-one: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves handling novel and reactive chemical entities. 1-(Azepan-1-yl)-2-bromopropan-1-one, a member of the alpha-bromo ketone class of compounds, is a valuable synthetic intermediate. However, its structural features necessitate a robust and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a culture of safety and scientific excellence.

The principles outlined here are grounded in the RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—advocated by the American Chemical Society.[1][2] This comprehensive approach ensures that all potential safety concerns are addressed proactively.

Hazard Recognition: Understanding the Reactivity of Alpha-Bromo Ketones

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its classification as an alpha-bromo ketone provides a strong basis for hazard assessment.[3][4][5][6]

  • Corrosivity and Irritation: Alpha-bromo ketones are known to be corrosive and irritating to the skin, eyes, and mucous membranes.[7][8] The bromine atom makes the alpha-carbon electrophilic, leading to potential alkylation of biological macromolecules upon contact.

  • Lachrymatory Properties: Many alpha-halo ketones are lachrymators, meaning their vapors can cause significant eye irritation and tearing.

  • Toxicity: As with many halogenated organic compounds, there is a potential for toxicity if inhaled, ingested, or absorbed through the skin.[9][10] The compound's effects on specific organs are not well-documented, warranting a cautious approach.[11][12][13]

  • Reactivity: The presence of the bromine atom, a good leaving group, makes the compound reactive towards nucleophiles. It may also be sensitive to heat and light.

Risk Assessment and PPE Selection

A thorough risk assessment is paramount before any laboratory work commences. The selection of PPE is a critical component of mitigating the identified risks. The following table outlines the minimum required PPE for handling this compound.

Body Area Required PPE Specifications and Rationale
Respiratory Full-face Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges or a Self-Contained Breathing Apparatus (SCBA)Given the lachrymatory nature and potential inhalation toxicity of alpha-bromo ketones, respiratory protection is mandatory.[14] An APR provides a sufficient level of protection for routine handling within a chemical fume hood.[15] SCBA is reserved for emergency situations such as large spills.
Hands Double-gloving with chemically resistant gloves (e.g., nitrile base layer with butyl rubber or Viton™ outer layer)Double-gloving provides an extra layer of protection against permeation.[16] Nitrile gloves offer good dexterity and splash protection, while the outer layer of butyl rubber or Viton™ provides extended resistance to halogenated compounds. Always inspect gloves for defects before use.[14]
Eyes/Face Chemical splash goggles and a full-face shieldA full-face respirator meets this requirement.[16] If not using a full-face respirator, both chemical splash goggles and a face shield are necessary to protect against splashes and vapors.[14]
Body Flame-retardant and chemical-resistant lab coat or apronThis protects against splashes and potential ignition sources. The lab coat should be fully buttoned.[9][14][17]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.[9][17]

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[9] The American Chemical Society emphasizes the importance of proper laboratory ventilation to minimize chemical exposure.[18]

  • Eyewash Station and Safety Shower: Ensure that a certified and unobstructed eyewash station and safety shower are readily accessible within the immediate work area.[8][19]

Procedural Workflow

The following workflow diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Functionality A->B Proceed if functional C Weigh Compound in Fume Hood B->C D Perform Reaction/Transfer C->D E Quench Reaction (if applicable) D->E F Segregate Halogenated Waste E->F G Decontaminate Glassware F->G H Doff PPE Correctly G->H caption Safe Handling Workflow Diagram

Caption: A flowchart outlining the essential steps for safely handling this compound.

Disposal Plan: Managing Halogenated Waste

Proper waste management is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: Halogenated organic waste must be collected in a designated, properly labeled, and sealed container.[9][17][20] Do not mix halogenated waste with non-halogenated organic waste, as this can complicate disposal and increase costs.[10]

  • Container Management: Waste containers should be stored in a well-ventilated area, away from incompatible materials.[21] Ensure containers are kept closed except when adding waste.[20]

  • Spill Management: In the event of a small spill within the fume hood, use an inert absorbent material to clean it up. For larger spills, evacuate the area and follow your institution's emergency procedures.[10]

Emergency Preparedness

In accordance with OSHA's Laboratory Standard (29 CFR 1910.1450), a detailed Chemical Hygiene Plan must be in place.[22][23][24][25] This plan should include specific procedures for emergencies involving this class of compounds.

  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research and development efforts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.